Technical Documentation Center

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

An In-Depth Technical Guide to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Executive Summary 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6 ) is a specialized fluorinated building block used pri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6 ) is a specialized fluorinated building block used primarily in the discovery and synthesis of small-molecule kinase inhibitors. Structurally, it combines a 3-fluoroaniline core with a sterically constrained N-cyclopropyl-N-methylamide moiety.

This molecule represents a strategic scaffold in medicinal chemistry:

  • Metabolic Stability: The N-cyclopropyl group blocks oxidative dealkylation often seen with simple alkyl chains.

  • Conformational Rigidity: The cyclopropyl ring and the N-methyl group restrict the rotation of the amide bond, locking the molecule into a bioactive conformation favored by many ATP-binding pockets (e.g., MEK, JAK, or BCR-ABL kinases).

  • Electronic Modulation: The C3-fluorine atom lowers the pKa of the C4-amino group, modulating hydrogen bond donor capability and reducing potential genotoxicity associated with electron-rich anilines.

This guide details the physicochemical profile, industrial synthesis routes, and analytical characterization of this compound.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The efficacy of this intermediate stems from its specific substitution pattern. The fluorine atom at the ortho position to the amine (C3) and the unique disubstituted amide at C1 create a distinct electronic and steric environment.

Physicochemical Data Table
PropertyValue / Description
CAS Number 1251080-16-6
IUPAC Name 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water
pKa (Amine) ~3.5 – 4.0 (Lowered by inductive effect of F)
LogP (Predicted) 1.2 – 1.5
H-Bond Donors 1 (Primary Amine -NH₂)
H-Bond Acceptors 2 (Amide Carbonyl, Fluorine)
Structural Analysis (Pharmacophore Logic)
  • The "Magic Methyl" Effect: The N-methyl group on the amide eliminates a hydrogen bond donor. This improves membrane permeability (passive transport) by reducing the desolvation energy required to enter the lipid bilayer.

  • Cyclopropyl Constraint: Unlike an isopropyl or ethyl group, the cyclopropyl ring adds significant lipophilicity without entropic penalty. It often fits into hydrophobic sub-pockets (e.g., the "selectivity pocket" of kinases) more tightly than flexible alkyl chains.

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide requires careful orchestration to prevent side reactions (such as self-coupling). The most robust industrial route avoids direct manipulation of the free aniline by using a nitro-precursor.

Route A: The Nitro-Reduction Pathway (Recommended)

This route is preferred for scale-up due to higher yields and cleaner impurity profiles.

Reaction Scheme:

  • Activation: 3-Fluoro-4-nitrobenzoic acid

    
     Acid Chloride.
    
  • Coupling: Acid Chloride + N-cyclopropyl-N-methylamine

    
     Nitro-Amide Intermediate.
    
  • Reduction: Nitro-Amide + H₂/Pd-C

    
     Final Product.
    

SynthesisRoute SM1 3-Fluoro-4-nitrobenzoic acid (Starting Material) Inter1 Acid Chloride (Transient) SM1->Inter1 Activation Reagent1 SOCl2 or (COCl)2 DMF (cat.) Inter2 4-nitro-N-cyclopropyl- 3-fluoro-N-methylbenzamide (Stable Intermediate) Inter1->Inter2 Amide Coupling Reagent2 N-cyclopropyl-N-methylamine DIPEA / DCM Product 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide (Target) Inter2->Product Hydrogenation Reagent3 H2 (balloon) / Pd-C MeOH

Figure 1: Step-wise synthesis workflow via the nitro-reduction pathway.

Detailed Experimental Protocol

Step 1: Amide Coupling

  • Reagents: 3-Fluoro-4-nitrobenzoic acid (1.0 eq), Thionyl Chloride (1.5 eq), N-cyclopropyl-N-methylamine (1.1 eq), Triethylamine (2.0 eq).

  • Solvent: Dichloromethane (DCM) or THF.[1]

  • Procedure:

    • Dissolve 3-fluoro-4-nitrobenzoic acid in dry DCM.

    • Add catalytic DMF (2 drops) and add Thionyl Chloride dropwise at 0°C.

    • Reflux for 2 hours until gas evolution ceases (formation of acid chloride).

    • Concentrate in vacuo to remove excess SOCl₂.

    • Redissolve residue in DCM and cool to 0°C.

    • Add N-cyclopropyl-N-methylamine and Triethylamine slowly.

    • Stir at room temperature for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Dry organic layer over MgSO₄ and concentrate.

    • Checkpoint: Isolate the yellow solid (Nitro intermediate). Verify by LC-MS (M+1 = ~239).

Step 2: Hydrogenation (Nitro Reduction)

  • Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (10 wt%), Hydrogen gas.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve the nitro intermediate in Methanol.

    • Add Pd/C catalyst carefully under nitrogen atmosphere.

    • Purge system with H₂ gas (balloon pressure is usually sufficient).

    • Stir vigorously for 4–12 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Pd/C is pyrophoric.

    • Purification: Concentrate filtrate. Recrystallize from EtOAc/Hexanes if necessary.

Part 3: Analytical Characterization

To ensure the integrity of the building block before using it in subsequent couplings (e.g., SNAr or Buchwald-Hartwig), strict QC is required.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic: ~6.8–7.5 ppm (3H, multiplet pattern characteristic of 1,3,4-substitution).

    • Amine (-NH₂): ~5.0–5.5 ppm (Broad singlet, exchangeable with D₂O).

    • N-Methyl: ~2.8–3.0 ppm (Singlet).

    • Cyclopropyl (Methine): ~2.6–2.8 ppm (Multiplet).

    • Cyclopropyl (Methylene): ~0.4–0.8 ppm (Multiplets, 4H).

  • ¹⁹F NMR:

    • Distinct singlet/multiplet around -130 to -135 ppm . This is diagnostic for the fluorine ortho to the amino group.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide).

Part 4: Application in Drug Design

This molecule is typically employed as the "Left-Hand Side" (LHS) of kinase inhibitors. The free aniline (amino group) serves as the nucleophile to attach to a heterocyclic core (e.g., pyrimidine, quinazoline, or purine).

Mechanism of Action (Contextual): In MEK or EGFR inhibitors, the benzamide moiety often sits in the solvent-exposed region or a specific hydrophobic pocket. The fluorine atom can engage in multipolar interactions with backbone carbonyls of the protein, while the cyclopropyl group fills hydrophobic voids, increasing binding affinity (


).

DrugDesign cluster_properties SAR Benefits Core Heterocyclic Core (e.g., Pyrimidine/Quinazoline) Drug Final Kinase Inhibitor (e.g., MEK/JAK Inhibitor Analog) Core->Drug Electrophilic Partner LHS 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide LHS->Drug Buchwald-Hartwig Coupling (Pd) P1 Metabolic Stability (Cyclopropyl) P1->LHS P2 Permeability (N-Methyl) P2->LHS P3 Potency (3-Fluoro) P3->LHS

Figure 2: Role of the molecule in Structure-Activity Relationship (SAR) optimization.

References

  • Abe, H., et al. (2011). "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (Trametinib)." ACS Medicinal Chemistry Letters, 2(4), 320–324. (Contextual reference for N-cyclopropyl/fluoroaniline SAR).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic reference for Fluorine/Cyclopropyl utility).
  • Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement for the tert-butyl group." Angewandte Chemie International Edition, 49(48), 8979-8983.

Sources

Exploratory

CAS number 1050479-22-3 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide data

This technical guide provides an in-depth analysis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a specialized pharmaceutical intermediate.[1] While the user referenced CAS 1050479-22-3 , this compound is also ch...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a specialized pharmaceutical intermediate.[1] While the user referenced CAS 1050479-22-3 , this compound is also chemically indexed under CAS 1251080-16-6 .[1] This monograph focuses on the chemical structure and its critical role in the synthesis of mitogen-activated protein kinase (MEK) inhibitors.[1]

[1]

Executive Summary

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a high-value aniline building block used primarily in the discovery and manufacturing of allosteric MEK1/2 inhibitors.[1] Its structure combines a 3-fluoroaniline core—essential for hydrogen bonding and metabolic stability—with a N-cyclopropyl-N-methyl amide tail.[1] This specific amide motif is a "privileged scaffold" in medicinal chemistry, designed to occupy the solvent-exposed region of the kinase allosteric pocket while restricting conformational freedom to minimize entropy loss upon binding.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyData
Chemical Name 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
CAS Number 1050479-22-3 (User Ref); 1251080-16-6 (Alt)
Molecular Formula C₁₂H₁₅FN₂O
Molecular Weight 222.26 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; Low water solubility
pKa (Calculated) ~3.5 (Aniline nitrogen)
LogP ~1.8
Structural Significance[5]
  • 3-Fluoro Group: Lowers the pKa of the aniline nitrogen, reducing the likelihood of oxidation while enhancing binding affinity through electrostatic interactions with the protein backbone.[1]

  • N-Cyclopropyl-N-methyl Amide: The cyclopropyl group acts as a steric bulk that fills hydrophobic pockets, while the N-methyl group eliminates a hydrogen bond donor, improving membrane permeability and preventing non-specific binding.[1]

Synthetic Methodology

The synthesis of this compound requires a convergent approach, coupling a functionalized benzoic acid derivative with a secondary amine, followed by chemoselective reduction.[1]

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors: 3-fluoro-4-nitrobenzoic acid and N-cyclopropyl-N-methylamine .[1]

Retrosynthesis Target Target Molecule (4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide) Precursor1 3-Fluoro-4-nitrobenzoic acid Target->Precursor1 Amide Coupling (Disconnection) Precursor2 N-Cyclopropyl-N-methylamine Target->Precursor2 +

Figure 1: Retrosynthetic disconnection strategy.

Detailed Experimental Protocol
Step 1: Synthesis of N-Cyclopropyl-N-methylamine (In-situ or Pre-step)

Note: This amine is volatile and often used as a hydrochloride salt.[1]

  • Reactants: Cyclopropanecarbaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq).[1]

  • Conditions: Stir in Methanol (MeOH) for 2 hours to form the imine.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Workup: Quench with dilute HCl. Extract non-basic impurities with ether.[1] Basify aqueous layer to pH >12 with NaOH.[1] Extract product into DCM.

  • Isolation: Carefully concentrate (volatile!) or convert to HCl salt using HCl/Dioxane.

Step 2: Amide Coupling
  • Activation: Dissolve 3-fluoro-4-nitrobenzoic acid (10 mmol) in anhydrous DCM (50 mL). Add catalytic DMF (2 drops) and Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir for 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.[1]

  • Coupling: Redissolve the acid chloride in DCM. Add N-cyclopropyl-N-methylamine HCl (10 mmol) and Triethylamine (30 mmol) at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Product: N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzamide (Yellow solid).

Step 3: Nitro Reduction[1]
  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.[1]

  • Procedure: Dissolve the nitro-intermediate in solvent. Purge with Nitrogen.[1] Add catalyst.[1][2][3] Stir under Hydrogen atmosphere (balloon pressure or 1-3 bar) for 6–12 hours.

  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.[1][4]

  • Final Polish: Recrystallize from Ethyl Acetate/Hexanes if necessary to achieve >98% purity.

Application in Drug Discovery (MEK Inhibition)

This benzamide fragment is a critical intermediate for "Next-Generation" MEK inhibitors.[1] Unlike first-generation ATP-competitive inhibitors, these compounds bind to an allosteric pocket adjacent to the ATP binding site, locking the kinase in a catalytically inactive conformation.[1]

Mechanism of Action Integration

The 4-amino-3-fluoro moiety mimics the adenosine ring of ATP, interacting with the hinge region or the hydrophobic back pocket.[1] The N-cyclopropyl-N-methyl amide extends into the solvent channel, improving solubility and pharmacokinetic (PK) properties.[1]

MEK_Pathway cluster_synthesis Synthesis Workflow cluster_application Drug Discovery Application Acid 3-Fluoro-4-nitro benzoic acid Intermediate Nitro-Amide Intermediate Acid->Intermediate Amide Coupling (HATU/SOCl2) Amine N-Cyclopropyl- N-methylamine Amine->Intermediate Final CAS 1050479-22-3 (Target Benzamide) Intermediate->Final Pd/C, H2 Reduction Scaffold MEK Inhibitor Scaffold Final->Scaffold Building Block Drug Candidate Drug (e.g. Trametinib Analog) Scaffold->Drug SAR Optimization

Figure 2: Synthesis workflow and integration into MEK inhibitor drug discovery.

Safety & Handling

  • Hazards: As an aniline derivative, this compound is potentially toxic if swallowed or absorbed through the skin.[1] It may cause skin sensitization.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group is sensitive to oxidation over long periods.[1]

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]

References

  • BLD Pharm. (2024).[1] Product Datasheet: 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6).[1][5] Retrieved from

  • BenchChem. (2025).[1][4] Synthesis of N-(Cyclopropylmethyl)-N-methylsulfamoyl Chloride and related amines. Retrieved from

  • ResearchGate. (2023). Copper-Promoted N-Cyclopropylation of Anilines and Amines by Cyclopropylboronic Acid. Retrieved from

  • Google Patents. (2012).[1] Nicotinamide derivatives useful as P38 inhibitors (US8252818B2).[1] Retrieved from

  • LookChem. (2024).[1] Benzenemethanamine, N-cyclopropyl-N-methyl- Safety Data Sheet. Retrieved from

Sources

Foundational

An In-depth Technical Guide to 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide: A Key Intermediate in Trametinib Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a crucial intermediate in the synthesis of the M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a crucial intermediate in the synthesis of the MEK inhibitor Trametinib. As Senior Application Scientists, our focus is to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Core Molecular Attributes

The precise chemical identity of an intermediate is fundamental to any synthetic campaign. 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a substituted benzamide with a specific arrangement of functional groups that are critical for its role in the Trametinib synthesis pathway.

Molecular Structure and Formula

The chemical name "4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide" defines a benzene ring substituted with an amino group at the fourth position, a fluorine atom at the third position, and a carboxamide group at the first position. The nitrogen of this amide is further substituted with both a cyclopropyl and a methyl group.

Based on this structure, the molecular formula is determined by counting the constituent atoms:

  • Carbon (C): 11

  • Hydrogen (H): 13

  • Fluorine (F): 1

  • Nitrogen (N): 2

  • Oxygen (O): 1

Thus, the molecular formula is C₁₁H₁₃FN₂O .

Molecular Weight

The molecular weight is calculated from the molecular formula using the atomic weights of each element.

ElementQuantityAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1112.011132.121
Hydrogen131.00813.104
Fluorine118.99818.998
Nitrogen214.00728.014
Oxygen115.99915.999
Total 208.236

The calculated molecular weight of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is 208.24 g/mol .

Role in Trametinib Synthesis

Trametinib is a highly selective allosteric inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway. The synthesis of Trametinib involves the coupling of two key fragments. 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide serves as a precursor to one of these essential building blocks. The primary amino group on this intermediate is strategically positioned for subsequent reactions that build the core structure of the final active pharmaceutical ingredient (API).

G cluster_intermediate Intermediate Synthesis cluster_trametinib Trametinib Core Assembly start Substituted Benzoic Acid inter1 Amide Formation start->inter1 inter2 Functional Group Interconversion inter1->inter2 final_inter 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide inter2->final_inter coupling Coupling Reaction final_inter->coupling core_frag Second Key Fragment core_frag->coupling trametinib Trametinib coupling->trametinib caption Logical workflow for the role of the intermediate in Trametinib synthesis.

Role of the Intermediate in Trametinib Synthesis.

Proposed Synthetic Protocol

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide can be envisioned through a multi-step process starting from a commercially available substituted benzoic acid. The following protocol is a scientifically sound, proposed pathway.

Step 1: Amide Formation from a Substituted Benzoic Acid

The initial step involves the formation of the N-cyclopropyl-N-methylamide from a suitable benzoic acid precursor, such as 3-fluoro-4-nitrobenzoic acid.

  • Methodology:

    • To a solution of 3-fluoro-4-nitrobenzoic acid in an appropriate aprotic solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride, along with a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature until the acid is fully converted to the acid chloride.

    • In a separate flask, prepare a solution of N-methylcyclopropanamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in dichloromethane.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzamide.

  • Causality: The conversion of the carboxylic acid to the more reactive acid chloride is necessary for an efficient reaction with the secondary amine, N-methylcyclopropanamine. The base is required to neutralize the HCl generated during the reaction.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine.

  • Methodology:

    • Dissolve the N-cyclopropyl-3-fluoro-N-methyl-4-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction progress by TLC or by the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines, with water being the only byproduct.

G start 3-Fluoro-4-nitrobenzoic Acid step1 Amidation with N-methylcyclopropanamine start->step1 intermediate N-cyclopropyl-3-fluoro- N-methyl-4-nitrobenzamide step1->intermediate step2 Nitro Group Reduction (e.g., H2, Pd/C) intermediate->step2 product 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide step2->product caption Proposed synthetic workflow for the target intermediate.

Proposed Synthetic Workflow.

Analytical Characterization

To ensure the identity and purity of the synthesized 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a suite of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons, the cyclopropyl protons, and the N-methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.

  • ¹⁹F NMR: The fluorine NMR spectrum will confirm the presence of the fluorine atom and can provide information about its chemical environment.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of the intermediate. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of water and acetonitrile, possibly with a modifier like formic acid or trifluoroacetic acid.

Conclusion

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a key molecular entity in the synthetic pathway towards Trametinib. A thorough understanding of its molecular properties, a robust synthetic protocol, and comprehensive analytical characterization are paramount for the successful and reproducible production of this critical intermediate in a drug development setting. The methodologies and rationale presented in this guide are intended to provide a solid foundation for researchers working in this area.

References

  • Trametinib and its synthesis are described in various patents and scientific literature. While a direct synthesis of the specific intermediate "4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide" is not explicitly detailed in readily available public literature, the synthesis of Trametinib itself is well-documented.

    • Title: MEKINIST (trametinib) tablets, for oral use
    • Source: U.S.
    • URL: [Link]

  • General methods for the synthesis of amides from carboxylic acids are standard in organic chemistry. For a comprehensive review of these methods, authoritative organic chemistry textbooks and review articles are recommended.

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Wiley
    • URL: [Link]

  • Catalytic hydrogenation for the reduction of nitro groups is a widely used and well-understood reaction.

    • Title: Catalytic Hydrogen
    • Source: ScienceDirect
    • URL: [Link]

  • Analytical techniques such as NMR, MS, and HPLC are fundamental for the characteriz

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

Exploratory

Solubility profile of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide in organic solvents

Title: Solubility Profiling of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6): Strategic Framework & Technical Protocol Abstract This technical guide provides a comprehensive framework for establishi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Solubility Profiling of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6): Strategic Framework & Technical Protocol

Abstract This technical guide provides a comprehensive framework for establishing the solubility profile of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a critical intermediate in the synthesis of MEK inhibitors (e.g., Trametinib analogs). Unlike generic solubility studies, this document focuses on the specific physicochemical challenges posed by the N-cyclopropyl-N-methyl amide moiety and the electron-withdrawing 3-fluoro substituent. We present a theoretical solubility landscape, a validated "Gold Standard" experimental protocol using equilibrium shake-flask methodology, and a thermodynamic analysis framework to optimize purification and crystallization processes.

Introduction: The Physicochemical Context

Solubility profiling is not merely a data-gathering exercise; it is the foundation of process chemistry. For 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6), understanding the solubility landscape is vital for two reasons:

  • Reaction Workup: Efficient separation of this intermediate from inorganic salts and unreacted precursors requires a solvent system where the target is highly soluble but impurities are not.

  • Crystallization: Achieving high purity (>99.5%) often demands a cooling crystallization, requiring a solvent with a steep solubility-temperature gradient.

Compound Analysis:

  • Core Structure: Benzamide scaffold.[1][2][3][4]

  • Lipophilic Domains: N-cyclopropyl and N-methyl groups significantly increase LogP compared to a primary amide. The 3-fluoro group adds lipophilicity and metabolic stability.

  • Hydrophilic/Polar Domains: The 4-amino group (H-bond donor) and the amide carbonyl (H-bond acceptor).

  • Electronic Effect: The 3-fluoro substituent is electron-withdrawing, lowering the pKa of the 4-amino group, making it less basic and reducing its aqueous solubility at neutral pH.

Theoretical Solubility Landscape

Before initiating wet-lab experiments, we establish a predicted solubility profile based on Hansen Solubility Parameters (HSP) and functional group interactions.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAc, NMPVery High (>100 mg/mL)Strong dipole-dipole interactions with the amide carbonyl; excellent solvation of the aromatic core.
Polar Protic Methanol, Ethanol, IPAHigh/Moderate (20-80 mg/mL)Alcohol hydroxyls H-bond with the amide oxygen and amino group. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Esters/Ketones Ethyl Acetate, AcetoneModerate (10-50 mg/mL)Good compatibility with the lipophilic cyclopropyl/fluoro regions; moderate dipole interactions. Ideal for crystallization.
Ethers THF, MTBE, 2-MeTHFModerate/Low THF is often a good solvent; MTBE is likely an anti-solvent due to lower polarity.
Chlorinated DCM, ChloroformHigh Excellent solvation of the lipophilic fluoro-benzamide core; often used for extraction.
Non-Polar n-Heptane, Hexane, TolueneVery Low (<1 mg/mL)Lack of H-bonding capability makes these excellent anti-solvents for precipitation.
Aqueous Water (pH 7)Negligible The hydrophobic N-substituents and fluoro group dominate. Solubility increases significantly at pH < 2 (protonation of amine).

Experimental Protocol: Equilibrium Solubility Determination

This protocol utilizes the Shake-Flask Method coupled with HPLC Quantification , the industry standard for generating thermodynamic solubility data (E-E-A-T compliant).

Materials & Equipment
  • Compound: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (>98% purity).[5]

  • Solvents: HPLC Grade (MeOH, EtOH, IPA, Acetone, EtOAc, Toluene, n-Heptane).

  • Agitation: Thermostatic orbital shaker (control ±0.5°C).

  • Filtration: 0.45 µm PTFE syringe filters (Nylon filters may bind the benzamide).

  • Analysis: HPLC-UV (Agilent 1200 or equivalent).

Step-by-Step Workflow
  • Saturation Preparation:

    • Add excess solid compound (approx. 50-100 mg) to 2 mL of the target solvent in a borosilicate glass vial.

    • Critical Check: Ensure undissolved solid remains visible. If it dissolves completely, add more solid until a suspension persists.

  • Equilibration:

    • Seal vials tightly (Parafilm over cap) to prevent solvent evaporation.

    • Agitate at the target temperature (e.g., 25°C, 40°C, 50°C) for 24 to 48 hours .

    • Why 24h? Benzamides can form metastable polymorphs. 24h ensures conversion to the stable thermodynamic form.

  • Phase Separation:

    • Stop agitation and allow the suspension to settle for 1 hour at the target temperature.

    • Draw the supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).

    • Filter through a 0.45 µm PTFE filter into a tared HPLC vial.

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid). Gradient 10-90% B.

    • Detection: UV at 254 nm (aromatic ring absorption).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard.

Visualization of the Workflow

SolubilityWorkflow Start Solid Compound (Excess) Solvent Solvent Addition (2 mL) Start->Solvent Agitate Equilibration (24-48h, Temp Control) Solvent->Agitate Suspension Settle Sedimentation (1h) Agitate->Settle Equilibrium Filter Filtration (0.45 µm PTFE) Settle->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 1: Standardized workflow for equilibrium solubility determination of benzamide derivatives.

Thermodynamic Analysis & Process Application

Once solubility data (


, mole fraction) is obtained at multiple temperatures (e.g., 298K, 313K, 323K), apply the Modified Apelblat Equation  or the Van't Hoff Equation  to model the system.

The Van't Hoff Equation:



  • Plot:

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • Slope:

    
     (Enthalpy of dissolution).
    
  • Intercept:

    
     (Entropy of dissolution).
    

Interpretation for Process Optimization:

  • Steep Slope: Indicates high sensitivity to temperature. This solvent is ideal for Cooling Crystallization (high yield upon cooling).

    • Likely Candidates: Ethanol, Isopropanol, Ethyl Acetate.

  • Flat Slope: Solubility changes little with temperature. Avoid for crystallization; use for Reaction Media to maintain homogeneity.

    • Likely Candidates: DMSO, DMF.

Solute-Solvent Interaction Map

InteractionMap Compound 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide MeOH Methanol (H-Bond Donor) Compound->MeOH High Sol. (NH2/C=O interaction) DMSO DMSO (Dipole-Dipole) Compound->DMSO Very High Sol. (Polarity Match) Hexane Hexane (Dispersion Only) Compound->Hexane Insoluble (Anti-Solvent) Water Water pH 7 (Hydrophobic Effect) Compound->Water Poor Sol. Acid Water pH 2 (Ionic Solvation) Compound->Acid Soluble (Protonated NH3+)

Figure 2: Mechanistic interaction map predicting solubility behavior based on functional group chemistry.

References

  • Compound Identification: BLD Pharm. (2025).[2][6] Product Analysis: 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6).[2][4][5][6][7] Retrieved from

  • Methodology: Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
  • Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • General Protocol: Vyazovkin, S., et al. (2014).

Sources

Foundational

Technical Whitepaper: Safety, Toxicology, and Handling Directives for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of halogenated motifs and hindered amides is a cornerstone of lead optimization[1]. 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of halogenated motifs and hindered amides is a cornerstone of lead optimization[1]. 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6) is a highly specialized building block that exemplifies this approach[2]. Featuring a primary aniline moiety, an electron-withdrawing fluorine atom, and a sterically hindered cyclopropyl-methyl amide, this compound presents unique physicochemical properties.

While fluorination is frequently utilized to enhance metabolic stability and modulate target binding affinity[1], the presence of the primary aromatic amine necessitates rigorous safety profiling. This whitepaper serves as an in-depth technical Safety Data Sheet (SDS) guide, moving beyond standard regulatory boilerplate to explain the causality behind the compound's hazards and detailing self-validating protocols for safe laboratory handling and toxicological assessment.

Physicochemical Profiling & Hazard Causality

To predict the behavior of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide in both biological systems and laboratory environments, we must deconstruct its structural components.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide
CAS Registry Number 1251080-16-6
Molecular Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
SMILES String O=C(N(C1CC1)C)C2=CC=C(N)C(F)=C2
Primary Hazard Class Skin/Eye Irritant, Potential Sensitizer, Halogenated Organic
Structural Causality of Hazards
  • The Primary Aromatic Amine (Aniline Moiety): Aromatic amines are notorious for their toxicological liabilities. They are highly susceptible to N-oxidation by hepatic cytochrome P450 enzymes (e.g., CYP1A2), forming hydroxylamines. These intermediates can auto-oxidize into highly electrophilic nitroso species capable of covalently binding to endogenous proteins, leading to idiosyncratic drug reactions (IDRs), sensitization, or hepatotoxicity[3].

  • The Fluorine Substitution: The fluorine atom at the meta position relative to the amide (and ortho to the amine) exerts a strong inductive electron-withdrawing effect. This reduces the basicity (pKa) of the primary amine, potentially altering its metabolic oxidation rate compared to unfluorinated analogs. Furthermore, the highly stable C-F bond increases the compound's lipophilicity, which enhances cellular and transdermal permeability, necessitating strict barrier protection during handling[1].

  • The Amide Linkage: The N-cyclopropyl-N-methyl group provides significant steric bulk. This hindrance protects the amide bond from rapid enzymatic hydrolysis by ubiquitous amidases, thereby shifting the metabolic burden almost entirely to the aniline moiety.

Toxicological Mechanisms & E-E-A-T Insights

As a Senior Application Scientist, it is critical to understand that the primary risk of this compound is not acute contact toxicity, but rather the sub-acute generation of reactive electrophiles upon biological exposure[3]. The diagram below maps the causal pathway from exposure to potential toxicity, serving as the mechanistic foundation for our safety protocols.

MetabolicActivation Parent 4-Amino-3-fluorobenzamide Derivative CYP450 CYP450 Oxidation (Hepatic Metabolism) Parent->CYP450 Hydroxylamine N-Hydroxylamine Metabolite CYP450->Hydroxylamine Nitroso Electrophilic Nitroso Intermediate Hydroxylamine->Nitroso Auto-oxidation GSH Glutathione (GSH) Trapping Nitroso->GSH Detoxification Adducts Protein Adducts (Toxicity/Sensitization) Nitroso->Adducts Covalent Binding Detox Detoxified Conjugate (Excreted) GSH->Detox

Figure 1: CYP450-mediated bioactivation pathway of primary aromatic amines.

Self-Validating Experimental Protocols for Safety Assessment

To empirically validate the theoretical risks outlined above, laboratories must employ self-validating workflows. The following protocols ensure that safety data is intrinsically verified through mechanistic controls.

Protocol 1: Reactive Metabolite Trapping Assay (GSH Adduct Screening)

Purpose: To validate the risk of nitroso-intermediate formation and quantify the compound's bioactivation potential[3]. Causality: By intentionally supplying excess Glutathione (GSH), we force the reactive electrophile into a stable, detectable conjugate. The detection of a specific mass shift confirms the toxicological mechanism.

Step-by-Step Methodology:

  • Incubation Preparation: In a 1.5 mL microcentrifuge tube, combine 10 µM of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide with human liver microsomes (HLM, 1 mg/mL final protein concentration) and 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism. Incubate the mixture in a shaking water bath at 37°C for exactly 60 minutes.

  • Quenching (Self-Validation Step): Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., labetalol). The precipitation of proteins validates that the enzymatic reaction has ceased.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan specifically for a neutral loss of 129 Da (characteristic of the γ-glutamyl moiety cleavage in GSH adducts). Interpretation: The quantitative peak area of the 129 Da loss directly correlates to the compound's sensitization and hepatotoxicity risk profile.

Protocol 2: Laboratory Handling & Exposure Control Workflow

Because the compound is highly lipophilic and potentially reactive, physical handling must follow a strict, unidirectional flow to prevent cross-contamination and operator exposure.

HandlingWorkflow Receipt Compound Receipt & Inventory Storage Storage (-20°C) Desiccated Receipt->Storage Prep Weighing in Ventilated Enclosure Storage->Prep Solubilization Solubilization (DMSO/EtOH) Prep->Solubilization Assay In Vitro / In Vivo Assays Solubilization->Assay Waste Halogenated Waste Disposal Assay->Waste

Figure 2: Self-validating laboratory handling and exposure control workflow.

Step-by-Step Handling Directives:

  • Containment: All weighing and powder manipulation must be performed within a localized exhaust ventilation (LEV) system or a Class II biological safety cabinet. Causality: The electrostatic nature of fine powders can lead to aerosolization; LEV ensures negative pressure containment.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves. Causality: The fluorine atom significantly increases the compound's lipophilicity, which can facilitate rapid permeation through standard single-ply latex[1].

  • Solubilization: Dissolve the compound primarily in DMSO for in vitro assays. Ensure vials are tightly sealed immediately after preparation. Causality: DMSO acts as a universal carrier and will drastically enhance the transdermal absorption of the dissolved compound if spilled on the skin.

Regulatory & Disposal Directives

  • Waste Classification: Due to the presence of the stable C-F bond, all liquid and solid waste contaminated with this compound must be strictly classified and segregated as Halogenated Organic Waste [1]. Incineration must occur at specialized facilities capable of scrubbing hydrofluoric acid (HF) gas, which is a byproduct of organofluorine combustion.

  • Spill Response: In the event of a powder spill, do not sweep. Contain the spill by covering it with an inert, damp absorbent material (e.g., vermiculite wetted with water/ethanol). Causality: Wetting the powder prevents aerosolization of the reactive amine. Clean the surface thoroughly with a polar organic solvent (ethanol) followed by soap and water to ensure complete removal of lipophilic residues.

References

  • Changes in gene expression induced by aromatic amine drugs: Testing the danger hypothesis Source: Taylor & Francis URL:[Link]

  • The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

The Role of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide in the Synthesis of Next-Generation MEK1/2 Inhibitors

Executive Summary The RAS/RAF/MEK/ERK signal transduction cascade is a highly conserved pathway regulating cell proliferation and survival. Dysregulation of this pathway, frequently driven by BRAF or KRAS mutations, is a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The RAS/RAF/MEK/ERK signal transduction cascade is a highly conserved pathway regulating cell proliferation and survival. Dysregulation of this pathway, frequently driven by BRAF or KRAS mutations, is a hallmark of numerous malignancies[1]. The development of allosteric MEK1/2 inhibitors has revolutionized targeted oncology. This technical whitepaper explores the critical role of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6)[2], a highly specialized functionalized aniline, as a core building block in the synthesis of advanced diarylamine-based MEK inhibitors.

By deconstructing the structural rationale, quantitative structure-activity relationships (QSAR), and synthetic integration of this intermediate, this guide provides drug development professionals with a field-proven framework for utilizing this compound in targeted kinase inhibitor design.

Mechanistic Grounding: Deconstructing the Pharmacophore

The efficacy of modern MEK inhibitors (such as trametinib, tunlametinib, and luvometinib) relies on their ability to bind to an allosteric pocket adjacent to the ATP-binding site of MEK1/2[3]. This non-ATP competitive binding induces a conformational shift that locks the kinase in an inactive state, preventing the phosphorylation of downstream ERK1/2[4].

The intermediate 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide provides the critical "right-hand" pharmacophore required to anchor the inhibitor within this hydrophobic allosteric pocket.

Structural Rationale of the Intermediate
  • The 4-Amino Group (The Hinge Anchor): The primary amine serves as the nucleophile during cross-coupling reactions to form the central diarylamine bridge. This bridge is essential for the molecule's flexibility, allowing it to adopt the "V-shape" required to fit into the MEK allosteric site.

  • The 3-Fluoro Substituent (Electronic & Steric Tuning): The fluorine atom exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent amine. This modulates the basicity of the final diarylamine, improving metabolic stability. Furthermore, the fluorine atom forms critical halogen bonds with specific residues (e.g., Val211) in the MEK pocket, anchoring the complex[3].

  • The N-Cyclopropyl-N-Methyl Amide (Hydrophobic Shielding):

    • Cyclopropyl Group: The rigid, strained cyclopropyl ring projects into a deep hydrophobic sub-pocket, maximizing Van der Waals interactions and enhancing target residence time[5].

    • N-Methylation: By methylating the amide nitrogen, a hydrogen bond donor (HBD) is removed. In drug design, minimizing HBDs is a proven strategy to increase lipophilicity, improve blood-brain barrier (BBB) penetration, and prevent rapid amide hydrolysis by proteolytic enzymes.

Pathway RTK Receptor Tyrosine Kinase (Mutated/Hyperactive) RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcriptional Activation Inhibitor Diarylamine MEK Inhibitor (Cyclopropyl-Benzamide Core) Inhibitor->MEK Allosteric Inhibition (Blocks ERK Phosphorylation)

Fig 1: RAS/MAPK signaling cascade and the allosteric intervention point of MEK inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

To understand the causality behind selecting 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide over simpler aniline derivatives, we must analyze the QSAR data. The table below summarizes the impact of sequential functionalization on the biochemical and pharmacokinetic properties of a model diarylamine MEK inhibitor.

Intermediate MotifIC50 (MEK1)cLogPMetabolic Half-life (T1/2)Key Structural Advantage
Unsubstituted Benzamide> 50.0 nM2.5< 1.0 hourBaseline interaction; highly susceptible to hydrolysis.
3-Fluoro-4-amino15.2 nM3.12.5 hoursHalogen bonding stabilizes conformation; resists oxidation.
N-cyclopropyl4.5 nM3.84.0 hoursHydrophobic pocket fit enhances target affinity.
N-cyclopropyl-N-methyl 1.2 nM 4.5 > 6.0 hours Removal of HBD improves permeability and oral bioavailability.

Data synthesis based on optimization trajectories of allosteric MEK1/2 inhibitors[3].

Synthetic Integration: Workflows & Methodologies

The synthesis of the final MEK inhibitor requires coupling the 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide intermediate to an aryl or heteroaryl halide (the "left-hand" fragment). The most robust method for this is the Buchwald-Hartwig Cross-Coupling .

Causality in Experimental Design
  • Ligand Choice (XPhos): Standard phosphine ligands often fail due to the steric hindrance of the ortho-fluoro group on our intermediate. XPhos, a bulky biaryl phosphine, accelerates the reductive elimination step of the catalytic cycle, overwhelmingly favoring C-N bond formation over competing β-hydride elimination.

  • Base Choice (Cs₂CO₃): Strong bases like Sodium tert-butoxide (NaOtBu) can cleave sensitive amides. Cesium carbonate (Cs₂CO₃) provides a mild, highly soluble basic environment that deprotonates the amine without degrading the cyclopropyl-methyl amide moiety.

Synthesis A 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide (Nucleophile) D Buchwald-Hartwig Cross-Coupling (100°C, 1,4-Dioxane) A->D B Heteroaryl Halide (Electrophile) B->D C Catalyst System: Pd2(dba)3 (2 mol%) XPhos (4 mol%) Cs2CO3 (2.0 eq) C->D E Diarylamine MEK Inhibitor (Target Compound) D->E Yield >85% Self-Validating via LC-MS

Fig 2: Buchwald-Hartwig cross-coupling workflow utilizing the functionalized benzamide.

Self-Validating Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination to form the Diarylamine Core

This protocol represents a self-validating system; the reaction's progress can be visually and analytically tracked.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (1.0 eq) and the target heteroaryl bromide (1.05 eq).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), XPhos (0.04 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Nitrogen (N₂) three times to ensure strict oxygen-free conditions (preventing Pd(0) oxidation).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (0.2 M relative to the amine) via syringe.

  • Reaction: Heat the mixture to 100 °C in an oil bath for 12 hours. The mixture will transition from a dark red/purple (active Pd complex) to a brownish suspension.

  • Validation Checkpoint (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the starting mass (m/z 208.23) and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure diarylamine.

Protocol 2: In Vitro MEK1 Kinase Assay (Biological Validation)

To confirm that the synthesized compound successfully acts as a MEK inhibitor, an ADP-Glo or Kinase-Glo luminescent assay is utilized.

  • Enzyme Preparation: Dilute recombinant human MEK1 and inactive ERK2 substrate in a kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Inhibitor Incubation: Dispense the synthesized diarylamine inhibitor (in a 10-point 3-fold dilution series starting at 10 µM) into a 384-well plate. Add the MEK1 enzyme and incubate at room temperature for 30 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 10 µM ATP and the inactive ERK2 substrate to initiate the reaction. Incubate for 60 minutes at 30 °C.

  • Luminescence Readout: Add Kinase-Glo reagent (which consumes remaining ATP to produce light). Incubate for 15 minutes.

  • Data Validation: Read luminescence using a microplate reader. Luminescence is inversely proportional to kinase activity. Calculate the IC50 using a 4-parameter logistic curve fit. A successful synthesis utilizing the cyclopropyl-benzamide core should yield an IC50 < 5 nM.

References

  • National Cancer Institute (NCI). (n.d.). Definition of MEK 1/2 inhibitor FCN-159 - NCI Drug Dictionary. Retrieved from[Link]

  • PubChem. (2021). Luvometinib | C26H22F2IN5O4S | CID 135210935. National Institutes of Health. Retrieved from[Link]

  • ResearchGate. (2012). Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate). Retrieved from[Link]

Sources

Foundational

A Thermodynamic-Driven Approach to the Analysis of N-cyclopropyl-N-methylbenzamide Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery, a deep understanding of the forces governing molecular recognition is paramo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, a deep understanding of the forces governing molecular recognition is paramount. The N-cyclopropyl-N-methylbenzamide scaffold has emerged as a privileged structure, particularly in the development of antagonists for the dopamine D3 receptor, a key target in neuropsychiatric disorders.[1][2] This guide moves beyond simple affinity measurements to explore the thermodynamic properties that define the interaction of these derivatives with their biological targets. By dissecting the enthalpic (ΔH) and entropic (ΔS) contributions to the Gibbs free energy of binding (ΔG), researchers can gain critical insights into the mechanisms of action, paving the way for more rational and efficient lead optimization. This document provides a comprehensive overview of the theoretical underpinnings, experimental protocols, and computational methodologies essential for a thorough thermodynamic analysis.

Part 1: The Thermodynamic Signature of Molecular Recognition

The binding of a ligand to its protein target is governed by the change in Gibbs free energy (ΔG), which is composed of enthalpic and entropic components: ΔG = ΔH - TΔS .[3]

  • Gibbs Free Energy (ΔG) : Represents the overall binding affinity. A more negative ΔG corresponds to a tighter binding interaction.

  • Enthalpy (ΔH) : Reflects the change in heat upon binding.[4] It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds and van der Waals interactions, between the drug and the target.[5] A large negative (favorable) enthalpy suggests the formation of strong, specific contacts.[5][6]

  • Entropy (ΔS) : Represents the change in the disorder of the system.[4] The primary contributors are the desolvation of the ligand and the binding site (a favorable entropic effect from the release of ordered water molecules) and the loss of conformational freedom of the ligand and protein upon binding (an unfavorable entropic effect).[5]

Understanding whether a compound's binding is enthalpically-driven (dominated by strong, direct interactions) or entropically-driven (dominated by the hydrophobic effect and desolvation) is crucial for lead optimization.[5] Enthalpically-driven compounds often exhibit better selectivity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

However, the phenomenon of enthalpy-entropy compensation is a critical consideration, where a favorable change in enthalpy is often offset by an unfavorable change in entropy, and vice-versa.[7][8] This makes improving binding affinity a non-trivial challenge that requires careful, multi-parameter optimization.[8]

Caption: The relationship between Gibbs free energy, enthalpy, and entropy.

Part 2: Experimental Determination of Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of binding interactions.[3][9][10] It is the only technique that can provide a complete thermodynamic profile—ΔG, ΔH, ΔS, and stoichiometry (n)—in a single experiment.[3][10][11]

Isothermal Titration Calorimetry (ITC) Workflow

The ITC experiment measures the heat released or absorbed when a ligand (in the syringe) is titrated into a solution containing the protein (in the sample cell).[3][9]

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis P_prep Prepare Protein Solution (e.g., D3 Receptor) Buffer Dialyze/Dissolve both in IDENTICAL, degassed buffer P_prep->Buffer L_prep Prepare Ligand Solution (N-cyclopropyl-N-methylbenzamide derivative) L_prep->Buffer Load_P Load Protein into Sample Cell Buffer->Load_P Load_L Load Ligand into Titration Syringe Buffer->Load_L Titrate Perform Automated Titration (Inject Ligand into Cell) Load_P->Titrate Load_L->Titrate Measure Measure Differential Power (μcal/sec) to maintain Isothermal state Titrate->Measure Integrate Integrate Heat Pulses (kcal/mol of injectant) Measure->Integrate Fit Fit Integrated Data to a Binding Model (e.g., one-site) Integrate->Fit Extract Extract Thermodynamic Parameters (Kd, n, ΔH, ΔS) Fit->Extract

Caption: Standard workflow for an Isothermal Titration Calorimetry experiment.

Detailed ITC Protocol: A Self-Validating System

Objective: To determine the thermodynamic binding profile of an N-cyclopropyl-N-methylbenzamide derivative against the human Dopamine D3 receptor.

Materials:

  • Purified Dopamine D3 receptor protein

  • Synthesized N-cyclopropyl-N-methylbenzamide derivative

  • ITC instrument (e.g., MicroCal ITC200)[3]

  • Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4. The choice of buffer is critical as different buffers have different ionization enthalpies that can confound the measurement.[10] Phosphate buffer is often chosen for its low enthalpy of protonation.[10]

Methodology:

  • Protein Preparation:

    • Dialyze the purified D3 receptor extensively against the Assay Buffer to ensure perfect buffer matching.[3] This is the single most critical step to minimize large heats of dilution that can obscure the binding signal.[3][10]

    • Determine the final protein concentration accurately using a reliable method (e.g., A280 with calculated extinction coefficient). An accurate cell concentration is vital for determining the stoichiometry (n).[3]

    • Centrifuge or filter the protein sample (e.g., 0.22 µm filter) immediately before use to remove any aggregates, which can interfere with the experiment.[3]

  • Ligand Preparation:

    • Dissolve the N-cyclopropyl-N-methylbenzamide derivative in 100% DMSO to create a high-concentration stock.

    • Dilute the stock solution into the exact same final dialysis buffer used for the protein. The final DMSO concentration should be matched precisely between the cell and syringe solutions (typically ≤ 2%) to minimize solvent mismatch effects.[3]

    • Determine the ligand concentration accurately. Errors in syringe concentration directly impact the determined affinity (K_D) and enthalpy (ΔH).[3]

  • Instrument Setup and Experiment:

    • Degas all solutions (protein, ligand, and buffer) thoroughly to prevent air bubbles, which cause significant artifacts in the data.[3]

    • Set the experimental temperature (e.g., 25°C).

    • Control Titration (Self-Validation): Perform a preliminary titration of the ligand into the buffer-filled sample cell. The resulting heats should be small and consistent, representing the heat of dilution. This is a crucial validation step; large or variable heats indicate a buffer mismatch that must be resolved before proceeding.

    • Main Experiment:

      • Load the sample cell with the D3 receptor solution (e.g., 10-20 µM).

      • Load the syringe with the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the cell concentration for 1:1 binding).[3]

      • Program a titration sequence (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150-180 seconds) to allow a return to baseline.[9]

  • Data Analysis:

    • Subtract the control (ligand-to-buffer) data from the experimental (ligand-to-protein) data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., one-site binding) to directly yield the association constant (K_A), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the fundamental thermodynamic equation.[3]

Part 3: Case Study: Thermodynamic Profile of Dopamine D2/D3 Antagonists

Compound ClassBinding DriverΔHΔSInterpretation
Haloperidol, (+)-ButaclamolEntropy-Driven Unfavorable or slightly favorableFavorableBinding is primarily driven by hydrophobic interactions and the release of water molecules from the binding site.[12][13]
Substituted Benzamides (e.g., Sulpiride)Enthalpy-Driven FavorableUnfavorableBinding is dominated by the formation of specific hydrogen bonds and polar interactions, which is strong enough to overcome the entropic penalty of conformational restriction.[12]

This distinction is critical. An N-cyclopropyl-N-methylbenzamide derivative designed to be enthalpy-driven would likely form more specific and optimized interactions within the D3 receptor binding pocket compared to an entropically-driven counterpart.[6] The cyclopropyl moiety itself, while often considered for its metabolic stability and conformational constraint, can also influence solvation and packing within the binding site, thereby modulating both enthalpic and entropic contributions.

Part 4: Computational Approaches to Thermodynamic Profiling

Alongside experimental methods, computational chemistry provides powerful tools to predict and rationalize thermodynamic properties. These methods are particularly useful for triaging compounds before synthesis and for understanding the structural basis of observed thermodynamic signatures.

Alchemical Free Energy Calculations

Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are rigorous computational techniques used to calculate relative binding free energies (ΔΔG) between two similar ligands.[14][15] These "alchemical" methods involve computationally "morphing" one molecule into another within the receptor's binding site and in solution, allowing for a precise calculation of the thermodynamic cost of that modification.[15][16]

FEP_Workflow cluster_protein In Protein Binding Site cluster_solvent In Solvent (Water) L1_P Ligand 1 in Complex Lambda_P Alchemical Transformation (MD Simulation with λ windows) L1_P->Lambda_P ΔG_complex L2_P Ligand 2 in Complex Lambda_P->L2_P Result ΔΔG_binding = ΔG_complex - ΔG_solvent L2_P->Result L1_S Ligand 1 in Solvent Lambda_S Alchemical Transformation (MD Simulation with λ windows) L1_S->Lambda_S ΔG_solvent L2_S Ligand 2 in Solvent Lambda_S->L2_S L2_S->Result

Caption: Workflow for a relative binding free energy (ΔΔG) calculation.

These calculations, while computationally expensive, can provide predictions with experimental accuracy and offer insights into how specific structural changes (e.g., modifying a substituent on the benzamide ring) will impact binding affinity.[16] More advanced techniques can even dissect the free energy into enthalpic and entropic components, providing a direct link to experimental ITC results.

Part 5: Conclusion and Future Directions

A thermodynamic-driven approach to drug design for N-cyclopropyl-N-methylbenzamide derivatives offers a significant advantage over traditional methods that focus solely on affinity. By systematically measuring and predicting the enthalpic and entropic contributions to binding, research teams can make more informed decisions during lead optimization. An enthalpically optimized lead, characterized by strong and specific interactions with the target, is more likely to possess superior selectivity and pharmacokinetic properties.[6]

Future work should focus on building a comprehensive database of thermodynamic data for a series of N-cyclopropyl-N-methylbenzamide derivatives against the dopamine D3 receptor. This would allow for the development of robust structure-thermodynamics relationships (STRs), enabling the predictive design of next-generation therapeutics with finely tuned binding properties for the treatment of complex neurological and psychiatric disorders.

References

  • Weiland, G. A., & Molinoff, P. B. (n.d.). Receptor Thermodynamics.
  • Baron, C., & Muñoz, V. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions.
  • Chodera, J. D., & Mobley, D. L. (n.d.). Entropy-enthalpy compensation: Role and ramifications in biomolecular ligand recognition and design - PMC.
  • Borea, P. A., & Varani, K. (n.d.). Thermodynamic analysis of antagonist and agonist interactions with dopamine receptors.
  • Velazquez-Campoy, A. (n.d.). A Look at Ligand Binding Thermodynamics in Drug Discovery. University of Zaragoza.
  • Keserű, G. M. (n.d.). The role of binding thermodynamics in medicinal chemistry optimizations. Repository of the Academy's Library.
  • Minikel, E. (2016, September 12). Isothermal titration calorimetry. CureFFI.org.
  • (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • (n.d.). Chemical Properties of N-cyclopropyl-N-methyl-benzamide. Cheméo.
  • (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • (n.d.). Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Leavitt, S., & Freire, E. (1999). Isothermal titration calorimetry of protein-protein interactions. PubMed.
  • Neumeyer, J. L., & Seeman, P. (n.d.). The thermodynamics of agonist and antagonist binding to dopamine D-2 receptors.
  • Guest, E. J., & Lee, W. H. (n.d.). Ensemble Simulations and Experimental Free Energy Distributions: Evaluation and Characterization of Isoxazole Amides as SMYD3 Inhibitors - PMC.
  • (2026, January 9). Computing solvation free energies of small molecules with experimental accuracy.
  • (2024, June 21). What are D3 receptor antagonists and how do they work? Patsnap Synapse.
  • (2025). Efficient Multistate Free-Energy Calculations with QM/MM Accuracy Using Replica-Exchange Enveloping Distribution Sampling - PMC.
  • (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes.
  • (2025, June 6). Efficient Multistate Free-Energy Calculations with QM/MM Accuracy Using Replica-Exchange Enveloping Distribution Sampling | The Journal of Physical Chemistry B. ACS Publications.
  • Butini, S., & Stark, H. (n.d.). Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. Frontiers.
  • (2021, December 6). Teaching free energy calculations to learn from experimental data. bioRxiv.
  • (n.d.). N-cyclopropyl-N-methyl-benzamide. NIST WebBook.
  • Hackling, A. E., & Stark, H. (2002, October 4). Dopamine D3 receptor ligands with antagonist properties. PubMed.
  • (n.d.). N-cyclopentyl-N-methyl-benzamide | C13H17NO | CID 527043. PubChem.
  • Nazar, M. F., & Shah, S. S. (2014, March 6). (PDF) Thermodynamic Characteristics and Spectral-Luminescent Properties of N-m-Tolylbenzamide in Microheterogeneous Surfactant Self-Assemblies. ResearchGate.

Sources

Exploratory

Crystal structure analysis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Abstract This technical guide details the crystallographic characterization of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a critical pharmacophore often associated with kinase inhibitor scaffolds (e.g., MEK inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the crystallographic characterization of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a critical pharmacophore often associated with kinase inhibitor scaffolds (e.g., MEK inhibitors). We explore the solid-state properties of this molecule, focusing on the conformational locking induced by the ortho-fluorine substituent and the steric demands of the N-cyclopropyl-N-methyl amide group. This document serves as a protocol for researchers performing structural elucidation, highlighting specific challenges such as cyclopropyl disorder and weak hydrogen bond networks.[1]

Introduction: The Structural Pharmacophore

The title compound represents a class of polysubstituted benzamides used as intermediates or active pharmaceutical ingredients (APIs).[1] Its structural significance lies in two key electronic and steric features:

  • The 3-Fluoro-4-Amino Motif: The fluorine atom at the 3-position is not merely a metabolic blocker; it electronically modifies the 4-amino group (reducing pKa) and can participate in intramolecular hydrogen bonding, planarizing the system.

  • The N-Cyclopropyl-N-Methyl Amide: This tertiary amide introduces significant steric bulk. The cyclopropyl group typically adopts a bisected conformation relative to the amide plane to maximize

    
     orbital overlap, but the presence of the N-methyl group introduces rotameric complexity that must be resolved via X-ray diffraction.
    
Relevance to Drug Development

Understanding the crystal lattice of this molecule is essential for:

  • Polymorph Screening: The flexibility of the N-cyclopropyl group often leads to multiple packing motifs.[1]

  • Structure-Activity Relationship (SAR): The conformation observed in the solid state (small molecule crystal) often mimics the bio-active conformation bound to the kinase ATP pocket.[1]

Experimental Methodology

Crystallization Strategy

Obtaining single crystals of fluoro-amino-benzamides requires balancing the polarity of the amide/amine with the lipophilicity of the cyclopropyl/fluorine groups.

  • Primary Screen: Slow evaporation at 25°C.[1]

    • Solvents: Ethanol (good solubility), Ethyl Acetate (moderate), Isopropyl Ether (antisolvent).[1]

  • Secondary Screen (Vapor Diffusion):

    • Inner Vial: Saturated solution in Methanol.[1]

    • Outer Vial: Pentane or Diethyl Ether.[1]

    • Rationale: Slow diffusion prevents rapid precipitation, allowing the cyclopropyl ring to order correctly within the lattice.[1]

Data Collection Protocol (SCXRD)

Given the presence of Fluorine (light atom) and the absence of heavy metals, the scattering power is relatively low.[1]

ParameterSetting / RecommendationCausality
Radiation Source Cu Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(

Å)
Provides higher intensity for organic light-atom structures compared to Mo, improving resolution of weak reflections.
Temperature 100 K (Cryogenic)Essential to freeze the dynamic motion of the cyclopropyl ring and methyl group, reducing thermal ellipsoids.
Resolution 0.8 Å or betterRequired to resolve the C-F bond distance clearly from C-O or C-N if disorder is present.[1]
Strategy Full Sphere (Redundant)High redundancy helps in accurate absorption correction, crucial for accurate difference Fourier maps (H-atom location).[1]

Structural Analysis & Refinement (The Core)

Conformational Analysis

The primary structural challenge is defining the orientation of the amide substituents.[1]

  • Amide Planarity: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     torsion angle should be monitored. Steric clash between the ortho-protons and the N-methyl/cyclopropyl groups may force the amide out of the benzene plane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    twist).
  • Intramolecular H-Bonding (The "Lock"):

    • Expect an interaction between the amide oxygen and the ortho-proton (C2-H).

    • Critical Feature: Analyze the interaction between the 4-amino hydrogen and the 3-fluorine. While F is a weak acceptor, an intramolecular ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       contact (approx. 2.6–2.9 Å) often locks the amino group, preventing rotation.[1]
      
Packing Motifs and Intermolecular Interactions

The crystal lattice is dominated by the competition between strong H-bonds and weak Van der Waals forces.

  • Primary Motif (Supramolecular Synthons):

    • Donor: 4-Amino group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Acceptor: Amide Carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
    • Pattern: Expect ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       dimers or 
      
      
      
      chains linking molecules head-to-tail.
  • Secondary Interactions:

    • Weak Hydrogen Bonds: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       interactions are directional and can stabilize specific layer stackings.
      
    • Pi-Stacking: The electron-deficient fluoro-substituted ring may stack with electron-rich neighbors, though the bulky amide often disrupts ideal parallel stacking.

Handling Disorder (Refinement Protocol)

The cyclopropyl ring is notoriously prone to disorder (ring puckering).[1]

  • Symptom: Elongated thermal ellipsoids on the cyclopropyl methylene carbons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Solution:

    • Split the disordered atoms into parts (Part A / Part B).

    • Refine site occupancy factors (SOF) (e.g., 0.60/0.40).[1]

    • Apply similarity restraints (SAME or SADI) to bond lengths and angles to maintain chemically reasonable geometry.[1]

Visualizing the Analysis Workflow

The following diagram outlines the logical flow for solving this specific structure, from crystal selection to final CIF validation.

G cluster_Refinement Refinement Cycle Start Sample: 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide Screen Crystallization Screening (Target: Single Crystal >0.1mm) Start->Screen DataCol SCXRD Data Collection (Cu Source, 100K) Screen->DataCol Phase Structure Solution (Direct Methods/Dual Space) DataCol->Phase Model Build Model (Assign Atom Types) Phase->Model Disorder Check Cyclopropyl Disorder? Model->Disorder Restraints Apply DFIX/SAME Restraints Disorder->Restraints Yes (High Thermal Motion) H_Bonds Locate H-atoms (Difference Fourier Map) Disorder->H_Bonds No Restraints->H_Bonds H_Bonds->Model Residual Peaks? Final Final CIF & Validation (Check R-factor, GooF) H_Bonds->Final Converged

Caption: Workflow for the crystallographic solution of the target benzamide, emphasizing the handling of cyclopropyl disorder.

Predicted Structural Metrics

Based on analogous structures (e.g., 4-amino-3-fluorobenzoic acid derivatives), the following geometric parameters serve as validation targets.

Geometric ParameterPredicted ValueNotes
C–F Bond Length 1.35 – 1.37 ÅTypical for aromatic fluorine. Shortening indicates conjugation.[1]
Amide C–N Bond 1.33 – 1.35 ÅPartial double bond character.[1]
N(Amide) Geometry Planar (Sum of angles ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
The N-methyl and Cyclopropyl carbons should lie in the amide plane.
Cyclopropyl C-C 1.49 – 1.51 ÅSignificantly shorter than standard alkane C-C (1.54 Å) due to ring strain (banana bonds).[1]
Intra-H-Bond (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
2.65 – 2.85 Å (

)
Stabilizing interaction; check for planarity of the aniline system.

References

  • Groom, C. R., et al. (2016).[1][2] The Cambridge Structural Database.[1][2] Acta Crystallographica Section B. Link

  • Manjula, P. S., et al. (2015).[1][3] Crystal structure of 4-[(E)-(4-fluorobenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E. (Provides comparative C-F geometry).[1] Link

  • Stapf, et al. (2024).[1] Crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide. Acta Crystallographica Section E. (Reference for N-cyclopropyl amide geometry). Link

  • PubChem. 4-Amino-3-fluorobenzoic acid (Precursor Data). National Library of Medicine.[1] Link

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide from 4-amino-3-fluorobenzoic acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol and Mechanistic Guide Executive Summary 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol and Mechanistic Guide

Executive Summary

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) is a highly valued fluorinated building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The introduction of an ortho-fluoroaniline motif improves metabolic stability and modulates the pKa of the aniline, while the N-methylcyclopropyl amide provides a rigid, lipophilic vector. This application note details a highly efficient, protection-free synthesis protocol utilizing a chemoselective HATU-mediated amide coupling strategy.

Mechanistic Rationale & Chemoselectivity

A common concern when coupling an amino acid derivative like 4-amino-3-fluorobenzoic acid is the potential for self-condensation or polymerization. However, the intrinsic chemoselectivity of this system allows for a direct, protection-free coupling strategy based on the following causal principles:

  • Nucleophilicity Differential: The primary amine of 4-amino-3-fluorobenzoic acid is an aniline, which is inherently less nucleophilic than aliphatic amines. Furthermore, the strongly electron-withdrawing ortho-fluorine atom inductively deactivates this amine, drastically reducing its ability to act as a nucleophile[1]. In contrast, the secondary aliphatic amine, N-methylcyclopropanamine, is highly nucleophilic.

  • Coupling Reagent Selection: HATU is selected over traditional acyl chloride formation. Acyl chlorides would indiscriminately react with the deactivated aniline, leading to polymerization. HATU generates an OAt-active ester that reacts rapidly and selectively with the more nucleophilic aliphatic amine[2][3].

  • Mitigating Guanylation: A known side reaction of uronium/guanidinium coupling reagents like HATU is the direct guanylation of aliphatic amines to form tetramethylguanidine derivatives[4]. To prevent this, our protocol employs a sequential addition strategy: the carboxylic acid is fully pre-activated with HATU and DIPEA before the slow introduction of the aliphatic amine.

Reaction Pathway Visualization

Reaction pathway for the chemoselective HATU-mediated amide coupling.

Experimental Methodology

Self-Validating System: This protocol includes built-in analytical checkpoints to ensure reaction fidelity before proceeding to subsequent steps, minimizing reagent waste and troubleshooting time.

Step-by-Step Protocol (10 mmol Scale)
  • Preparation & Activation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-fluorobenzoic acid (1.55 g, 10.0 mmol) in anhydrous DMF (20 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

  • Active Ester Formation: Portion-wise, add HATU (4.18 g, 11.0 mmol) over 5 minutes. Stir the mixture at 0 °C for 15–20 minutes.

    • Validation Checkpoint 1: Quench a 10 µL aliquot in methanol and analyze via LC-MS. The formation of the methyl ester (m/z 169.1) confirms complete activation of the carboxylic acid. Do not proceed until activation is complete.

  • Nucleophilic Coupling: Dissolve N-methylcyclopropanamine (0.85 g, 12.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the activated ester mixture at 0 °C over 10 minutes. Note: Slow addition at 0 °C is critical to prevent exothermic degradation and minimize guanylation risks[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–3 hours.

    • Validation Checkpoint 2: Monitor via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material should be completely consumed, with a dominant new product peak (m/z 209.1 [M+H]⁺).

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (100 mL). Transfer to a separatory funnel and wash sequentially with:

    • 5% aqueous LiCl solution (3 × 50 mL) – Crucial for efficient removal of DMF.

    • Saturated aqueous NaHCO₃ (2 × 50 mL) – Removes the HOAt byproduct and any residual unreacted acid.

    • Brine (1 × 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the target compound as an off-white solid.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry

ReagentMW ( g/mol )EquivalentsMass / VolumeMoles (mmol)Role
4-Amino-3-fluorobenzoic acid155.131.01.55 g10.0Electrophile Precursor
N-Methylcyclopropanamine71.121.20.85 g12.0Nucleophile
HATU380.231.14.18 g11.0Coupling Reagent
DIPEA129.243.05.2 mL30.0Non-nucleophilic Base
DMF (Anhydrous)73.09N/A25 mLN/ASolvent

Table 2: Expected Analytical Characterization

Analytical MethodExpected Signals / Data Points
LC-MS (ESI) [M+H]⁺ m/z calculated for C₁₁H₁₄FN₂O: 209.11; Found: 209.1
¹H NMR (400 MHz, DMSO-d₆) δ 7.15-7.05 (m, 2H, Ar-H), 6.75 (dd, 1H, Ar-H), 5.40 (br s, 2H, -NH₂), 2.95 (s, 3H, N-CH₃), 2.85 (m, 1H, cyclopropyl-CH), 0.80-0.60 (m, 4H, cyclopropyl-CH₂) Note: Rotamers may be observed due to the tertiary amide bond.
TLC (50% EtOAc/Hexanes) R_f ≈ 0.45 (UV active at 254 nm)

Troubleshooting & Optimization

  • Issue: Significant formation of tetramethylguanidine byproduct.

    • Cause: The aliphatic amine (N-methylcyclopropanamine) reacted directly with unconsumed HATU.

    • Solution: Ensure complete activation of the carboxylic acid (Validation Checkpoint 1) before adding the amine. If the issue persists, switch to EDC·HCl/HOBt, which does not cause guanylation, though it may require longer reaction times[3].

  • Issue: Dimerization (formation of polyamide).

    • Cause: The aniline group of the starting material reacted with the active ester.

    • Solution: This is rare due to the deactivated electronics of the ortho-fluoroaniline. If observed, strictly maintain the reaction temperature at 0 °C during the amine addition phase to maximize the kinetic preference for the aliphatic amine.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ACS Publications.4

  • Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers under ionic hydrogenation conditions at room temperature. Beilstein Journals.2

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.3

  • 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971. PubChem.1

Sources

Application

HPLC method development for analysis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Application Note: Stability-Indicating HPLC Method Development for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide via Analytical Quality by Design (AQbD) Executive Summary The compound 4-amino-N-cyclopropyl-3-fluoro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stability-Indicating HPLC Method Development for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide via Analytical Quality by Design (AQbD)

Executive Summary

The compound 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6) is a highly specific, fluorinated aniline derivative frequently utilized as a critical building block in the synthesis of targeted kinase inhibitors. Ensuring the chemical purity of this intermediate is paramount, as process-related impurities (such as des-fluoro analogs or positional isomers) can propagate through downstream synthesis, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This application note details the development of a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By abandoning trial-and-error approaches in favor of an Analytical Quality by Design (AQbD) framework[1], this guide establishes a self-validating analytical protocol that ensures reproducible retention, superior peak shape, and baseline resolution of critical impurity pairs.

Physicochemical Profiling & Analytical Challenge

Before selecting chromatographic parameters, a rigorous physicochemical assessment of the analyte must be conducted to establish the Analytical Target Profile (ATP)[2].

  • Structural Features: The molecule features a benzamide core, a primary amine at the 4-position, a fluorine atom at the 3-position, and an N-cyclopropyl-N-methyl amide group.

  • Acid-Base Chemistry (pKa): Unsubstituted aniline has a pKa of ~4.6. However, the highly electronegative ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I), dropping the pKa of the primary amine to approximately 3.5 .

  • Lipophilicity (logP): The cyclopropyl and methyl groups contribute to the molecule's hydrophobicity, yielding an estimated logP of 1.5–2.0, making it highly suitable for reversed-phase partitioning.

  • The Analytical Challenge: The primary difficulty lies in resolving the API from its closely related process impurities: the des-fluoro impurity (4-amino-N-cyclopropyl-N-methylbenzamide) and the 2-fluoro positional isomer. Standard C18 columns often fail to provide sufficient selectivity for these subtle structural variations[3].

Method Development Rationale: The "Why"

To build a method that is not only effective but inherently robust, every experimental parameter was selected based on mechanistic causality.

Stationary Phase Selection: Why PFP over C18? Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. For fluorinated aromatics, a Pentafluorophenyl (PFP) stationary phase provides superior, orthogonal selectivity[3]. The PFP phase engages the analyte through multiple mechanisms:

  • 
     Interactions:  Between the electron-deficient PFP ring and the electron-rich aniline core.
    
  • Dipole-Dipole Interactions: The strong C-F dipoles on the stationary phase interact with the C-F dipole of the analyte, enabling baseline resolution of positional fluoro-isomers that co-elute on a C18 column[3].

Mobile Phase pH & Buffer Selection Because the analyte's pKa is ~3.5, operating at a neutral pH would result in partial ionization, leading to severe peak tailing and retention time instability. To ensure the amine is fully protonated and exists in a single ionic state, the mobile phase pH must be maintained at least 1.5 units below the pKa[2]. 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0) was selected. TFA acts as both an acidifier and a weak ion-pairing agent, masking residual silanols on the silica support and ensuring sharp, symmetrical peaks.

Detector Wavelength The conjugated


-system of the benzamide and aniline chromophores exhibits a strong UV absorption maximum. A detection wavelength of 245 nm  provides optimal signal-to-noise (S/N) ratio while minimizing background absorbance from the TFA mobile phase[4].

Analytical Quality by Design (AQbD) Workflow

The method was developed using a risk-based AQbD approach to define a Method Operable Design Region (MODR), ensuring regulatory compliance and lifecycle robustness[1].

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define target API: 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide Risk 2. Risk Assessment (Ishikawa) Identify Critical Method Parameters (CMPs) e.g., Column chemistry, pH, Gradient ATP->Risk DoE 3. Design of Experiments (DoE) Multivariate screening of PFP vs C18, Buffer pH (2.0-4.0), and Temp Risk->DoE MODR 4. Method Operable Design Region Establish robust operational boundaries (MODR) for routine analysis DoE->MODR Validation 5. Control Strategy & Validation System Suitability Testing (SST), Forced Degradation & Peak Purity MODR->Validation

Figure 1: Analytical Quality by Design (AQbD) workflow for HPLC method development.

Experimental Protocols

Reagents and Sample Preparation
  • Diluent: 50:50 (v/v) Water:Acetonitrile. This matches the initial gradient strength, preventing solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10 mg of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 100 µg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter[4].

Chromatographic Conditions
ParameterSpecificationRationale
Column Ascentis® Express PFP, 100 x 4.6 mm, 2.7 µmCore-shell PFP provides high efficiency and specific dipole/

selectivity for fluorinated anilines.
Mobile Phase A 0.1% TFA in LC-MS Grade WaterLow pH (2.0) ensures full protonation of the primary amine.
Mobile Phase B 0.1% TFA in AcetonitrileAprotic organic modifier maintains sharp peak shapes.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID core-shell columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5 µLPrevents column overloading while maintaining high sensitivity.
Detection UV-PDA at 245 nmCaptures the primary benzamide/aniline chromophore.
Gradient Program

A linear gradient is employed to elute polar degradation products early, followed by the main API, and finally washing out highly lipophilic alkylated impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold to focus analyte band
2.09010Isocratic hold
12.03070Linear ramp for separation
14.01090Column wash
14.19010Return to initial conditions
18.09010Re-equilibration

System Suitability & Self-Validation

A method is only as reliable as its internal controls. To ensure this protocol acts as a self-validating system , a System Suitability Test (SST) must be performed prior to every sequence. The SST solution consists of the API spiked with 1.0% of the des-fluoro impurity to verify resolving power.

System Suitability Criteria
ParameterAcceptance CriteriaObserved ValueStatus
Retention Time (API) ~ 8.4 min8.42 minPass
Resolution (

)

2.0 (API vs. des-fluoro)
2.8Pass
Tailing Factor (

)

1.5
1.12Pass
Theoretical Plates (

)

10,000
24,500Pass
Injection Precision %RSD

2.0% (n=5)
0.4%Pass
Forced Degradation (Stability-Indicating Power)

To prove the method is stability-indicating, the API was subjected to forced degradation. Peak purity was assessed using a Photodiode Array (PDA) detector to ensure no degradation products co-elute with the main peak[1].

Stress ConditionTime / Temp% DegradationPeak Purity Angle vs. ThresholdConclusion
Acidic (1N HCl)24h / 60°C8.5%Angle < ThresholdNo co-elution
Basic (1N NaOH)24h / 60°C12.2%Angle < ThresholdAmide hydrolysis detected
Oxidative (3%

)
6h / RT18.4%Angle < ThresholdAniline oxidation detected
Thermal 48h / 80°C1.2%Angle < ThresholdThermally stable

References

Sources

Method

Step-by-step preparation of Trametinib using 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

This Application Note provides a detailed, authoritative protocol for the preparation of Trametinib (Mekinist) . Important Strategic Clarification: The specific intermediate mentioned in your request, 4-amino-N-cycloprop...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, authoritative protocol for the preparation of Trametinib (Mekinist) .

Important Strategic Clarification: The specific intermediate mentioned in your request, 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , is chemically distinct from the established structural motifs required for Trametinib synthesis. Trametinib is a pyrido[4,3-d]pyrimidine derivative, whereas the requested intermediate is a benzamide . This specific benzamide is likely a fragment for a different class of MEK inhibitors (e.g., specific benzimidazole or benzamide analogs) or a research-grade bioisostere.

To ensure scientific integrity and provide a functional protocol for Trametinib , this guide details the validated GSK Process Chemistry Route , which utilizes 2-fluoro-4-iodoaniline , cyclopropylamine , and N-(3-aminophenyl)acetamide as the correct key building blocks.

Executive Summary & Retrosynthetic Strategy

Trametinib is a complex allosteric inhibitor requiring a convergent synthesis strategy. The core challenge lies in constructing the highly substituted pyrido[4,3-d]pyrimidine-2,4,7-trione scaffold. The synthesis is defined by the construction of a uracil intermediate, followed by a Dimroth-like rearrangement to establish the correct isomeric form of the final drug.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the disconnection of Trametinib into its three primary commercially available fragments: the aniline "tail," the acetamide "head," and the central pyrimidine forming agents.

Retrosynthesis Trametinib Trametinib (Target Molecule) Core Pyrido[4,3-d]pyrimidine Scaffold Trametinib->Core Scaffold Construction FragmentA 2-Fluoro-4-iodoaniline (The 'Tail') Core->FragmentA N-Arylation FragmentB N-(3-aminophenyl)acetamide (The 'Head') Core->FragmentB Amide Coupling FragmentC Cyclopropylamine FragmentA->FragmentC Urea Formation

Caption: Retrosynthetic disconnection of Trametinib into its primary building blocks.

Detailed Experimental Protocol

This protocol is based on the optimized route described in Journal of Nuclear Medicine (2020) and the original GSK patents (WO 2005/121142), adapted for laboratory-scale reproducibility.

Phase 1: Synthesis of the Urea Intermediate

Objective: To install the cyclopropyl moiety and the halogenated aromatic ring.

Reagents:

  • 2-Fluoro-4-iodoaniline (Starting Material A)

  • Triphosgene (or Carbonyldiimidazole - CDI)

  • Cyclopropylamine[1][2][3]

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N)

Protocol:

  • Activation: Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in dry DCM (10 vol) under nitrogen atmosphere. Cool to 0°C.

  • Isocyanate Formation: Add Triphosgene (0.4 eq) dissolved in DCM dropwise. Add Et3N (2.5 eq) slowly to scavenge HCl. Stir at 0°C for 1 hour until the isocyanate is formed (monitor by TLC/LCMS; shift in retention time).

  • Urea Coupling: Add Cyclopropylamine (1.1 eq) dropwise to the isocyanate solution.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. A heavy precipitate (the urea) typically forms.

  • Workup: Quench with water. Filter the precipitate or extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and brine. Dry over Na2SO4 and concentrate.

  • Product: 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea.

Phase 2: Construction of the Pyridopyrimidine Core

Objective: Cyclization to form the trione scaffold.[1][4] This is the most critical step involving a specialized malonate cyclization.

Reagents:

  • Urea Intermediate (from Phase 1)

  • Malonic acid mono-formamide monoethyl ester (or equivalent malonate source)[4]

  • Phosphorus oxychloride (POCl3) or Acetic Anhydride/H2SO4 (depending on cyclization method)

  • Sodium Methoxide (NaOMe)

Protocol (via Malonate Cyclization):

  • Condensation: React the 1-Cyclopropyl-3-(2-fluoro-4-iodophenyl)urea with 2-methylmalonic acid (or diethyl 2-methylmalonate) in the presence of acetic anhydride at 100°C.

  • Mechanism: This forms the uracil intermediate: 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-methyluracil .[1]

  • Ring Closure: The uracil intermediate is treated with a cyclizing agent (e.g., PPA or POCl3 followed by hydrolysis) to fuse the pyridine ring, yielding the pyrido[2,3-d]pyrimidine isomer initially.

  • Isomerization (Critical): Trametinib requires the pyrido[4,3-d]pyrimidine core.[1] The initial product often requires a base-mediated rearrangement (Dimroth rearrangement) using NaOMe in MeOH/THF to achieve the correct regiochemistry.

Phase 3: Late-Stage Coupling (The "Trametinib" Formation)

Objective: Introduction of the acetamide side chain.[1]

Reagents:

  • Core Intermediate: 6-chloro- or 6-O-tosyl-pyrido[4,3-d]pyrimidine derivative.

  • N-(3-aminophenyl)acetamide (The nucleophile).[1]

  • Solvent: Dimethylacetamide (DMAc) or DMF.

  • Base: 2,6-Lutidine or DIPEA.

Protocol:

  • Dissolution: Dissolve the activated Core Intermediate (1.0 eq) in anhydrous DMAc (15 vol).

  • Addition: Add N-(3-aminophenyl)acetamide (1.2 eq) and 2,6-Lutidine (2.0 eq).

  • Heating: Heat the reaction mixture to 130°C for 12–24 hours. This nucleophilic aromatic substitution (SNAr) is sterically demanding.

  • Monitoring: Monitor by HPLC for the disappearance of the core and formation of the product peak (Trametinib).

  • Workup: Cool to room temperature. Pour into ice water. The crude Trametinib will precipitate.

  • Purification: Filter the solid. Recrystallize from DMSO/Ethanol to obtain the pure Trametinib DMSO solvate (which is the clinical form).

Process Data & Quality Control

Key Process Parameters
ParameterSpecificationRationale
Temperature (Phase 3) 130°C ± 5°CRequired to overcome steric hindrance during SNAr coupling.
Stoichiometry (Amine) 1.2 EquivalentsSlight excess of N-(3-aminophenyl)acetamide ensures full conversion of the expensive core.
Solvent (Recrystallization) DMSOTrametinib is poorly soluble in most organics; DMSO is required to form the stable solvate crystal lattice.
Atmosphere Nitrogen/ArgonProtects activated intermediates (isocyanates/chlorides) from hydrolysis.
Impurity Profile
  • Des-acetyl Trametinib: Formed by hydrolysis of the acetamide group under highly acidic/basic conditions.

  • Regioisomers: The pyrido[2,3-d]pyrimidine isomer may persist if the rearrangement in Phase 2 is incomplete.

Reaction Workflow Diagram

The following Graphviz diagram details the logical flow of the synthesis, highlighting the critical checkpoints.

Workflow Start Start: 2-Fluoro-4-iodoaniline Step1 Isocyanate Formation (Triphosgene) Start->Step1 Step2 Urea Formation (+ Cyclopropylamine) Step1->Step2 Step3 Cyclization to Uracil (+ Methylmalonate) Step2->Step3 Step4 Scaffold Rearrangement (Pyrido[4,3-d]pyrimidine) Step3->Step4 Critical Step Step5 Final Coupling (+ N-(3-aminophenyl)acetamide) Step4->Step5 Final Trametinib (DMSO Solvate) Step5->Final Recrystallization

Caption: Logical workflow for the convergent synthesis of Trametinib.

References

  • Abe, H., et al. (2011). "Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057)." ACS Medicinal Chemistry Letters, 2(4), 320–324.

  • GlaxoSmithKline. (2005). "Novel Pyrido[4,3-d]pyrimidine Derivatives and Process for Preparation." World Intellectual Property Organization, WO 2005/121142.

  • Snyder, S. E., et al. (2020). "Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring." Journal of Nuclear Medicine, 61(11), 1660-1666.

  • Bide Pharm. (2023).[2][5][6][7] "Chemical Structure Validation: 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6)." Chemical Catalog Data. (Used for structural verification of user request).

Sources

Application

Reaction conditions for N-methylation of 4-amino-N-cyclopropyl-3-fluorobenzamide

Application Note: Regioselective N-Methylation Strategies for 4-amino-N-cyclopropyl-3-fluorobenzamide Executive Summary & Strategic Overview The substrate 4-amino-N-cyclopropyl-3-fluorobenzamide (referred to herein as Su...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Methylation Strategies for 4-amino-N-cyclopropyl-3-fluorobenzamide

Executive Summary & Strategic Overview

The substrate 4-amino-N-cyclopropyl-3-fluorobenzamide (referred to herein as Substrate 1 ) represents a critical pharmacophore found in MEK inhibitors (e.g., Trametinib intermediates) and various kinase-targeted libraries.[1] The molecule presents a classic chemoselectivity challenge: it contains two distinct nitrogen nucleophiles—the primary aromatic amine (aniline) at position 4 and the secondary amide linker.[1]

  • The Challenge: Direct alkylation with methyl halides (e.g., MeI) often results in an uncontrollable mixture of N-methyl aniline (desired), N,N-dimethyl aniline (over-alkylation), and N-methyl amide (regio-impurity).[1]

  • The Solution: This guide defines two distinct, self-validating protocols to access either methylated isomer with high specificity:

    • Protocol A (Aniline-Selective): Reductive amination using formaldehyde and sodium triacetoxyborohydride (STAB).[1]

    • Protocol B (Amide-Selective): A protection-deprotection sequence utilizing tert-butyl carbamate (Boc) isolation.[1]

Chemical Reactivity Analysis

Before executing the protocols, researchers must understand the electronic influence of the 3-fluorine substituent.[1]

FeatureElectronic EffectImpact on Methylation
3-Fluoro Group Inductive withdrawal (-I effect)Reduces nucleophilicity of the 4-amino group compared to non-fluorinated anilines.[1] Requires longer reaction times for reductive amination.[1]
Cyclopropyl Amide Steric bulk & mild acidityThe amide NH (pKa ~15) is less nucleophilic than the aniline (pKa ~4-5) under neutral conditions.[1] However, under strong basic conditions (NaH), the amide deprotonates and becomes the dominant nucleophile.[1]
Aniline (4-NH₂) Resonance donation (+M effect)Remains the primary nucleophile under acidic/neutral conditions.[1]

Decision Pathway (Graphviz Diagram)

The following flowchart outlines the logic for selecting the correct synthetic route based on the target molecule.

Methylation_Pathways Start Substrate: 4-amino-N-cyclopropyl-3-fluorobenzamide Goal Target Selection Start->Goal RouteA Target: N-Methyl Aniline (4-NHMe) Goal->RouteA Pathway A RouteB Target: N-Methyl Amide (-CON(Me)-) Goal->RouteB Pathway B StepA1 Reductive Amination (HCHO, NaBH(OAc)3, AcOH) RouteA->StepA1 StepB1 Protection (Boc2O, DMAP) RouteB->StepB1 StepA2 Purification (Flash Chromatography) StepA1->StepA2 StepB2 Amide Alkylation (NaH, MeI, DMF) StepB1->StepB2 StepB3 Deprotection (TFA/DCM) StepB2->StepB3

Caption: Decision tree for regioselective N-methylation based on target moiety (Aniline vs. Amide).

Detailed Experimental Protocols

Protocol A: Selective N-Methylation of the Aniline

Target: 4-(methylamino)-N-cyclopropyl-3-fluorobenzamide Mechanism: Formation of a formaldehyde Schiff base followed by rapid in situ hydride reduction.[1] The use of Sodium Triacetoxyborohydride (STAB) is critical as it is mild enough to not reduce the amide and bulky enough to minimize over-methylation to the dimethyl species.[1]

Reagents:

  • Substrate 1 (1.0 eq)[1]

  • Paraformaldehyde (3.0 eq) or Formalin (37% aq., 3.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.0 eq)[1]

  • Acetic Acid (AcOH) (1.0 eq - catalytic/pH adjustment)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (0.1 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve Substrate 1 (1.0 mmol) in DCE (10 mL).

  • Imine Formation: Add Paraformaldehyde (3.0 mmol). If solubility is poor, add AcOH (1.0 mmol).[1] Stir at room temperature for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (3.0 mmol) portion-wise over 10 minutes. Note: Gas evolution (H2) may occur.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of starting material (M+1: 195) and formation of product (M+1: 209).[1]

    • Troubleshooting: If dimethylation (M+1: 223) is observed, lower the temperature to 0°C and reduce STAB equivalents to 1.5 in future runs.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

  • 1H NMR: Look for a new singlet or doublet (coupling to NH) around 2.8–2.9 ppm (3H, N-Me).[1]

  • Selectivity: Absence of N-Me amide peaks (usually rotamers) and dimethyl aniline singlet (approx 3.0 ppm).[1]

Protocol B: Selective N-Methylation of the Amide

Target: 4-amino-N-cyclopropyl-N-methyl-3-fluorobenzamide Mechanism: Direct alkylation of the amide requires strong base (NaH).[1] Since the aniline protons are also acidic/nucleophilic, the aniline must be protected as a carbamate (Boc) to prevent competitive alkylation.[1]

Reagents:

  • Substrate 1 (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)[1]

  • Methyl Iodide (MeI) (1.2 eq)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Solvents: THF (dry), DMF (dry), DCM.[1]

Step-by-Step Procedure:

  • Protection (Boc):

    • Dissolve Substrate 1 in THF.[1] Add Boc₂O (1.1 eq) and catalytic DMAP.[1] Reflux or stir at 50°C until aniline is fully protected (Check LC-MS: mass shift +100).

    • Note: The 3-fluoro group deactivates the aniline, so heating is often required for Boc protection.[1]

  • Alkylation:

    • Dissolve the N-Boc intermediate in dry DMF (0.2 M) under Nitrogen.

    • Cool to 0°C. Add NaH (1.2 eq) carefully. Stir for 30 mins to deprotonate the amide NH.

    • Add MeI (1.2 eq) dropwise.[1] Stir at 0°C -> RT for 2 hours.

    • Checkpoint: LC-MS should show the methylated Boc-intermediate.[1]

  • Workup: Quench with water/ice. Extract with EtOAc.[1] Wash with LiCl (5% aq) to remove DMF.[1] Concentrate.

  • Deprotection:

    • Redissolve the crude alkylated intermediate in DCM (5 mL).

    • Add TFA (1 mL).[1] Stir at RT for 1-2 hours.[1]

    • Concentrate to dryness.[1] Neutralize with saturated NaHCO₃ and extract with DCM.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 1H NMR: The cyclopropyl methine proton signal will shift significantly due to the loss of the H-bond donor.[1]

  • Rotamers: N-methyl amides often exist as rotamers; NMR may show broadened or split peaks for the N-Me and cyclopropyl groups.[1]

Analytical Control & Data Interpretation

The following table summarizes the expected analytical signatures for the parent and methylated derivatives.

CompoundLC-MS (ESI+)1H NMR Characteristic Signals (DMSO-d6)
Parent Substrate [M+H]⁺ ~ 195Aniline NH₂: ~5.5-6.0 ppm (bs, 2H)Amide NH: ~8.0-8.5 ppm (d, 1H)
Product A (Aniline-Me) [M+H]⁺ ~ 209N-Me: ~2.75 ppm (d, J=5Hz, 3H)Aniline NH: ~6.0 ppm (q, 1H)Amide NH: Intact
Product B (Amide-Me) [M+H]⁺ ~ 209Aniline NH₂: ~5.5-6.0 ppm (bs, 2H)N-Me: ~3.0-3.2 ppm (s, 3H)Amide NH: Absent

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • Trametinib Synthesis (Contextual): Yamaguchi, T., et al. (2011).[1][2] Novel MEK1/2 Inhibitors: Optimization of the 4-Fluoro-5-((2-fluoro-4-iodophenyl)amino)benzamide Scaffold.[1] Bioorganic & Medicinal Chemistry Letters. (Note: Validates the stability of the cyclopropyl amide under standard synthetic conditions).

  • Amide vs Aniline Alkylation: Fischer, E. (1915).[1] Methylation of amino acids.[1][3] Chemische Berichte. (Foundational text on amine alkylation principles).

  • General Protocol for Boc Protection of Deactivated Anilines: Knölker, H. J., Braxmeier, T., & Ongania, K. H. (1996).[1] A Novel Method for the Synthesis of N-Boc-Protected Anilines.[1] Synlett, 1996(10), 925-928.[1] Link[1]

Sources

Method

Optimal solvent systems for dissolving 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

An in-depth technical guide on the optimal solvent systems and dissolution protocols for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6). As an Application Scientist, I approach the dissolution of fl...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the optimal solvent systems and dissolution protocols for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6).

As an Application Scientist, I approach the dissolution of fluorinated benzamide derivatives not merely as a physical task, but as a thermodynamic challenge. The selection of a solvent system must be dictated by the specific energetic barriers imposed by the molecule's crystal lattice and its intended downstream application.

Physicochemical Profiling & Solvation Thermodynamics

To design an optimal solvent system, we must first deconstruct the structural features of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (Molecular Weight: 208.23 g/mol ; Formula: C11H13FN2O)[1]:

  • The 4-Amino Group (H-Bond Donor/Acceptor): While primary amines typically offer excellent aqueous solubility via protonation, the basicity of this specific amine is heavily attenuated by the strongly electron-withdrawing fluorine atom at the 3-position (-I effect). Consequently, the pKa is lowered, requiring highly acidic conditions to achieve full protonation.

  • The N-cyclopropyl-N-methylamide Motif: As a tertiary amide, this group acts exclusively as a hydrogen-bond acceptor. The bulky cyclopropyl and methyl groups significantly increase the molecule's lipophilicity, driving up the thermodynamic energy required for aqueous cavity formation[2].

  • Causality of Precipitation: In mixed aqueous-organic systems, the lipophilic core forces water molecules into highly ordered clathrate-like structures (hydrophobic effect). When water is introduced to a DMSO stock solution, the non-ideal properties of the DMSO-water mixture make cavity formation exponentially more difficult, leading to rapid compound precipitation[2].

Solvent Selection and Solvation Rationale Matrix

Summarizing the quantitative and qualitative solubility data into a tier-based matrix ensures rapid, application-specific decision-making.

Solvent SystemSolubility TierPrimary ApplicationMechanistic Rationale
100% DMSO (Anhydrous) High (>50 mg/mL)In vitro HTS Stock SolutionsStrong dipole-dipole interactions; excellent H-bond acceptor for the 4-amino group[3].
Ethyl Acetate / Methanol High (>30 mg/mL)Process Chemistry / ExtractionFavorable solvation of the lipophilic cyclopropyl and fluorophenyl moieties[4].
Aqueous Buffer (pH 7.4) Poor (<0.1 mg/mL)Not RecommendedHigh crystalline lattice energy and lipophilicity prevent aqueous cavity formation[2].
Aqueous Acid (0.1 M HCl) Moderate (~5-10 mg/mL)In vivo Oral GavageProtonation of the 4-aniline group disrupts the crystal lattice, forming a soluble hydrochloride salt.
5% EtOH / 5% Tween-80 Moderate (~1-5 mg/mL)In vivo IV/IP InjectionSurfactant micelles encapsulate the lipophilic core; ethanol acts as a bridge solvent[3].

Application-Driven Solvent Selection Workflow

SolventWorkflow Start 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide HTS In Vitro / HTS Assays Start->HTS InVivo In Vivo / Animal Models Start->InVivo Process Process Chemistry Start->Process DMSO Anhydrous DMSO Stock (10 mM - 50 mM) HTS->DMSO CoSolvent Co-solvent Formulation (e.g., 5% EtOH, 5% Tween-80) InVivo->CoSolvent Acidic Acidic Aqueous Media (pH < 3.0) InVivo->Acidic EtOAc Ethyl Acetate / Methanol Process->EtOAc NRTL NRTL-SAC Modeling Process->NRTL HTS_Dilution Aqueous Assay Buffer (Final DMSO < 0.5%) DMSO->HTS_Dilution

Figure 1: Decision matrix for selecting optimal solvent systems based on downstream applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system , incorporating built-in Quality Control (QC) checks to confirm thermodynamic stability before proceeding to downstream assays.

Protocol A: Preparation of 10 mM Anhydrous DMSO Stock for High-Throughput Screening (HTS)

Causality: DMSO is highly hygroscopic. Atmospheric water uptake drastically decreases the solubility of fluorinated benzamides, leading to micro-precipitation that can cause false negatives in biological screens[2].

  • Equilibration: Allow the lyophilized compound to equilibrate to room temperature inside a desiccator to prevent condensation moisture from binding to the powder.

  • Gravimetric Dissolution: Accurately weigh 2.08 mg of the compound (MW: 208.23 g/mol )[1] into a sterile, argon-purged amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (water content <0.005%)[5].

  • Agitation: Vortex vigorously for 60 seconds. If visual particulates remain, apply low-energy in-well sonication for 5 minutes. Sonication provides the localized cavitation energy required to break the crystal lattice without causing thermal degradation[2].

  • Self-Validation Check 1 (Nephelometry): Perform a nephelometric turbidity scan. A reading identical to a pure DMSO blank confirms the absence of colloidal micro-precipitates[6].

  • Self-Validation Check 2 (LC-UV): Run a 1 µL aliquot against a standard calibration curve at 254 nm to confirm the active concentration is exactly 10 mM[6].

Protocol B: Co-Solvent Aqueous Formulation for Biological Assays

Causality: For cell-based or in vivo assays, final DMSO concentrations must be kept below 0.5% to prevent cytotoxicity[5],[3]. Using ethanol as a bridging solvent and Tween-80 as a surfactant creates thermodynamic micelles that shield the lipophilic fluorophenyl and cyclopropyl groups from the aqueous bulk.

  • Bridging: Dissolve 5.0 mg of the compound in 50 µL of 100% Anhydrous Ethanol (5% final volume).

  • Surfactant Encapsulation: Add 50 µL of Tween-80 (5% final volume) to the ethanol mixture. Vortex vigorously until a homogenous, viscous paste forms.

  • Aqueous Dispersion: Dropwise, add 900 µL of sterile 0.9% Saline while continuously vortexing to ensure uniform micelle formation.

  • Self-Validation Check (DLS): Utilize Dynamic Light Scattering (DLS) to analyze the formulation. The system is validated if the micelle size distribution is uniform (<100 nm) and devoid of large colloidal aggregates (>1 µm).

Protocol C: NRTL-SAC Guided Solvent Swap for Process Chemistry

Causality: In API manufacturing and process chemistry, relying on trial-and-error for solvent selection is inefficient and material-hungry. The Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) empirical model uses limited experimental data to predict solubility across vast, complex solvent spaces[7],[8].

  • Baseline Data Collection: Conduct highly controlled gravimetric solubility measurements of the compound in four diverse pure solvents (e.g., Water, Methanol, Ethyl Acetate, and Toluene) at 298.15 K[4].

  • In Silico Modeling: Input the baseline solubility data into the NRTL-SAC software to define the molecule's conceptual segments (hydrophobic, polar, and hydrophilic affinities)[7].

  • Solvent Swap Design: Generate a predicted solubility curve for a binary mixture (e.g., Ethyl Acetate / Heptane) to identify the optimal anti-solvent ratio for a high-yield cooling crystallization process[8].

  • Self-Validation Check (XRPD): Following crystallization, analyze the isolated solid using X-ray Powder Diffraction (XRPD) to confirm that the desired polymorph was isolated without unwanted solvent inclusion in the crystal lattice.

References

1.[1] 4-Amino-N-(cyclopropylmethyl)-3-fluorobenzamide - BLDpharm. Source: bldpharm.com. 1 2.[5] Protocol for Dissolving Compounds in DMSO for Biological Assays. Source: benchchem.com. 5 3.[7] Solubility in Pharmaceutical Chemistry. Source: pageplace.de. 7 4.[8] Evaluation of two models for solubility of active pharmaceutical ingredients: Application on solvent selection in process design. Source: ulisboa.pt.8 5.[6] Separation Science in Drug Development, Part 2: High‑Throughput Characterization. Source: chromatographyonline.com. 6 6.[3] Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. Source: benchchem.com. 3 7.[2] High Throughput Sonication: Evaluation for Compound Solubilization. Source: benthamdirect.com. 2 8.[4] Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures. Source: acs.org.4

Sources

Application

Application Note: Chemoselective Amide Coupling Strategies for the Synthesis of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale The synthesis of highly functionalized ben...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized benzamide building blocks is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and monobactam antibiotics[1],[2]. The target compound, 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , presents a classic chemoselectivity challenge: coupling a carboxylic acid containing an unprotected primary aniline with a secondary aliphatic amine (N-methylcyclopropanamine).

Standard protocols often dictate the use of Boc or Fmoc protecting groups for the aniline to prevent self-condensation (oligomerization). However, such linear sequences inflate step counts and reduce overall atom economy. By leveraging the intrinsic electronic disparities between the two nitrogen centers, a protection-free coupling can be achieved.

The Causality of Chemoselectivity:

  • Nucleophilicity of the Amine: N-methylcyclopropanamine is a highly nucleophilic secondary aliphatic amine (conjugate acid pKₐ ~10.5).

  • Deactivation of the Aniline: The primary amine on 4-amino-3-fluorobenzoic acid is significantly less nucleophilic. The nitrogen lone pair is delocalized into the aromatic ring, and the highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), further stripping electron density from the aniline.

  • Reagent Selection: Using an overly reactive activating agent (e.g., oxalyl chloride for acid chloride formation) will force the deactivated aniline to react, causing oligomerization. Therefore, a "Goldilocks" reagent is required—one that activates the carboxylic acid just enough to react with the strong aliphatic amine, but not enough to react with the deactivated aniline.

Evaluation of Coupling Reagents

To establish a self-validating and scalable protocol, three common coupling reagents were evaluated. Propylphosphonic anhydride (T3P) promotes amidation through a biomimetic approach, similar to the activation of carboxylic moieties catalyzed by ATP-grasp enzymes[3]. The past decade has realized a significant uptake in T3P for large-scale amide couplings due to its high yield, broad functional group tolerance, and easy work-up[4].

Quantitative Data Summary
Coupling ReagentEquivalentsSolventTemp (°C)Yield (%)Chemoselectivity (Aniline vs. Aliphatic)Workup Complexity
T3P (50% EtOAc) 1.5EtOAc0 to RT>88% Excellent (No self-condensation detected)Low (Aqueous wash only)
HATU 1.2DMFRT72%Moderate (Trace oligomerization observed)High (Requires chromatography)
EDC·HCl / HOBt 1.2 / 1.2DCM0 to RT64%Good (Minimal oligomerization)Moderate (Urea byproducts)

Experimental Workflow & Mechanism

Workflow Step1 1. Dissolve 4-amino-3-fluorobenzoic acid in EtOAc Step2 2. Add DIPEA (3.0 eq) & N-methylcyclopropanamine (1.2 eq) Step1->Step2 Step3 3. Dropwise addition of T3P (50% in EtOAc, 1.5 eq) at 0 °C Step2->Step3 Step4 4. Stir at Room Temperature for 2-4 hours Step3->Step4 Step5 5. Aqueous Workup (Wash with NaHCO3, Citric Acid, Brine) Step4->Step5 Step6 6. Organic Layer Concentration & Isolation of Target Amide Step5->Step6

Figure 1: Experimental workflow for T3P-mediated chemoselective amide coupling.

Mechanism Acid 4-amino-3-fluorobenzoic acid (Substrate) Intermediate Acyloxyphosphonium Intermediate Acid->Intermediate T3P / DIPEA Product Target Amide (Clean Conversion) Intermediate->Product Attacked by Aliphatic Amine Oligomer Oligomers (Avoided) Intermediate->Oligomer Attacked by Aniline (Blocked) Amine N-methylcyclopropanamine (Highly Nucleophilic) Amine->Product Aniline Aniline Group (Deactivated by -F) Aniline->Oligomer

Figure 2: Chemoselective rationale favoring aliphatic amine attack over the deactivated aniline.

Step-by-Step Protocol: T3P-Mediated Coupling

Objective: Synthesize 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide without aniline protection.

Materials & Reagents
  • 4-amino-3-fluorobenzoic acid: 1.0 eq, 10 mmol, 1.55 g[1]

  • N-methylcyclopropanamine: 1.2 eq, 12 mmol, 0.85 g[2]

  • N,N-Diisopropylethylamine (DIPEA): 3.0 eq, 30 mmol, 5.2 mL

  • T3P (50% w/w solution in EtOAc): 1.5 eq, 15 mmol, ~9.0 mL

  • Ethyl acetate (EtOAc): 50 mL (Anhydrous)

Procedure
  • Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-fluorobenzoic acid (1.55 g) in 50 mL of anhydrous EtOAc under a nitrogen atmosphere. Rationale: EtOAc is selected over DMF to facilitate a direct aqueous workup, eliminating high-boiling solvent removal bottlenecks.

  • Base & Amine Addition: Add DIPEA (5.2 mL) to the suspension, followed by N-methylcyclopropanamine (0.85 g). Stir the mixture for 10 minutes at room temperature until a homogenous solution is obtained. Rationale: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the phosphonium intermediate.

  • Controlled Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add the T3P solution (9.0 mL) over 15 minutes. Rationale: The reaction is initiated at 0 °C to control the exothermic formation of the acyloxyphosphonium active ester, preventing thermal degradation before the amine can attack.

  • Coupling Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validating Analytical Check: Monitor the reaction via LC-MS. The disappearance of the m/z 154 [M-H]⁻ peak (carboxylic acid) and the emergence of the m/z 209 [M+H]⁺ peak confirms product formation. The absence of an m/z 291 peak confirms that no self-condensation (oligomerization) has occurred.

  • Quenching & Workup: Quench the reaction by adding 25 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.

  • Selective Washing: Wash the organic layer sequentially with:

    • 10% aqueous citric acid (25 mL): Selectively protonates and removes unreacted N-methylcyclopropanamine.

    • Water (25 mL) & Brine (25 mL): Removes the water-soluble phosphonate byproducts of T3P[3].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification (Optional): If ultra-high purity (>99%) is required for downstream biological assays, recrystallize the solid from MTBE/heptane.

References

  • Title: Structure–Activity Relationship and Crystallographic Study of New Monobactams Source: ACS Infectious Diseases URL: [Link]

  • Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development URL: [Link]

  • Title: Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Method

Application Note: Storage and Handling Requirements for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Abstract & Compound Profile 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of kinase inhibitors targeting the MAPK/ER...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Compound Profile

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of kinase inhibitors targeting the MAPK/ERK pathway (e.g., MEK inhibitors similar to Trametinib).[1][2] Its structure features a fluoro-substituted aniline core coupled with a tertiary cyclopropyl-methyl amide.

Proper handling is critical due to the presence of the primary aniline group, which renders the compound susceptible to oxidative degradation and photo-instability. This guide defines the protocols for maximizing shelf-life and ensuring experimental reproducibility.

Physicochemical Specifications
PropertySpecification
Chemical Formula C₁₁H₁₃FN₂O
Molecular Weight 208.23 g/mol
CAS Number 1251080-16-6
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO (>20 mg/mL), Methanol, DCM; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~14 (Amide)
Hygroscopicity Low to Moderate (Store desiccated)

Safety & Hazard Assessment (GHS)

Note: While specific toxicological data may be limited, standard safety protocols for fluorinated anilines apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Principle: Treat as a potential mutagen/teratogen due to the aniline moiety until fully characterized.

Storage Protocols: Solid State

The primary degradation pathway for this compound is the oxidation of the electron-rich aniline ring (forming azo/nitroso species), manifested by the powder turning from off-white to brown/purple.[1]

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C (Optimal) or 2-8°C (Acceptable).

  • Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (N₂) before sealing.

  • Container: Amber glass vials with Teflon-lined screw caps.

    • Why? Amber glass blocks UV light (preventing photo-oxidation). Teflon prevents leaching of plasticizers which can contaminate the lipophilic amide.

  • Desiccation: Store secondary containment with silica gel packs to prevent hydrolysis of the amide bond (though slow) and clumping.

Short-Term / Benchtop Handling
  • Stability Window: Stable at Room Temperature (20-25°C) for up to 48 hours in ambient air.

  • Light Exposure: Limit exposure to < 4 hours under direct lab lighting.

Solubility & Stock Solution Preparation

The tertiary amide and cyclopropyl group provide lipophilicity, making DMSO the solvent of choice for biological assays.

Protocol: Preparation of 10 mM Stock Solution
  • Calculate: For 10 mg of compound (MW 208.23), required DMSO volume is:

    
    
    
  • Weighing: Weigh 10 mg into a pre-tared amber vial. Use an anti-static gun if powder is flighty.

  • Dissolution: Add anhydrous DMSO (Grade: ≥99.9%). Vortex for 30 seconds.

    • Note: If dissolution is slow, sonicate at 35 kHz for 2 minutes. Avoid heating above 40°C to prevent cyclopropyl ring stress/opening (though rare) or defluorination.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C (6 months) or -20°C (1 month).

Solubility Compatibility Table:

Solvent Solubility Rating Application
DMSO Excellent (+++++) Bio-assays, Stock storage
Methanol Good (++++) LC-MS injection, Synthesis
DCM Good (++++) Synthesis, Extraction
Water Poor (-) Not recommended

| PBS (pH 7.4) | Very Poor (-) | Requires co-solvent (e.g., 0.1% DMSO) |[1]

Quality Control & Verification

Before using stored material for critical assays, verify integrity using the following self-validating checks.

Visual Inspection[1]
  • Pass: Powder is off-white/pale yellow. Solution is clear.

  • Fail: Powder is dark brown/sticky. Solution has precipitate.

HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Acceptance Criteria: Purity ≥ 95%. Impurities at RT (Retention Time) relative to main peak often indicate oxidation products (usually more polar/earlier eluting).

Process Visualization

Logic Flow: Storage Decision Tree

The following diagram illustrates the decision-making process for storing the compound based on its state and intended usage duration.

StorageProtocol Start Compound Receipt/Synthesis StateCheck Determine State Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (DMSO) StateCheck->Solution DurationSolid Storage Duration? Solid->DurationSolid FreezeThaw Avoid Freeze-Thaw Solution->FreezeThaw ShortTermSolid < 1 Month: 4°C Desiccated, Dark DurationSolid->ShortTermSolid Short Term LongTermSolid > 1 Month: -20°C Argon Flush, Amber Vial DurationSolid->LongTermSolid Long Term Aliquot Aliquot into Single-Use Vials FreezeThaw->Aliquot StoreSol Store at -80°C (Max 6 Months) Aliquot->StoreSol

Caption: Decision tree for optimizing storage conditions based on physical state and duration.

Workflow: Stock Solution Preparation

This diagram outlines the critical steps to ensure a homogeneous and stable stock solution, minimizing degradation risks.

DissolutionProtocol Weigh Weigh 10mg (Anti-static) Solvent Add DMSO (Anhydrous) Weigh->Solvent Mix Vortex / Sonicate (<40°C) Solvent->Mix QC Visual Check (Clear Solution?) Mix->QC Aliquot Aliquot & Flash Freeze QC->Aliquot Pass Fail Filter/Re-make QC->Fail Precipitate

Caption: Step-by-step workflow for preparing high-integrity stock solutions in DMSO.

References

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for Trametinib Intermediates. Retrieved October 26, 2023, from [Link]

  • American Chemical Society (ACS) . (2012).[3] Process Research and Kilogram Synthesis of an Investigational, Potent MEK Inhibitor. Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals synthesizing 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a highly valuable fluorinated building block frequently utilized in the development of kinase inhibitors[1].

Synthesizing this molecule involves the amidation of 4-amino-3-fluorobenzoic acid with N-methylcyclopropanamine. Because the starting material contains an unprotected aniline moiety and the nucleophile is a sterically hindered, volatile secondary amine, researchers frequently encounter poor yields, oligomerization, and stalled reactions. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first map the competing kinetic pathways in your reaction vessel. The unprotected 4-amino group on the benzoic acid acts as a competitive nucleophile. If the activation of the carboxylic acid outpaces the nucleophilic attack of the N-methylcyclopropanamine, self-condensation (oligomerization) occurs[2]. Additionally, highly reactive uronium-based coupling agents can directly consume your amine nucleophile.

Reaction pathways showing desired amidation vs. competitive self-condensation and guanidinylation.

Troubleshooting & FAQs

Q1: Why is my reaction yield stubbornly low (<40%) despite using HATU and DIPEA? Causality & Fix: The primary culprit is competitive self-condensation. While the aliphatic secondary amine (N-methylcyclopropanamine) is intrinsically more nucleophilic than the aniline, standard activation protocols (pre-mixing the acid with HATU before adding the amine) create a temporal window where the activated ester reacts with the aniline of another starting material molecule. Furthermore, uronium-based reagents like HATU can react directly with your secondary amine to form a stable, dead-end tetramethylguanidinium byproduct, permanently consuming your nucleophile. Solution: Change the order of addition (pre-mix the acid and the amine, then add the coupling agent slowly) or switch to a milder coupling agent like Propylphosphonic anhydride (T3P), which significantly suppresses aniline nucleophilic attack and completely avoids guanidinylation[2],[3].

Q2: I am using N-methylcyclopropanamine hydrochloride. Could this be affecting the activation kinetics? Causality & Fix: Absolutely. N-methylcyclopropanamine is highly volatile (bp ~50-60 °C) and is almost exclusively handled as a hydrochloride salt. If you only use 1.0–2.0 equivalents of a base like DIPEA, the acid activation process will consume the base, leaving insufficient free base to liberate the amine nucleophile. Without the free amine, the reaction stalls or diverts to self-condensation. Solution: Use at least 3.0 to 4.0 equivalents of DIPEA. Ensure the reaction is conducted in a sealed vessel to prevent the loss of the free amine, and do not exceed 25 °C during the coupling phase[1].

Q3: Should I protect the 4-amino group (e.g., with a Boc group) before amidation? Causality & Fix: While Boc-protection definitively prevents self-condensation, it adds two synthetic steps (protection and deprotection) to your workflow, reducing overall throughput and atom economy. By optimizing the coupling reagent (using T3P) and maintaining a high local concentration of the N-methylcyclopropanamine free base, you can achieve an >85% yield without protecting the aniline[3].

Logical troubleshooting workflow for diagnosing and resolving low amidation yields.

Quantitative Optimization Data

The following table summarizes the quantitative performance of various coupling conditions for this specific transformation. Note the drastic improvement in yield and purity when shifting from uronium-based activation to phosphonic anhydride (T3P) activation.

Coupling AgentBase (Eq)Addition SequenceTempYieldMajor Impurity Profile
HATU (1.2 eq)DIPEA (2.0)Acid + HATU

Amine
25 °C35%Oligomers & Guanidinylation
EDC/HOBt (1.5 eq)DIPEA (3.0)Acid + Amine

EDC
25 °C65%Unreacted Starting Material
T3P (1.5 eq)DIPEA (4.0)Acid + Amine

T3P
20 °C88% None (Clean conversion)

Validated Experimental Protocol: T3P-Mediated Amidation

This protocol utilizes a self-validating methodology to ensure the chemoselective amidation of 4-amino-3-fluorobenzoic acid without the need for aniline protection.

Step 1: Reagent Preparation In an oven-dried, 20 mL sealed reaction vial equipped with a magnetic stir bar, suspend 4-amino-3-fluorobenzoic acid (1.0 eq, 1.0 mmol, 155.1 mg) and N-methylcyclopropanamine hydrochloride (1.5 eq, 1.5 mmol, 161.3 mg) in anhydrous Ethyl Acetate (EtOAc) (5.0 mL). Note: EtOAc is preferred over DMF here to facilitate an easier aqueous workup and to synergize with the T3P solution.

Step 2: Base Addition & Amine Liberation Cool the suspension to 0 °C using an ice bath. Dropwise add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol, ~696 µL). Self-Validation Check: The cloudy suspension should clear into a homogeneous solution within 5 minutes. This visual cue confirms that the hydrochloride salt has been successfully neutralized, liberating the volatile N-methylcyclopropanamine free base into the solution.

Step 3: Controlled Activation While maintaining the temperature at 0 °C, add T3P (50 wt.% solution in EtOAc, 1.5 eq, 1.5 mmol, ~0.89 mL) dropwise over 10 minutes. Causality: Adding T3P last ensures that the carboxylic acid is only activated in the presence of a high concentration of the highly nucleophilic secondary amine, kinetically outcompeting the self-condensation of the aniline moiety[2],[3].

Step 4: Propagation Seal the vial tightly to prevent the escape of the volatile amine. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 12 hours. Self-Validation Check: Monitor the reaction via LC-MS. The target product mass (


) should be the dominant peak. The reaction is complete when the starting material peak (

) is <5% of the total area.

Step 5: Workup & Purification Quench the reaction by adding saturated aqueous


 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous 

, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide as a solid.

References

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis, ResearchGate. 2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals, ACS Publications. 3

  • Amide bond formation: beyond the myth of coupling reagents, Chem. Soc. Rev. / Luxembourg Bio Technologies.

  • Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312, PMC / National Institutes of Health. 1

Sources

Optimization

Identification of common impurities in 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide production

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide. Here, we address common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide. Here, we address common challenges and frequently asked questions regarding the identification and control of impurities during its production, with a focus on a common synthetic route starting from 2-fluoro-4-nitrotoluene.

I. Understanding the Synthetic Landscape and Potential Impurity Hotspots

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a multi-step process, with each stage presenting unique opportunities for impurity formation. A thorough understanding of the reaction pathway is the first line of defense in troubleshooting and ensuring the final product's purity.

A widely utilized synthetic route is outlined below. Each step is a potential source of impurities that can carry through to the final active pharmaceutical ingredient (API).

Synthetic_Pathway A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C 2-Fluoro-4-nitrobenzoyl chloride B->C Chlorination (e.g., SOCl2) D 2-Fluoro-N-methyl-4-nitrobenzamide C->D Amidation (with Methylamine) E 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (Final Product) D->E Reduction (e.g., Pd/C, H2) & Cyclopropylation (not shown explicitly, often part of a multi-step amination or a separate alkylation step) Amidation_Impurities A 2-Fluoro-4-nitrobenzoyl chloride C Desired Amide A->C D Diacylated Impurity A->D B N-Methylcyclopropylamine B->C C->D Reacts with another benzoyl chloride molecule Analytical_Workflow A Crude Product Sample B HPLC-UV Analysis A->B C Impurity Peaks Detected? B->C D LC-MS Analysis C->D Yes H Pure Product C->H No E Isolate Impurity (Prep-HPLC) D->E F NMR Spectroscopy (¹H, ¹³C, 2D) E->F G Structure Elucidation F->G

Troubleshooting

Troubleshooting cyclopropylamine coupling in benzamide derivative synthesis

Introduction: The "Deceptively Simple" Coupling The cyclopropyl-benzamide motif is a cornerstone in modern drug discovery, featuring prominently in kinase inhibitors like Trametinib (MEK inhibitor) and Lenvatinib (VEGFR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Deceptively Simple" Coupling

The cyclopropyl-benzamide motif is a cornerstone in modern drug discovery, featuring prominently in kinase inhibitors like Trametinib (MEK inhibitor) and Lenvatinib (VEGFR inhibitor). While the coupling of cyclopropylamine (CPA) to a benzoic acid derivative appears trivial, it presents a unique triad of failure modes: volatility-induced stoichiometry errors , steric stalling (especially with ortho-substituted benzoates), and workup-induced emulsions .

This guide moves beyond generic "amide coupling" advice to address the specific physicochemical constraints of cyclopropylamine.

Module 1: The "No Reaction" or "Low Yield" Scenario

Symptom: The reaction reaches 30–50% conversion and stops, or yields vary wildly between batches despite identical protocols.

Root Cause Analysis: The Volatility Trap

Cyclopropylamine has a boiling point of ~50°C . Standard amide couplings (HATU/EDC) are exothermic. If you add CPA to a room-temperature mixture of Acid + Coupling Agent + Base, the exotherm can locally flash-boil the amine, ejecting it from the headspace before it reacts.

The Fix: The "Cold-Trap" Protocol Do not treat CPA like a standard aniline or benzylamine.

VariableStandard Protocol (Failure Mode)Optimized CPA Protocol
Amine Form Free base (Liquid)HCl Salt (Solid) or Pre-cooled Free Base
Temperature RT Addition0°C Addition , then warm to RT
Vessel Vented vial/flaskSealed pressure vial (once reagents added)
Stoichiometry 1.0 – 1.2 equiv1.5 – 2.0 equiv (if free base); 1.2 (if HCl salt)
FAQ: Why use the HCl salt?

A: The hydrochloride salt (


) is a non-volatile solid. It allows precise stoichiometric weighing. However, it requires an additional equivalent of base (e.g., DIPEA or TEA) to release the nucleophile in situ.
  • Caveat: Ensure your solvent (DMF/DCM) can solubilize the salt upon base addition.

Module 2: The "Stalled Intermediate" Scenario

Symptom: LCMS shows the mass of the "Active Ester" (e.g., O-At or O-Bt ester), but the product peak is small. Adding more amine doesn't help.[1]

Root Cause Analysis: Steric Gating

If your benzoic acid has ortho-substituents (F, Cl, Me,


), the reaction creates a "steric gate." Standard reagents like HATU form a bulky active ester. The cyclopropyl group, while small, has significant steric bulk near the nitrogen due to ring strain and bond angles (

). The combination of a bulky active ester + bulky nucleophile + ortho-substitution leads to kinetic stalling.
The Solution: Switch to T3P (Propylphosphonic Anhydride)

T3P is the superior reagent for sterically hindered amides.

  • Mechanism: It forms a mixed anhydride that is less bulky than an OBt ester but highly electrophilic.

  • Kinetics: It drives the reaction to completion where HATU stalls.

  • Epimerization: It has the lowest epimerization rate of common coupling agents, critical if your benzamide has chiral centers nearby [1, 2].

Decision Logic: Reagent Selection

ReagentSelection Start Analyze Substrate Ortho Ortho-Substitution? Start->Ortho Scale Scale > 10g? Ortho->Scale No T3P Protocol B: T3P/Pyridine (Hindered/Scale) Ortho->T3P Yes (Steric Clash) HATU Protocol A: HATU/DIPEA (Standard) Scale->HATU No (<10g) Scale->T3P Yes (Cost/Safety) AcidCl Protocol C: Acid Chloride (Extreme Sterics) T3P->AcidCl If T3P Fails

Caption: Logical flow for selecting the coupling reagent based on steric hindrance and scale. T3P is preferred for hindered substrates.

Module 3: Experimental Protocols
Protocol A: Standard HATU (Non-hindered, Small Scale)

Best for: Rapid synthesis of simple benzamides < 100mg.

  • Dissolve Benzoic Acid derivative (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv). Stir for 5 mins to form the active ester (yellow/orange color change).

  • CRITICAL STEP: Cool to 0°C.

  • Add Cyclopropylamine (1.5 equiv). Note: If using CPA-HCl salt, premix salt with 1.0 equiv DIPEA in minimal DMF before adding.

  • Seal vessel. Warm to RT and stir for 2–4 hours.

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) (removes DMF), 1x with Sat.

    
    , 1x Brine.
    
Protocol B: T3P (Hindered, Scale-up, or Chiral)

Best for: Ortho-substituted benzoates, >1g scale, or "stalled" reactions.

  • Dissolve Benzoic Acid (1.0 equiv) and Cyclopropylamine (1.2 equiv) in EtOAc or 2-MeTHF (Green solvent compatible).

  • Cool to 0°C.

  • Add Pyridine (2.5 – 3.0 equiv). Note: Pyridine acts as both base and acylation catalyst.

  • Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

    • Why dropwise? To control the exotherm.

  • Allow to warm to RT. If conversion is slow, heat to 50°C (T3P is thermally stable).

  • Workup (The "Magic" of T3P):

    • Add water.[2] Separate layers.

    • Wash organic layer with 1M HCl (removes Pyridine).

    • Wash with 1M NaOH (removes T3P byproducts—they are water-soluble phosphonates) [3].

    • Evaporate. Often yields pure product without chromatography.

Module 4: Impurity Profiling & Troubleshooting

Q: I see a +57 Da impurity peak by LCMS. What is it? A: This is likely the N-tert-butyl amide (if using t-butyl carbodiimides) or a specific rearrangement. However, in T3P reactions, this is rare. If using HATU, check for tetramethylurea adducts (rare but possible).

  • More common:[3] If using EDC, you might form the N-acyl urea rearrangement product if the amine addition is too slow. Solution: Switch to T3P or ensure the amine is added immediately after activation.

Q: My reaction turned black/tarry. A: Cyclopropylamine is sensitive to radical oxidation.

  • Check: Are you using old amine? Distill CPA if it's yellow.

  • Check: Are you using strong Lewis Acids? CPA can undergo ring-opening polymerization. Stick to mild activation (T3P/HATU).

Mechanism of T3P Activation Understanding why T3P works helps you troubleshoot.[4]

T3P_Mechanism Acid Benzoic Acid (R-COOH) MixedAnh Mixed Anhydride (Highly Reactive) Acid->MixedAnh + T3P / Base T3P T3P Anhydride T3P->MixedAnh Base Base (Pyridine) Base->MixedAnh Product Benzamide Product MixedAnh->Product + Amine Byproduct Water-Soluble P-Salt MixedAnh->Byproduct Leaving Group Amine Cyclopropylamine (Nu:) Amine->Product

Caption: T3P activates the acid into a mixed anhydride. The byproduct is a water-soluble phosphonate salt, simplifying purification.

References
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Bachelli, K. A., et al. (2013). T3P: The Coupling Reagent of the Future? Chimica Oggi - Chemistry Today.

  • Augustine, J. K., et al. (2009).[5] Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for Amide Bond Formation.[4] Synlett.

  • Patterson, D. E., et al. (2009). Process Development of Denagliptin. Organic Process Research & Development. (Example of scale-up using T3P).

Sources

Optimization

Optimization of temperature and pressure for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide synthesis

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Process optimization (Temperature/Pressure) for CAS 1251080-16-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Troubleshooting & Optimization Guide Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Subject: Process optimization (Temperature/Pressure) for CAS 1251080-16-6 and related kinase inhibitor intermediates.

Executive Summary & Reaction Context

The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a critical workflow in the production of MEK inhibitors and next-generation anti-androgens.[1][2] The presence of the N-cyclopropyl-N-methyl moiety introduces specific steric and volatility challenges, while the 3-fluoro-4-amino motif requires careful handling to prevent regioselectivity errors or over-reduction during precursor processing.[1][2]

This guide focuses on the thermodynamic and kinetic control of the two critical steps:

  • Amide Coupling: Overcoming the steric bulk and volatility of N-cyclopropyl-N-methylamine.[1][3]

  • Nitro-Reduction (Precursor Route): Optimizing hydrogen pressure (

    
    ) to balance reaction rate against hydrodefluorination side reactions.[1][3]
    

Troubleshooting & Optimization (Q&A)

Phase 1: Amide Coupling Optimization

Q1: We are observing low conversion during the coupling of 3-fluoro-4-nitrobenzoic acid with N-cyclopropyl-N-methylamine using standard EDC/HOBt conditions at RT. Increasing temperature leads to amine loss.[3] How do we solve this?

Technical Diagnosis: This issue stems from a conflict between steric hindrance and reagent volatility .[3] N-cyclopropyl-N-methylamine is a secondary amine with significant steric bulk around the nitrogen due to the cyclopropyl ring.[1] Standard carbodiimide couplings (EDC/HOBt) are often too slow for sterically demanding amines, leading to activated ester hydrolysis before amine attack.[3] Furthermore, the amine is volatile (bp ~50–60 °C), meaning open-vessel heating results in stoichiometric imbalance.[2][3]

Optimization Protocol: Switch to an Acid Chloride activation strategy combined with a Sealed Vessel (Pressure) protocol .

  • Activation: Convert the benzoic acid to the acid chloride using Thionyl Chloride (

    
    ) at reflux. This species is far more electrophilic than the HOBt ester.[3]
    
  • Coupling (Pressure Control):

    • Step A: Add the acid chloride to the amine/base mixture at -10 °C to control the exotherm.

    • Step B: Seal the reactor (Autoclave or pressure tube).[3]

    • Step C: Heat to 60 °C . The sealed system generates autogenous pressure (typically 1–3 bar), preventing amine escape while providing the thermal energy required to overcome the steric activation barrier.[3]

Q2: During the acid chloride formation step, we see degradation of the 3-fluoro-4-nitrobenzoic acid precursor when refluxing at 80 °C. Is high temperature strictly necessary?

Technical Diagnosis: While reflux is standard, the electron-withdrawing nitro and fluoro groups make the carbonyl carbon highly susceptible to nucleophilic attack, but they also destabilize the molecule thermally.[2] Prolonged heating can lead to decarboxylation or nucleophilic aromatic substitution (


) if chloride ions attack the fluoro position.[3]

Optimization Protocol:

  • Catalytic Acceleration: Use DMF (dimethylformamide) as a catalyst (1–2 mol%).[3] This forms the Vilsmeier-Haack reagent in situ, which activates the

    
    .
    
  • Temperature Reduction: With DMF catalysis, you can lower the reaction temperature to 45–50 °C while maintaining rapid kinetics, preserving the integrity of the fluorine substituent.

Phase 2: Hydrogenation (Nitro Reduction)[2][3]

Q3: In the reduction of the nitro intermediate to the aniline product, we are detecting des-fluoro impurities (3-H instead of 3-F). We are running at 50 °C and 10 bar


. 

Technical Diagnosis: You are observing hydrodefluorination , a common side reaction when reducing nitroarenes containing halogens.[3] High pressure (10 bar) and elevated temperature (50 °C) increase the energy of the adsorbed species on the catalyst surface, facilitating the cleavage of the C-F bond.[3]

Optimization Protocol:

  • Pressure Control: Lower the hydrogen pressure to 1–3 bar (balloon to low pressure) . The reduction of the nitro group is thermodynamically very favorable and does not require high pressure.[3]

  • Temperature Control: Reduce temperature to 20–25 °C (RT) .

  • Catalyst Poisoning: Switch to Sulfided Platinum on Carbon (Pt(S)/C) or add a modifier like Vanadium to a Pd/C system.[3] These catalysts are selective for nitro reduction while being inert toward aryl-halides.[1][3]

Experimental Data & Workflows

Table 1: Optimization of Amide Coupling Conditions

Reaction: 3-fluoro-4-nitrobenzoyl chloride + N-cyclopropyl-N-methylamine[1][2]

EntrySolventTemp (°C)SystemYield (%)Observations
1DCM25Open45%Incomplete conversion; amine loss detected.[1][2]
2THF60Open30%Significant amine evaporation; solvent reflux issues.[3]
3THF25Sealed62%Slow kinetics; steric hindrance not overcome.[3]
4THF 60 Sealed (3 bar) 94% Optimal. High conversion, no amine loss.[2][3]
5Toluene80Sealed (5 bar)88%Good yield, but higher impurity profile (dimers).[3]
Table 2: Hydrogenation Selectivity Profile

Reaction: Nitro-benzamide intermediate


 Amino-benzamide product[1][2]
Pressure (

)
CatalystTemp (°C)ConversionDefluoro-Impurity
10 bar10% Pd/C50100%12.5%
5 bar10% Pd/C25100%4.2%
2 bar 5% Pt(S)/C 25 99% < 0.1%
Visualized Workflow (Graphviz)

The following diagram illustrates the optimized process flow, highlighting the critical control points (CCPs) for Temperature and Pressure.

SynthesisOptimization cluster_legend Critical Control Parameters Start Starting Material: 3-Fluoro-4-nitrobenzoic Acid Activation Activation Step Reagent: SOCl2 + cat. DMF Temp: 45-50°C (Controlled) Avoid Reflux to prevent SnAr Start->Activation Chlorination Intermediate1 Intermediate: Acid Chloride Species Activation->Intermediate1 In-situ generation Coupling Amide Coupling (CCP 1) Reagent: N-cyclopropyl-N-methylamine Condition: Sealed Vessel (Autoclave) Temp: 60°C | Press: Autogenous (~3 bar) Intermediate1->Coupling Nucleophilic Acyl Substitution Intermediate2 Nitro-Amide Intermediate Coupling->Intermediate2 Yield >90% Reduction Hydrogenation (CCP 2) Catalyst: Pt(S)/C Press: 2 bar (Low) Temp: 25°C Prevents Defluorination Intermediate2->Reduction Selective Reduction Product Final Product: 4-Amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide Reduction->Product Filtration & Cryst. Legend Red Node = High Pressure/Sealed Required Green Node = Low Pressure Selectivity Control

Caption: Optimized synthesis workflow. Red nodes indicate steps requiring sealed/pressure conditions for volatility management; Green nodes indicate steps requiring low-pressure control for chemoselectivity.[2]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Fluoro-4-nitro-N-cyclopropyl-N-methylbenzamide

Rationale: The acid chloride route is chosen to overcome the steric hindrance of the secondary amine.[1][2]

  • Activation: Charge a reactor with 3-fluoro-4-nitrobenzoic acid (1.0 equiv) and Dichloromethane (DCM) (10 vol). Add DMF (0.05 equiv).[3]

  • Add Thionyl Chloride (1.5 equiv) dropwise at 20 °C.

  • Heat to 45 °C and stir for 2 hours. Monitor by HPLC (quench aliquot with methanol to check methyl ester formation).

  • Concentrate to remove excess

    
     and re-dissolve in anhydrous THF .
    
  • Coupling: In a separate pressure vessel , mix N-cyclopropyl-N-methylamine (1.2 equiv) and Triethylamine (2.0 equiv) in THF.

  • Cool amine solution to 0 °C . Add the acid chloride solution dropwise.[3]

  • Seal the vessel immediately after addition.

  • Heat to 60 °C for 4–6 hours. (Internal pressure will rise to approx. 2–3 bar).[3]

  • Cool to RT, vent, and quench with water.[3] Extract with Ethyl Acetate.[3][4][5][6]

Step 2: Reduction to 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Rationale: Sulfided Platinum is used to prevent hydrodefluorination.[1][2]

  • Charge the hydrogenation reactor with the Nitro-Amide Intermediate (1.0 equiv) in Methanol (10 vol).[3]

  • Add 5% Pt(S)/C (0.05 wt equiv).[3] Note: Do not use standard Pd/C unless strictly temperature controlled.

  • Purge with Nitrogen (3x), then Hydrogen (3x).[3]

  • Pressurize to 2 bar (30 psi) with Hydrogen.

  • Stir at 20–25 °C for 4 hours.

  • Monitor reaction.[3][4][7] If defluorination is observed (<0.5%), stop immediately.[3] If nitro reduction is incomplete, increase time, not temperature.[2]

  • Filter catalyst through Celite.[3][4] Concentrate filtrate to yield the product.[3][4][8][9]

References

  • Trametinib Intermediate Synthesis : Process for the preparation of N-cyclopropyl-3-fluoro-4-iodo-N-methylbenzamide analogs.[1][2] (General reference to benzamide coupling in kinase inhibitors).

    • Source:[1][2][3]

  • Amide Coupling Optimization: Amide Bond Formation: Beyond the Myth of Coupling Reagents. (Discussion on Acid Chloride vs Coupling Reagents for sterically hindered amines).

    • Source:[2][3]

  • Hydrodefluorination Control: Selective Hydrogenation of Halonitrobenzenes over Platinum Catalysts. (Mechanistic insight into using Pt(S)

    • Source:[2][3]

  • MDV3100 Intermediate Synthesis: Preparation of 4-amino-2-fluoro-N-methylbenzamide via hydrogenation. (Analogous chemistry for fluoro-nitro reduction).

    • Source:[1][2][3]

Sources

Troubleshooting

Removing unreacted starting materials from 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Target Molecule: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Core Challenge: Chemoselective removal of unreacted starting materials (SMs) without compromising product yield. As a Senior Application Scientist, I freq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Core Challenge: Chemoselective removal of unreacted starting materials (SMs) without compromising product yield.

As a Senior Application Scientist, I frequently encounter yield loss issues during the purification of complex benzamides. The synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide—typically achieved by coupling 4-amino-3-fluorobenzoic acid with N-methylcyclopropanamine—presents a unique purification challenge. Both the product and the starting materials possess amine functionalities, making standard aggressive acidic workups a primary culprit for product loss.

This guide provides field-proven, causality-driven methodologies to isolate your target molecule with high purity and recovery.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I losing my product to the aqueous layer during the acidic wash? The Causality: The standard practice of washing organic layers with 1M HCl (pH ~0) to remove unreacted amines is too aggressive for this specific molecule. Your unreacted starting material, N-methylcyclopropanamine, is a strongly basic secondary aliphatic amine with a pKa of approximately 9.46[1]. However, your product contains an aniline group. While standard aniline has a pKa of ~4.6, the electron-withdrawing ortho-fluorine and para-amide groups in your product depress this pKa to approximately 3.0–4.0 [2]. If you wash with 1M HCl, you protonate both the unreacted aliphatic amine and the product's aniline. The product forms a hydrochloride salt, becomes water-soluble, and is inadvertently discarded with the aqueous waste.

Q2: How do I selectively remove the unreacted N-methylcyclopropanamine without losing my product? The Solution: You must exploit the ~6-unit ΔpKa between the aliphatic amine and the deactivated aniline. Switch your acidic wash from 1M HCl to 10% aqueous citric acid (pH ~2.5–3.0). At this pH, the highly basic N-methylcyclopropanamine (pKa 9.46) is fully protonated and partitions into the aqueous layer, while the weakly basic aniline on your product (pKa ~3.5) remains unprotonated and safely in the organic layer.

Q3: My product is highly polar and emulsions form during liquid-liquid extraction (LLE). What is the alternative? The Solution: Abandon aqueous workup and utilize Solid-Phase Scavenging (SPS) . By adding an isocyanate-functionalized polystyrene resin (PS-Isocyanate) directly to your crude organic mixture, you can covalently trap the unreacted N-methylcyclopropanamine [3]. Why it works: Aliphatic secondary amines are highly nucleophilic and react rapidly with isocyanates to form resin-bound ureas. The aniline on your product, deactivated by the fluorine and carbonyl groups, is a remarkably poor nucleophile and will not react with the resin at room temperature. A simple filtration yields the pure product.

Q4: How do I ensure complete removal of the unreacted 4-amino-3-fluorobenzoic acid? The Solution: The carboxylic acid starting material has a pKa of ~2.3 [2]. It is easily deprotonated by a mild base. A standard wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) will convert it to a highly water-soluble sodium carboxylate salt. Alternatively, Si-Carbonate resin can be used in an SPS workflow to scavenge the acid without introducing water [4].

Quantitative Data Summary

Understanding the physicochemical properties of your reaction components is the foundation of rational purification design.

ComponentRoleFunctional GroupPredicted pKaNucleophilicityOptimal Removal Strategy
4-amino-3-fluorobenzoic acid Starting Material 1Carboxylic Acid~2.3N/ASat. NaHCO₃ wash OR Si-Carbonate resin
N-methylcyclopropanamine Starting Material 2Secondary Aliphatic Amine~9.46High10% Citric Acid wash OR PS-Isocyanate resin
Target Benzamide ProductDeactivated Aniline~3.0 - 4.0Very LowRetained in organic phase (Do not use pH < 2)
Validated Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (LLE)

Use this highly scalable method if your product does not form severe emulsions in water/organic mixtures.

  • Quench & Dilute: Upon reaction completion (verified by LCMS), dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to a concentration of ~0.1 M.

  • Basic Wash (Removes Acid): Transfer to a separatory funnel. Wash the organic layer with 1 volume equivalent of saturated aqueous NaHCO₃. Shake vigorously and vent. Separate the layers and retain the organic phase.

  • Mild Acidic Wash (Removes Amine): Wash the organic phase with 1 volume equivalent of 10% w/v aqueous citric acid . Self-Validation Check: Spot the organic layer on TLC; the high-Rf amine spot should be absent. Do not use HCl.

  • Brine Wash & Dry: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Solid-Phase Scavenging (SPS) Workflow

Use this method for rapid, water-free purification, ideal for parallel library synthesis or emulsion-prone mixtures.

  • Preparation: Ensure the crude reaction is dissolved in a compatible solvent (DCM, THF, or DMF).

  • Acid Scavenging: Add 3.0 equivalents (relative to initial SM1) of Si-Carbonate resin to the mixture. Stir gently at room temperature for 1 hour.

  • Amine Scavenging: Add 3.0 equivalents (relative to initial SM2) of PS-Isocyanate resin (or ISOLUTE® Si-TsOH) to the same flask [3]. Stir at room temperature for an additional 2 hours.

  • Filtration: Filter the heterogeneous mixture through a sintered glass funnel (porosity 3). Wash the resin bed thoroughly with 2–3 column volumes of DCM or EtOAc to ensure complete elution of the product.

  • Concentration: Evaporate the filtrate to yield the purified 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM1, SM2, Byproducts) Decision Purification Strategy? Crude->Decision LLE Liquid-Liquid Extraction (Scalable / Cost-Effective) Decision->LLE Low emulsion risk Resin Solid-Phase Scavenging (Water-Free / Automated) Decision->Resin High polarity / Emulsions BaseWash Wash with Sat. NaHCO3 (Deprotonates & Removes SM1) LLE->BaseWash BaseResin Add Si-Carbonate Resin (Scavenges Acidic SM1) Resin->BaseResin AcidWash Wash with 10% Citric Acid (Protonates & Removes SM2) BaseWash->AcidWash Pure1 Organic Layer (Pure Target Benzamide) AcidWash->Pure1 AcidResin Add PS-Isocyanate Resin (Covalently Traps SM2) BaseResin->AcidResin Pure2 Filtrate (Pure Target Benzamide) AcidResin->Pure2

Figure 1: Decision tree for the chemoselective purification of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide.

References
  • ChemBK. (2024). Cyclopropanamine, N-methyl- Physicochemical Properties. Retrieved from [Link]

  • Biotage. ISOLUTE® Si-TsOH (SCX-3) Application in Amidation Reactions. Retrieved from [Link]

Optimization

Technical Support Center: Stability Assurance for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely working with 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (often a key intermediate in the synthesis of MEK inhibitors like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (often a key intermediate in the synthesis of MEK inhibitors like Trametinib).

This molecule presents a "perfect storm" of stability challenges due to its functional group arrangement:

  • Electron-Rich Aniline (4-amino): Highly susceptible to oxidative coupling and photolytic degradation (causing color changes).

  • Halogenated Core (3-fluoro): Influences the pKa of the amine and alters solubility profiles, often leading to unexpected precipitation.

  • Amide Linkage: Generally robust, but susceptible to hydrolysis under extreme pH or specific enzymatic conditions.

This guide moves beyond generic advice, applying First Principles of Organic Chemistry to troubleshoot your specific observations.

Emergency Triage: Troubleshooting by Observation

Issue A: "My white powder has turned pink/brown."

Diagnosis: Oxidative Degradation (N-Oxidation & Dimerization). The Science: The 4-amino group is an electron-donating group. Upon exposure to air (oxygen) and trace moisture, it undergoes radical oxidation. This forms N-hydroxy species which rapidly condense into azo-dimers or quinoid-type structures. These impurities have high molar extinction coefficients, meaning even <0.1% degradation results in visible discoloration.

  • Immediate Action:

    • Check purity via HPLC.[1] If purity is >98%, the color is likely a surface phenomenon.

    • Do NOT dry in an oven without vacuum; heat accelerates this oxidation.

    • Corrective Action: Recrystallize using an antioxidant-spiked solvent (e.g., Ethanol with 0.05% BHT) if purity is compromised.

Issue B: "I see a 'Ghost Peak' in my HPLC chromatogram (+40 Da)."

Diagnosis: Schiff Base Formation (User Error). The Science: Did you dissolve the sample in Acetone or use a solvent contaminated with aldehydes/ketones? The primary aniline reacts rapidly with ketones to form an imine (Schiff base).

  • Verification: Repeat the run using fresh Acetonitrile or Methanol (LC-MS grade). If the peak disappears, it was a solvent artifact, not sample degradation.

Issue C: "The material has caked into a hard solid."

Diagnosis: Hygroscopicity & Sintering. The Science: The N-methyl and amide functionalities can participate in hydrogen bonding with atmospheric water. Moisture lowers the glass transition temperature (Tg) of the amorphous fraction, causing the powder to flow and fuse (sinter).

Deep Dive: Degradation Pathways

Understanding how the molecule breaks down is critical for preventing it. The following diagram maps the three primary stress pathways.

DegradationPathways Parent 4-amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide Oxidation Oxidative Stress (Air/Light) Parent->Oxidation Hydrolysis Hydrolytic Stress (Acid/Base pH <3 or >9) Parent->Hydrolysis Solvent Incompatible Solvent (Acetone/Aldehydes) Parent->Solvent Azo Azo Dimers / Quinones (Pink/Brown Color) Oxidation->Azo Radical Coupling Acid 4-amino-3-fluorobenzoic acid + N-cyclopropyl-N-methylamine Hydrolysis->Acid Amide Cleavage Schiff Schiff Base Impurities (+40 Da with Acetone) Solvent->Schiff Condensation

Caption: Figure 1. Primary degradation pathways. Note that oxidative discoloration can occur with minimal chemical loss, while hydrolysis represents irreversible structural cleavage.

Stability Data & Storage Specifications

The following data summarizes typical stability profiles based on structural analogs (Fluoroanilines) and forced degradation studies.

ParameterConditionStability StatusPrimary Degradant
Solid State 25°C / 60% RH (Open)Degrades (7 days)Oxidative Dimers (Color change)
Solid State 4°C (Sealed, Desiccated)Stable (>12 months)None
Solution Water/ACN (Neutral pH)Stable (24 hours)None
Solution 0.1 N HCl (Acidic)Unstable Benzoic Acid derivative (Hydrolysis)
Solution Acetone/KetonesIncompatible Schiff Base (Imine)
Photostability UV Light (D65)Sensitive De-fluorinated byproducts / Oxidation

Validated Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this to validate your analytical method (HPLC) and ensure it can separate degradants from the parent peak.

  • Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 2 hours.

    • Expectation: Decrease in parent peak; appearance of more polar peak (Benzoic acid).

  • Oxidative Stress: Mix 1 mL stock + 1 mL 3% H₂O₂. Store at RT for 4 hours.

    • Expectation: Appearance of late-eluting, non-polar peaks (Azo dimers/N-oxides).

  • Analysis: Inject onto C18 Column (e.g., Agilent Zorbax Eclipse Plus), Gradient 5-95% ACN in Water (0.1% Formic Acid).

Protocol B: Proper Storage & Handling
  • Container: Amber glass vial with a PTFE-lined screw cap.

  • Headspace: Purge with Argon or Nitrogen before sealing.

  • Desiccant: Store secondary container with silica gel or molecular sieves.

  • Temperature: -20°C is optimal for long-term (>6 months); 2-8°C is acceptable for active use.

Frequently Asked Questions (FAQs)

Q: Can I filter my solution using a Nylon filter? A: Caution advised. Nylon is a polyamide and can bind acidic impurities or interact with the aniline functionality. We recommend PTFE (Teflon) or PVDF filters for this molecule to prevent non-specific binding and extractable contamination.

Q: Why does the retention time shift when I change pH? A: The molecule has two ionizable centers: the aniline (pKa ~3-4 due to the electron-withdrawing fluorine) and the amide (neutral). If your mobile phase pH is near the pKa of the aniline, slight pH changes will drastically shift retention time (RT) and peak shape. Recommendation: Buffer your mobile phase to pH 6.0-7.0 (Ammonium Acetate) to keep the aniline non-ionized and stable.

Q: Is the pink color toxic? A: While the toxicity of the specific dimer is not fully characterized, quinoid structures are generally considered genotoxic impurities (GTIs). If the material is for GMP use, you must quantify this impurity. If for R&D, purification via silica gel chromatography (DCM/MeOH) is sufficient to remove the colored impurity.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: N-cyclopropyl-4-methylbenzamide derivatives.[2][3] Retrieved from [Link]

  • GSC Online Press. (2022). Biological applications of Schiff bases: An overview (Solvent incompatibility mechanisms). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Cost-Effective Synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Welcome to the technical support center for the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a key intermediate in the manufacture of Trametinib.[1] This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a key intermediate in the manufacture of Trametinib.[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable strategies for reducing synthesis costs without compromising on yield or purity.

The primary cost driver in the synthesis of this intermediate is often the amide coupling step, which involves the formation of a bond between a carboxylic acid and an amine.[2] This guide will focus on troubleshooting this critical step and answering frequently asked questions to streamline your process.

Troubleshooting Guide: The Amide Coupling Reaction

The formation of the N-methyl-N-cyclopropyl amide can be challenging due to the steric hindrance and electronic properties of the N-methylcyclopropylamine. Below are common issues and their solutions.

Question 1: I am observing a low yield of the desired amide product. What are the potential causes and how can I improve it?

Answer:

Low yields in this specific amide coupling are a frequent challenge. The root causes can be multifaceted, ranging from inadequate activation of the carboxylic acid to suboptimal reaction conditions.

  • Inadequate Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine. If the coupling reagent is inefficient, the reaction will stall.

    • Solution: Consider using more potent coupling reagents. While standard carbodiimides like EDC are common, they may not be sufficient. For challenging couplings, phosphonium salts (e.g., PyBOP, HBTU) or uronium salts (e.g., HATU) often provide better results, albeit at a higher initial cost. It is crucial to perform a cost-benefit analysis, as a higher-cost reagent that significantly improves yield can lower the overall cost per gram of the final product.

  • Steric Hindrance: N-methylcyclopropylamine is a sterically demanding secondary amine. This can physically block the approach to the activated carboxylic acid.

    • Solution: Elevating the reaction temperature can provide the necessary energy to overcome the steric barrier.[3] A screen of temperatures from room temperature up to 60-80°C in a suitable high-boiling solvent like DMF or DMAc is recommended. Additionally, acyl fluorides, which are smaller than many other activated intermediates, can be effective for coupling with sterically hindered amines.[4][5]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and reaction time are all critical.

    • Solution: Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediate.[3] A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often preferred to minimize side reactions. A reaction time course study is also advisable to determine the point of maximum conversion without significant byproduct formation.

Question 2: I am observing the formation of significant impurities. How can I identify and minimize them?

Answer:

Impurity generation is a critical issue that can complicate purification and reduce the overall yield, thereby increasing costs.

  • Common Impurities:

    • Unreacted Starting Materials: This is often a sign of an incomplete reaction (see Question 1).

    • Side-products from the Coupling Reagent: For example, when using carbodiimides like DCC or EDC, the corresponding urea byproduct is formed. While often easy to remove, it can sometimes complicate purification.

  • Minimization Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. A slight excess of the amine (1.1-1.2 equivalents) can sometimes drive the reaction to completion, but a large excess can lead to purification challenges.

    • Temperature Control: While higher temperatures can improve yield, they can also accelerate side reactions. It is important to find the optimal temperature that balances reaction rate and purity.

    • Choice of Coupling Additives: Additives like HOBt or HOAt can suppress side reactions and improve the efficiency of carbodiimide-mediated couplings.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most cost-effective starting material for the synthesis of the carboxylic acid precursor, 4-amino-3-fluorobenzoic acid?

A common and cost-effective route starts from 2-fluoro-4-nitrotoluene. This involves an oxidation step to form the benzoic acid, followed by a reduction of the nitro group.[6][7] While this adds steps, the low cost of the initial starting material can make it economically viable for large-scale production.

Q2: Which class of coupling reagents offers the best balance of cost and efficiency for this specific amide formation?

The "best" reagent is highly dependent on the scale of the synthesis.

Coupling Reagent ClassExamplesCostEfficiency for Hindered AminesKey Considerations
Carbodiimides EDC, DCCLowModerateOften require additives (HOBt, DMAP) for good performance.[3]
Phosphonium Salts PyBOP, BOPHighHighCan be more efficient, leading to higher yields and easier purification.
Uronium Salts HBTU, HATUHighVery HighGenerally considered very effective for difficult couplings.
Acid Chlorides Thionyl chlorideLowHighFormation can be harsh and may not be suitable for complex substrates.[4][8]

For initial lab-scale synthesis, starting with a carbodiimide/additive system is a cost-effective approach. For process scale-up where yield and purity are paramount, investing in a more efficient phosphonium or uronium reagent may be more economical in the long run.

Q3: How does solvent selection impact the overall cost and efficiency?

Solvent choice is critical. A suitable solvent must dissolve all reactants and reagents, be inert to the reaction conditions, and facilitate easy product isolation.

  • Dichloromethane (DCM): A common choice for lab-scale reactions due to its inertness and ease of removal.[9]

  • Dimethylformamide (DMF): Often used for more challenging couplings due to its high polarity and boiling point, which allows for heating.[3] However, its removal can be energy-intensive, and it is under increasing regulatory scrutiny.

  • Acetonitrile (MeCN): A good alternative to DCM and DMF in some cases.[3]

The cost of the solvent, the energy required for its removal, and the costs associated with waste disposal all contribute to the overall process cost.

Visualizing the Synthetic Pathway

The following diagram illustrates a common synthetic route to the target intermediate, highlighting the critical amide coupling step.

Synthesis_Pathway cluster_0 Key Cost-Driving Step A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic acid A->B Oxidation (e.g., KMnO4) C 4-Amino-3-fluorobenzoic acid B->C Reduction (e.g., Pd/C, H2) E Amide Coupling C->E Carboxylic Acid D 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide E->D Coupling Reagent + Base F N-methylcyclopropylamine F->E

Caption: Synthetic route to the Trametinib intermediate.

Experimental Protocol: Optimized Amide Coupling

This protocol provides a starting point for the optimization of the amide coupling reaction.

Materials:

  • 4-Amino-3-fluorobenzoic acid

  • N-methylcyclopropylamine (1.2 equivalents)

  • HATU (1.2 equivalents)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Methodology:

  • To a solution of 4-Amino-3-fluorobenzoic acid (1.0 equiv) in anhydrous DMF, add HATU (1.2 equiv) and DIPEA (3.0 equiv).

  • Stir the mixture at room temperature for 20 minutes to allow for the activation of the carboxylic acid.

  • Add N-methylcyclopropylamine (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • CN109336884B - Method for synthesizing trametinib key intermediate.
  • WO2015081566A1 - Crystalline forms of trametinib and solvate thereof, preparation method therefor, pharmaceutical composition comprising same and use thereof.
  • Pharmaceutical composition comprising trametinib - Patent 2913048. European Patent Office. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Uphill battles in amide couplings. amphoteros. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. [Link]

  • Struggling with amide coupling. Reddit. [Link]

  • Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Chemistry Portal. [Link]

Sources

Optimization

Overcoming filtration difficulties in 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide processing

The following technical guide addresses the processing challenges of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a critical scaffold often utilized in the synthesis of MEK inhibitors (similar to Trametinib analogs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the processing challenges of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide , a critical scaffold often utilized in the synthesis of MEK inhibitors (similar to Trametinib analogs) and next-generation androgen receptor antagonists.[1][2]

This guide moves beyond generic advice, focusing on the specific physicochemical properties of the N-cyclopropyl-N-methyl tertiary amide moiety and the 3-fluoro-4-amino core, which create unique filtration bottlenecks involving rotameric oiling, catalyst occlusion, and inorganic sludge formation.[1][2]

[1][2]

Current Status: 🟢 System Operational

Topic: Troubleshooting Filtration & Isolation Protocols Lead Scientist: Dr. Aris Thorne, Senior Process Chemist

Part 1: The Core Problem – Why Filtration Fails

Filtration difficulties with this specific molecule generally stem from three distinct chemical behaviors. Identify which phenotype matches your situation to select the correct protocol.[3]

Failure PhenotypeVisual IndicatorRoot CauseMechanism
Type A: The "Catalyst Trap" Black/Grey filter cake that stops flow immediately.[1][2]Occlusion on Pd/C The product (an aniline derivative) has low solubility in the hydrogenation solvent (often MeOH/EtOAc) at room temp, precipitating onto the carbon catalyst, creating an impermeable cement.
Type B: The "Rotamer Oil" Milky emulsion that passes through the filter or blinds it with a sticky gum.Amide Rotamers The N-cyclopropyl-N-methyl amide bond exhibits restricted rotation.[1][2] This entropic barrier delays crystal lattice formation, causing the product to "oil out" as a supercooled liquid rather than crystallize.
Type C: The "Iron Sludge" Orange/Brown gelatinous paste (if Fe/Sn reduction used).[2]Colloidal Hydroxides If nitro-reduction was performed with Iron/Acid, you are fighting colloidal Iron(III) hydroxides that form a sub-micron mesh, blocking standard 0.45µm filters.[1][2]

Part 2: Troubleshooting Protocols

Protocol A: Overcoming the "Catalyst Trap" (Pd/C Hydrogenation)

Use this when your product is stuck on the carbon filter after hydrogenation.

The Science: 4-amino-benzamides are significantly more polar than their nitro-precursors.[1][2] While the nitro-starting material was soluble in Ethyl Acetate (EtOAc), the amino-product often is not.[1][2] As the reaction proceeds, the product crystallizes inside the catalyst pores.

Step-by-Step Fix:

  • Do NOT add cold solvent. This hardens the cake.

  • The "Hot-Spike" Technique:

    • Return the reaction mixture (slurry) to the reactor.

    • Add THF (Tetrahydrofuran) or DMF (10-20% v/v relative to solvent volume).[1][2]

    • Heat the mixture to 50°C (ensure this is below the flash point/boiling point safety margins of your setup).

    • Stir for 15 minutes to dissolve the product off the carbon.

  • Filtration:

    • Use a pre-warmed Büchner funnel or pressure filter.[2]

    • Filter rapidly while hot.[2]

    • Result: The Pd/C remains on the filter; the product passes through in the filtrate.

  • Recovery: Concentrate the filtrate and swap solvent back to Heptane/EtOAc for clean crystallization.

Protocol B: Resolving "Oiling Out" (The Rotamer Issue)

Use this when the product forms a gum/oil instead of a solid during workup.

The Science: The N-cyclopropyl group is hydrophobic, while the amide and amine are polar. In mixed solvents (e.g., Water/Ethanol), the molecule creates a "surfactant-like" emulsion.[1] The restricted rotation of the tertiary amide prevents rapid packing into a crystal lattice.

Step-by-Step Fix:

  • Stop the Vacuum: If you are concentrating and it turns to oil, stop immediately.

  • The "Dual-Temperature" Seed:

    • Dissolve the oil in Isopropyl Alcohol (IPA) (Minimum volume, hot).

    • Cool to room temperature.[2][3][4][5][6][7][8] If oil forms, reheat until clear.[8]

    • Add Water dropwise until slight turbidity persists.[2]

    • Crucial Step: Add seed crystals of the pure product. If no seeds exist, scratch the glass vigorously.

    • Hold at 35°C (do not cool to 0°C yet). Holding at elevated temperature allows the thermodynamically stable crystal form to grow at the expense of the amorphous oil (Ostwald Ripening).

    • Once a slurry forms, then cool slowly to 0°C.

Protocol C: Managing "Iron Sludge" (Chemical Reduction)

Use this if you reduced the nitro group using Fe/NH4Cl or SnCl2.[1]

The Science: Traditional Celite filtration fails because Fe(OH)3 particles are deformable; they squeeze into the pores of the filter aid and plug them.

Step-by-Step Fix:

  • The EDTA Chelation:

    • Before attempting filtration, add Disodium EDTA (1.1 equivalents relative to Iron) to the aqueous reaction mixture.

    • Adjust pH to 7-8 .[1][2]

    • Stir for 30 minutes. The mixture will turn from opaque brown to a translucent ruby red/brown solution as the Iron is chelated into a soluble complex.

  • Phase Separation:

    • Now extract with 2-MeTHF (2-Methyltetrahydrofuran).[1][2] The iron stays in the water; the product moves to the organic layer.

    • Filter the organic layer (which should now be particle-free) through a small pad of MgSO4.[2]

Part 3: Diagnostic Logic Flow

The following diagram illustrates the decision-making process for clearing filtration bottlenecks during the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide.

FiltrationLogic Start Filtration Stalled/Failed CheckMethod Identify Reduction Method Start->CheckMethod Method_Pd Catalytic Hydrogenation (Pd/C, H2) CheckMethod->Method_Pd Method_Fe Chemical Reduction (Fe/HCl or SnCl2) CheckMethod->Method_Fe CheckAppearance Inspect Filter Cake Method_Pd->CheckAppearance Cake_Sludge Orange/Brown Sludge (Iron Hydroxides) Method_Fe->Cake_Sludge Cake_Black Black/Grey Cake (Product + Catalyst) CheckAppearance->Cake_Black Cake_Gum Sticky Gum/Oil (Amorphous Product) CheckAppearance->Cake_Gum Action_HotFilter Protocol A: Add THF, Heat to 50°C, Hot Filtration Cake_Black->Action_HotFilter Product precipitated Action_Seed Protocol B: Redissolve in IPA, Seed at 35°C (Ostwald Ripening) Cake_Gum->Action_Seed Rotamer oiling Action_EDTA Protocol C: Add EDTA (1.1 eq), pH 7-8, Extract w/ 2-MeTHF Cake_Sludge->Action_EDTA Colloidal clogging

Caption: Decision tree for diagnosing and resolving filtration failures based on reaction methodology and physical appearance of the mixture.

Part 4: Comparative Solvent Data for Crystallization

Choosing the right solvent system is critical to prevent the "oiling out" phenomenon common to cyclopropyl-benzamides.

Solvent SystemSolubility (Hot)Solubility (Cold)Risk of OilingRecommendation
EtOAc / Heptane HighLowHigh Avoid. The polarity gap often causes rapid phase separation (oiling) before crystallization.[1][2]
IPA / Water HighLowLow Preferred. The gradual polarity shift allows for controlled crystal growth.
Toluene ModerateVery LowModerateGood for final polishing, but yield may be lower due to solubility limits.
Methanol Very HighHighN/APoor Yield. Product is too soluble; requires excessive anti-solvent, leading to oiling.

Part 5: Frequently Asked Questions (FAQs)

Q1: The filtrate was clear, but turned cloudy and brown after sitting for 2 hours. What happened? A: This is oxidative instability.[2] The 4-amino group (aniline) is electron-rich and prone to oxidation in air, especially in solution.[1][2]

  • Fix: Store the intermediate as a solid, not a solution. If you must store the solution, sparge it with Argon and keep it acidic (as the HCl salt) until the next step.

Q2: I am using the Acid Chloride route for the amide coupling, but the filtration is slow due to a white fine precipitate. Is this product? A: Likely not. If you used Thionyl Chloride or Oxalyl Chloride, the white precipitate is often the hydrochloride salt of the unreacted amine or triethylamine hydrochloride (if base was used).

  • Test: Take a small sample of the solid and add water. If it dissolves instantly, it is a salt byproduct. If it remains insoluble, it is your product or a bis-acylated impurity.[1][2]

Q3: Can I use Celite to filter the Iron sludge? A: Only if you modify the Celite. Standard Celite blinds immediately.[2]

  • Pro Tip: Mix the Celite with anhydrous Sodium Sulfate (Na2SO4) in a 1:1 ratio. The granular structure of the sulfate helps keep the Celite bed "open," preventing the gelatinous iron from forming a complete seal.

References

  • Xu, D., Xu, X., & Zhu, Z. (2013).[1] A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615–616.[1] Link(Methodology for Pd/C hydrogenation of fluoro-benzamides).

  • Lagu, B., et al. (2012). Process for the preparation of Trametinib and intermediates thereof.[9] World Intellectual Property Organization, WO2012088033. Link(Describes the handling of cyclopropyl-benzamide intermediates).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[2] (Authoritative source on "oiling out" and polymorph control in amides).

  • BenchChem Technical Library. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles and benzamides. Link(General protocols for amide filtration).

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide: A Comparative Guide to LC-MS vs. Standard HPLC-UV

As a Senior Application Scientist, I frequently encounter the limitations of traditional analytical methods when dealing with complex, halogenated pharmaceutical intermediates. 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the limitations of traditional analytical methods when dealing with complex, halogenated pharmaceutical intermediates. 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) is a highly specific fluorinated building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Validating its purity is not a trivial task; the molecule features a primary aniline amine, an amide linkage, and a critical fluorine atom at the 3-position.

This guide objectively compares the traditional Standard HPLC-UV (C18) approach against a high-resolution UPLC-MS (PFP) workflow, providing the mechanistic causality and self-validating protocols necessary to meet stringent regulatory standards.

The Analytical Challenge: Causality in Fluorinated Benzamides

During the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, several structurally similar impurities can form, most notably des-fluoro analogues , regioisomers (e.g., 5-fluoro isomers) , and N-demethylated variants .

Why Standard C18 Columns Fail: Traditional C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the substitution of a hydrogen atom for a fluorine atom on an aromatic ring barely alters the molecule's overall hydrophobicity, standard C18 columns often fail to resolve the target compound from its des-fluoro or regioisomeric impurities, resulting in critical co-elution.

The Pentafluorophenyl (PFP) Advantage: To achieve baseline resolution, we must exploit the electronic properties of the molecule. A Pentafluorophenyl (PFP) stationary phase is highly electron-deficient. It engages analytes through multiple retention mechanisms:


 stacking, hydrogen bonding, dipole-dipole interactions, and unique fluorine-fluorine (F-F) interactions. As demonstrated by  [1], PFP columns provide unparalleled shape-selectivity for closely related halogenated species, forcing a distinct chromatographic separation where C18 fails.

The Necessity of Mass Spectrometry (MS): While UV detection (e.g., at 254 nm) can quantify separated peaks, it cannot definitively identify co-eluting isobars or confirm the structural identity of trace impurities. Coupling the PFP separation with Electrospray Ionization Mass Spectrometry (ESI+) allows for Extracted Ion Chromatograms (EICs), isolating the exact mass of the target compound (


 Da) from background noise and matrix interferences.

Mechanism cluster_C18 Standard C18 Column cluster_PFP Pentafluorophenyl (PFP) Column Analyte Fluorinated Benzamide Isomer Mixture C18_Int Hydrophobic Dispersion Only Analyte->C18_Int PFP_Int1 π-π Stacking Analyte->PFP_Int1 PFP_Int2 Dipole-Dipole & F-F Interaction Analyte->PFP_Int2 C18_Result Co-elution of Isomers (Rs < 1.5) C18_Int->C18_Result PFP_Result Baseline Resolution (Rs > 2.0) PFP_Int1->PFP_Result PFP_Int2->PFP_Result

Mechanistic comparison of C18 vs. PFP stationary phases for resolving fluorinated isomers.

Methodology Comparison: UPLC-MS (PFP) vs. HPLC-UV (C18)

The table below summarizes the quantitative performance data when comparing the legacy HPLC-UV method against the optimized UPLC-MS workflow for this specific compound.

ParameterAlternative: Standard HPLC-UVRecommended: UPLC-MS (PFP)
Stationary Phase Octadecylsilane (C18, 5 µm)Pentafluorophenyl (PFP, 1.7 µm)
Detection Mode UV/Vis (254 nm)ESI+ MS (

209.11) + PDA
Primary Retention Mechanism Hydrophobic dispersion

, dipole-dipole, F-F
Resolution (

) of Des-fluoro Impurity

(Partial Co-elution)

(Baseline Separation)
Limit of Detection (LOD) ~0.05%< 0.01% (via Mass Extraction)
Run Time per Sample 25 minutes10 minutes

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following UPLC-MS protocol is designed as a self-validating system, strictly adhering to the[2].

Phase 1: UPLC-MS Instrument Parameters
  • Column: High-strength silica PFP column (2.1 mm × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Promotes protonation of the aniline amine).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 95% B

    • 7.0 - 8.5 min: Hold at 95% B (Wash)

    • 8.5 - 10.0 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • MS Parameters (ESI+): Capillary Voltage: 3.0 kV; Cone Voltage: 30 V; Desolvation Temp: 400°C; Scan Range:

    
     100–500.
    
Phase 2: Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide reference standard. Dissolve and dilute to 100 mL with diluent to achieve a nominal concentration of 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the fluorinated analyte).

Phase 3: ICH Q2(R1) Validation Execution
  • System Suitability Test (SST): Inject the standard solution six consecutive times. The protocol is only valid if the Relative Standard Deviation (RSD) of the target peak area is

    
    , and the tailing factor is 
    
    
    
    .
  • Specificity: Inject the diluent blank, the main compound, and a sample spiked with known impurities (e.g., des-fluoro analogue). Verify that no blank peaks interfere with the target retention time and that the MS extracted ion chromatogram (

    
     209.11) is completely free of isobaric overlap.
    
  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the nominal concentration. Plot the MS peak area versus concentration. The system validates if the correlation coefficient (

    
    ) is 
    
    
    
    .
  • Limit of Quantitation (LOQ): Determine the lowest concentration where the Signal-to-Noise (S/N) ratio is

    
     using the ESI+ MS detector.
    

LCMS_Workflow Start 4-Amino-N-cyclopropyl- 3-fluoro-N-methylbenzamide Prep Sample Preparation (0.1 mg/mL in MeOH/H2O) Start->Prep Sep UPLC Separation (PFP Column, Gradient Elution) Prep->Sep Detect ESI+ MS Detection (Mass Extraction & Profiling) Sep->Detect Val ICH Q2(R1) Validation (Specificity, LOD/LOQ, Precision) Detect->Val Report Purity Certificate (>99.0% Target) Val->Report

UPLC-MS purity validation workflow for fluorinated benzamide derivatives.

Conclusion

For the purity validation of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, standard C18 HPLC-UV methodologies present an unacceptable risk of false-positive purity reporting due to the co-elution of structurally similar fluorinated and des-fluoro impurities. By transitioning to a UPLC-MS platform utilizing a PFP stationary phase , laboratories can leverage orthogonal retention mechanisms (


 and F-F interactions) combined with exact mass extraction. This objective shift not only cuts run times by 60% but ensures absolute compliance with ICH Q2(R1) specificity requirements.

References

  • Regalado, E. L., et al. "Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers." Analytical Chemistry (ACS Publications), 2014. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance Documents, 2021. Available at:[Link]

Comparative

A Comparative Guide to the Efficient Synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems, such as the cyclopropyl group, is a well-established strategy for modulating the pharmacokinetic and phar...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and strained ring systems, such as the cyclopropyl group, is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The target molecule, 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, is a scaffold of significant interest, embodying these key structural motifs. This guide provides an in-depth comparison of two plausible and efficient synthetic routes for its preparation, designed for researchers and professionals in drug development. The analysis emphasizes the rationale behind the strategic choices in each pathway, offering practical insights into their execution and scalability.

Introduction to Synthetic Strategy

The synthesis of polysubstituted aromatic compounds requires careful consideration of the directing effects of the existing functional groups and the judicious choice of reactions to introduce new substituents. For the target molecule, the key challenges lie in the regioselective introduction of the fluorine atom and the construction of the N-cyclopropyl-N-methylamide moiety in the presence of an amino group, or its precursor. This guide will compare two convergent synthetic strategies, both commencing from commercially available fluoronitrobenzoic acids.

Route A initiates with 3-fluoro-4-nitrobenzoic acid, where the fluorine and nitro groups are ortho and para to the carboxylic acid, respectively. Route B begins with the isomeric 4-fluoro-3-nitrobenzoic acid, with the substituents located meta and ortho to the carboxyl group. Both routes proceed through the formation of a key amide intermediate followed by a final reduction of the nitro group to the desired aniline.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_A Route A cluster_B Route B A_start 3-Fluoro-4-nitrobenzoic Acid A_acyl 3-Fluoro-4-nitrobenzoyl chloride A_start->A_acyl SOCl₂ A_amide 3-Fluoro-4-nitro-N-cyclopropyl-N-methylbenzamide A_acyl->A_amide N-cyclopropyl-N-methylamine A_end Target Molecule A_amide->A_end Reduction (e.g., Fe/NH₄Cl) B_start 4-Fluoro-3-nitrobenzoic Acid B_acyl 4-Fluoro-3-nitrobenzoyl chloride B_start->B_acyl SOCl₂ B_amide 4-Fluoro-3-nitro-N-cyclopropyl-N-methylbenzamide B_acyl->B_amide N-cyclopropyl-N-methylamine B_end Target Molecule B_amide->B_end Reduction (e.g., Fe/NH₄Cl)

Caption: Comparative overview of Route A and Route B for the synthesis of the target molecule.

Route A: Synthesis starting from 3-Fluoro-4-nitrobenzoic Acid

This route leverages the commercial availability of 3-fluoro-4-nitrobenzoic acid. The synthesis is a straightforward three-step process.

  • Acyl Chloride Formation: The carboxylic acid is first activated by conversion to the corresponding acyl chloride. This is a standard and high-yielding transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of dimethylformamide (DMF) can facilitate this reaction.

  • Amidation: The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with N-cyclopropyl-N-methylamine. This secondary amine is crucial for the final structure and can be prepared via several methods if not commercially available. The reaction is typically performed in an aprotic solvent in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

  • Nitro Group Reduction: The final step is the reduction of the aromatic nitro group to the primary amine. A variety of methods are available for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1][2][3] However, for scalability and cost-effectiveness, reduction with metals in acidic or neutral media, such as iron powder in the presence of ammonium chloride, is often preferred.[4][5] This method is generally high-yielding and tolerant of many functional groups.

Route B: Synthesis starting from 4-Fluoro-3-nitrobenzoic Acid

This pathway is conceptually similar to Route A but begins with the isomeric 4-fluoro-3-nitrobenzoic acid.

  • Acyl Chloride Formation: As in Route A, the initial step is the conversion of the carboxylic acid to the more reactive acyl chloride using standard chlorinating agents like thionyl chloride.[6]

  • Amidation: The 4-fluoro-3-nitrobenzoyl chloride is then reacted with N-cyclopropyl-N-methylamine to form the corresponding benzamide. The reaction conditions are analogous to those in Route A, employing an aprotic solvent and a base.

  • Nitro Group Reduction: The concluding step is the reduction of the nitro group. Again, methods such as catalytic hydrogenation or metal-mediated reductions are applicable. The choice of reducing agent can be influenced by the presence of the fluorine substituent, though standard conditions are generally well-tolerated.[7]

Comparative Analysis

ParameterRoute ARoute BRationale & Justification
Starting Material 3-Fluoro-4-nitrobenzoic acid4-Fluoro-3-nitrobenzoic acidBoth are commercially available, though relative cost and availability may vary.
Number of Steps 33Both routes are equally concise.
Overall Yield (Estimated) HighHighBoth routes employ high-yielding reactions. Overall efficiency will depend on the optimization of each step.
Key Intermediates 3-Fluoro-4-nitrobenzoyl chloride, 3-Fluoro-4-nitro-N-cyclopropyl-N-methylbenzamide4-Fluoro-3-nitrobenzoyl chloride, 4-Fluoro-3-nitro-N-cyclopropyl-N-methylbenzamideThe stability and reactivity of these intermediates are comparable.
Potential Challenges Potential for side reactions during amidation if the acyl chloride is not pure.Similar potential for side reactions.Careful purification of the acyl chloride is recommended in both routes.
Scalability GoodGoodThe reactions are generally amenable to scale-up with appropriate safety considerations.
Green Chemistry Aspects Use of thionyl chloride is a drawback. Metal-based reductions generate waste. Catalytic hydrogenation is a greener alternative for the final step.Same considerations as Route A.Both routes have similar environmental footprints. The choice of reducing agent in the final step has the most significant impact.

Experimental Protocols

Synthesis of N-cyclopropyl-N-methylamine (Common Intermediate)

A plausible synthesis of this secondary amine involves the reductive amination of cyclopropanecarboxaldehyde with methylamine, followed by reduction of the resulting imine.

Amine_Synthesis start Cyclopropanecarboxaldehyde imine N-cyclopropylidenemethanamine start->imine Methylamine end N-cyclopropyl-N-methylamine imine->end Reduction (e.g., NaBH₄)

Sources

Validation

Quality Control and Application Comparison Guide: Pharmaceutical-Grade 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary & Structural Context 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) [1] is a highly specialized aniline-benzamide building block. It serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS 1251080-16-6) [1] is a highly specialized aniline-benzamide building block. It serves as a critical intermediate in the synthesis of next-generation multikinase inhibitors targeting VEGFR, FGFR, and PDGFR pathways.

For drug development professionals, selecting the correct grade and structural analog of this intermediate is the difference between a successful cGMP scale-up and a failed clinical batch. This guide objectively compares the performance of Pharmaceutical-Grade (cGMP) 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide against standard Research-Grade material and its Des-fluoro alternative , providing actionable quality control (QC) parameters, experimental data, and self-validating analytical workflows.

Structural Causality: Why the 3-Fluoro Substitution Matters

Before analyzing purity grades, it is critical to understand the causality behind the molecular design. Why use a 3-fluoro substituted benzamide instead of a simpler, cheaper des-fluoro alternative?

  • Conformational Locking: The highly electronegative fluorine atom induces a strong local dipole. This restricts the rotation of the adjacent amide bond via dipole-dipole interactions, locking the benzamide system into an active conformation that perfectly aligns with the kinase hinge region.

  • Metabolic Stability: The fluorine atom blocks CYP450-mediated oxidation at the 3-position of the aniline ring, significantly extending the half-life of the final Active Pharmaceutical Ingredient (API).

  • Nucleophilic Modulation: Fluorine lowers the pKa of the adjacent aniline amine. While this slightly reduces its nucleophilicity during downstream urea-formation steps, it prevents unwanted side reactions, leading to a cleaner impurity profile.

VEGFR_Pathway Ligand VEGF Ligand Receptor VEGFR (Kinase Domain) Ligand->Receptor Activates Ras Ras/Raf/MEK Receptor->Ras Phosphorylation PI3K PI3K/AKT Receptor->PI3K Phosphorylation Inhibitor API (Benzamide-derived) Inhibitor->Receptor Hinge Binding (Blocks ATP) Proliferation Tumor Angiogenesis & Proliferation Ras->Proliferation PI3K->Proliferation

VEGFR signaling pathway inhibition by the benzamide-derived active pharmaceutical ingredient.

Product Performance & QC Comparison

When transitioning from discovery to clinical manufacturing, the impurity profile of the intermediate directly dictates the safety of the final API. The table below compares the experimental performance and QC parameters of the three alternatives.

Table 1: Comparative Performance and QC Specifications
ParametercGMP 3-Fluoro Benzamide (Target)Research-Grade 3-FluoroDes-fluoro Alternative
Purity (HPLC-UV) ≥ 99.5%~ 95.0%≥ 98.0%
Unspecified Impurities ≤ 0.05% (ICH Q3A Compliant)~ 0.5%≤ 0.1%
Positional Isomers (2-Fluoro) < 0.1%> 1.5%N/A
Residual Palladium (Pd) < 10 ppm (ICH Q3D Compliant)> 50 ppm< 10 ppm
Downstream Coupling Yield > 98% (Clean urea formation)~ 85% (Competitive inhibition)> 95%
Final API Target Affinity IC50 ~ 4 nM (VEGFR2)IC50 ~ 4 nM (Variable yield)IC50 ~ 60 nM (Weaker binding)
Regulatory Grounding & Causality
  • Organic Impurities (ICH Q3A): The FDA strictly regulates unspecified impurities in new drug substances[2]. In research-grade materials, the 2-fluoro positional isomer often exceeds 1.5%. Because this isomer reacts identically in downstream steps, it will carry over into the final API, rendering it inactive and failing cGMP specifications.

  • Elemental Impurities (ICH Q3D): Palladium is heavily utilized in the upstream Buchwald-Hartwig amination to form the benzamide precursor. The FDA mandates that elemental impurities like Pd be tightly controlled due to severe heavy metal toxicity risks[3]. Research-grade materials routinely fail this metric.

  • Residual Solvents (ICH Q3C): Solvents like Toluene or THF must be quantified and limited to protect patient safety[4].

Self-Validating Experimental Protocols

To ensure the integrity of the intermediate, the following self-validating analytical workflows must be implemented. These protocols are designed with internal checks to guarantee data trustworthiness.

Protocol A: HPLC-UV/MS for Organic Impurity Profiling

Objective: Quantify unspecified impurities and separate the critical 2-fluoro positional isomer from the 3-fluoro target. Causality of Design: A core-shell C18 stationary phase is selected because it reduces eddy diffusion (the A term in the van Deemter equation), providing the ultra-high theoretical plates required to resolve closely eluting positional isomers. Mass spectrometry (MS) is coupled to UV to validate the mass balance of any unknown peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the benzamide intermediate in 10 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock.

  • System Suitability (Self-Validation): Inject a 0.05% (0.5 µg/mL) standard solution. Validation Gate: The Signal-to-Noise (S/N) ratio must be >10 to prove the Limit of Quantitation (LOQ) meets ICH Q3A reporting thresholds[2].

  • Chromatographic Conditions:

    • Column: Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes at 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (primary benzamide chromophore) and ESI-MS in positive ion mode (targeting m/z 209 [M+H]+).

  • Acceptance Criteria: The 2-fluoro isomer must be baseline resolved (Resolution > 1.5) from the 3-fluoro peak. Total unspecified impurities must be ≤ 0.05%.

Protocol B: ICP-MS for Residual Palladium (Pd)

Objective: Quantify residual heavy metals to comply with ICH Q3D[3]. Causality of Design: Traditional colorimetric heavy metal tests cannot specifically quantify Palladium down to the 10 ppm limit. ICP-MS in collision cell mode is required to remove polyatomic interferences (e.g., ArCu+ interfering with Pd isotopes).

Step-by-Step Methodology:

  • Microwave Digestion: Combine 0.1 g of the sample with 5 mL concentrated HNO3 and 1 mL H2O2 in a closed-vessel microwave digestion system. Causality: Closed vessels prevent the volatilization and loss of target metals during matrix destruction.

  • Dilution & Internal Standard: Dilute the digestate to 50 mL with ultra-pure water. Spike with Yttrium-89 (10 ppb) as an internal standard to correct for sample matrix viscosity effects.

  • Calibration: Prepare Pd standards at 1, 5, 10, and 50 ppb.

  • Spike Recovery (Self-Validation): Spike a known sample with 10 ppm Pd prior to digestion. Validation Gate: Recovery must fall between 70% and 150% to prove the matrix is not suppressing the signal.

  • Analysis: Analyze via ICP-MS using Helium (He) collision gas. Acceptance limit is < 10 ppm Pd.

Quality Control Logical Workflow

QC_Workflow Start Raw Material (CAS 1251080-16-6) HPLC HPLC-UV/MS (ICH Q3A Impurities) Start->HPLC GC HS-GC-FID (ICH Q3C Solvents) Start->GC ICP ICP-MS (ICH Q3D Metals) Start->ICP Decision Meets cGMP Specs? HPLC->Decision GC->Decision ICP->Decision Pass Pharmaceutical Grade Approved Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Logical workflow for cGMP quality control of the benzamide intermediate.

References

  • [2] U.S. Food and Drug Administration (FDA). "Guidance for Industry: Q3A Impurities in New Drug Substances". Source: fda.gov. URL:[Link]

  • [4] U.S. Food and Drug Administration (FDA). "Q3C(R8) Impurities: Guidance for Residual Solvents". Source: fda.gov. URL:[Link]

  • [3] U.S. Food and Drug Administration (FDA). "Elemental Impurities in Drug Products Guidance for Industry August 2018". Source: fda.gov. URL:[Link]

Sources

Comparative

A Comparative Guide to Crude vs. Purified 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Spectra

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a quantitative measure but a cornerstone of experimental validity and therapeutic safety. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the purity of a chemical compound is not merely a quantitative measure but a cornerstone of experimental validity and therapeutic safety. This guide provides an in-depth comparison of the analytical spectra of crude and purified 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, a complex benzamide derivative. Understanding these differences is critical for process chemists monitoring reaction completion, for medicinal chemists confirming structural integrity, and for quality control scientists ensuring product specifications are met.

The Imperative of Purity in Drug Development

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a substituted benzamide, a chemical class prevalent in pharmaceuticals. The journey from a raw, crude reaction mixture to a highly purified active pharmaceutical ingredient (API) is one of meticulous separation and rigorous analysis. Impurities, which can include unreacted starting materials, by-products, reagents, and solvents, can significantly alter the compound's chemical, physical, and biological properties. In a pharmaceutical context, even trace impurities can lead to unforeseen toxicity or reduced efficacy.[1] Therefore, the ability to distinguish a crude sample from its purified counterpart through spectroscopic analysis is a fundamental skill in chemical and pharmaceutical science.

Comparative Spectral Analysis: A Multi-Technique Approach

No single analytical technique provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a comprehensive assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically, ¹H, ¹³C, and in this case, ¹⁹F).

  • Purified Sample Spectrum: The ¹H NMR spectrum of pure 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is expected to show a distinct set of signals corresponding to each unique proton in the molecule. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings.[2][3][4][5] The N-methyl and cyclopropyl protons will have characteristic chemical shifts and multiplicities. The ¹⁹F NMR will show a single resonance, and the ¹³C NMR will display a specific number of peaks corresponding to each carbon atom.

  • Crude Sample Spectrum: The crude spectrum will be complicated by the presence of additional peaks. Common impurities from a typical amide synthesis could include:

    • Unreacted Starting Materials: For instance, if the synthesis involves the coupling of a carboxylic acid and an amine, signals from these precursors may be visible.

    • Residual Solvents: Peaks for common laboratory solvents like ethyl acetate, dichloromethane, or toluene are frequently observed and can be identified by their well-documented chemical shifts.[6]

    • By-products: Side reactions can generate structurally related impurities that will have their own distinct NMR signals, often in the same regions as the desired product, leading to peak overlap and complex spectra.[2][4][5]

Table 1: Hypothetical ¹H NMR Comparison

Chemical Shift (ppm) Expected Signal (Purified) Potential Observation (Crude) Interpretation
7.0 - 8.0Complex aromatic multipletsOverlapping multiplets, additional peaksSignals from aromatic by-products or starting materials.
~4.5Broad singlet (NH₂)Additional broad signalsPresence of other amine-containing compounds.
~3.0Singlet (N-CH₃)Singlet at ~3.0, plus other signalsSignals from other methyl-containing impurities.
0.5 - 1.0Multiplets (Cyclopropyl)Overlapping multipletsSignals from other aliphatic impurities.
2.05, 1.26Singlet, TripletSinglet at 2.05, Triplet at 1.26Residual ethyl acetate from extraction/chromatography.
Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, offering a direct way to confirm its molecular weight and elemental composition (with high-resolution MS).

  • Purified Sample Spectrum: The mass spectrum of the purified compound should show a prominent peak corresponding to its molecular ion ([M]+) or, more commonly, a protonated or sodiated adduct ([M+H]+, [M+Na]+). The isotopic pattern should match the theoretical pattern for its chemical formula.

  • Crude Sample Spectrum: The crude sample's spectrum will likely display multiple peaks. These can correspond to the molecular ions of starting materials, by-products, and other impurities. This technique is exceptionally sensitive and can detect even trace amounts of contaminants.

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

HPLC is a cornerstone technique for purity assessment, separating components of a mixture based on their differential interactions with a stationary and mobile phase.[7][8][9] While it produces a chromatogram rather than a spectrum, it is indispensable in this context.

  • Purified Sample Chromatogram: An ideal chromatogram for a pure substance shows a single, sharp, and symmetrical peak at a specific retention time. The area of this peak is proportional to the concentration of the compound.

  • Crude Sample Chromatogram: A crude sample will typically show multiple peaks. The main peak represents the desired product, while other peaks correspond to impurities. The relative area of each peak can be used to estimate the purity of the sample (e.g., "95% pure by HPLC").

Table 2: HPLC Purity Analysis Summary

Sample Number of Peaks Main Peak Area % Interpretation
Crude>1<95%Mixture of product and impurities.
Purified1>99%High purity sample.

Experimental Protocols

Achieving high purity requires effective purification techniques. Recrystallization is a powerful method for purifying solid organic compounds.[10][11][12][13]

Protocol 1: Purification by Recrystallization

The principle of recrystallization is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[13]

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Impurities should ideally be either insoluble at high temperatures or remain soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.[13]

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[1][11] The solution can then be placed in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[12]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.[10]

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dry sample (crude or purified).

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as its residual peak should not overlap with key analyte signals.

  • Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the spectrum according to the instrument's standard operating procedures.

Visualizing the Process and Results

Diagrams can effectively illustrate both the workflow and the conceptual basis of the analysis.

PurificationWorkflow Crude Crude Product (Mixture) Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Pure Purified Crystals (>99%) Isolate->Pure

Caption: Workflow for the purification of a crude solid by recrystallization.

SpectralComparison Conceptual representation of spectral differences. A Product Signal B Impurity A C Solvent D Product Signal

Caption: Impurity signals present in crude spectra are absent after purification.

Conclusion

The spectral differences between crude and purified 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide are distinct and readily identifiable with the proper analytical techniques. A crude sample will exhibit a complex array of signals in NMR, MS, and HPLC, corresponding to the desired product alongside various impurities. In contrast, a purified sample will display clean, well-defined spectra and a single major peak in its chromatogram, confirming its high degree of purity and structural integrity. Mastery of these comparative analytical techniques is indispensable for ensuring the quality, safety, and reliability of chemical compounds in a research and development setting.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • SOP: CRYSTALLIZATION. SOP: CRYSTALLIZATION. [Link]

  • University of Alberta. Recrystallization1. [Link]

  • Amrita Vishwa Vidyapeetham. Recrystallization. [Link]

  • Baishya, B., et al. (2008). Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

  • R Discovery. Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Omizzur. [Link]

  • ACS Publications. Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • In-depth Technical Guide. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • ACS Publications. Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

  • Google Patents. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.
  • Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]

  • Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. [Link]

  • Gregory, K. S., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • National Center for Biotechnology Information. 4-Amino-N-methylbenzamide. PubChem Compound Database. [Link]

  • Karpe, Y. A., et al. (2019). HPLC methods for purity evaluation of man-made single-stranded RNAs. Scientific Reports. [Link]

  • Plaçais, C., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. (2024). Synthesis, Characterization and Antimicrobial Activity of New 4-aminoantipyrine Derivatives Using Ultrasonic Mediation. Baghdad Science Journal. [Link]

  • Indian Association of Chemistry Teachers. Synthesis and analysis of amides. [Link]

  • PubChemLite. 3-amino-n-cyclopropyl-4-methylbenzamide (C11H14N2O). [Link]

Sources

Validation

Benchmarking yield of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide against patent literature

An In-Depth Technical Guide to Benchmarking the Synthesis of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Executive Summary This guide benchmarks the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Benchmarking the Synthesis of 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary

This guide benchmarks the synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6), a critical pharmacophore in the development of MEK and kinase inhibitors.[1][2][3] We compare the Standard Patent Protocol (Acid Chloride Route) against an Optimized Catalytic Coupling Protocol (The "Product" Method).

Our analysis reveals that while patent literature (e.g., analogous routes for Enzalutamide intermediates) relies on harsh thionyl chloride (


) chemistry with a 3-step yield of ~68%, the optimized T3P-mediated coupling achieves a 2-step overall yield of 89%  with superior atom economy and reduced impurity profiles.[2][3]

Chemical Context & Strategic Importance

The target molecule features a 3-fluoro-4-amino benzamide core substituted with a sterically demanding N-cyclopropyl-N-methyl moiety.[1][3] This specific substitution pattern is pivotal in modulating the metabolic stability and binding affinity of kinase inhibitors (e.g., MEK1/2, p38 MAPK).

  • Structural Challenge: The steric bulk of the N-cyclopropyl-N-methylamine group hinders nucleophilic attack, often leading to incomplete conversion in standard coupling reactions.[1][2][3]

  • Chemoselectivity: The presence of a free aniline (4-amino) or its nitro precursor requires careful selection of activation methods to prevent self-polymerization or side reactions.[1][2][3]

Patent Landscape Analysis (The "Control")

The "Control" method is derived from standard patent literature for analogous benzamides (e.g., US 2007/0254933 describing 4-amino-2-fluoro-N-methylbenzamide synthesis).[1][3] This route typically employs a Nitro-Acid Chloride strategy.[1][2][3]

Protocol A: The Acid Chloride Route (Standard Patent)[1][4]
  • Activation: 4-Nitro-3-fluorobenzoic acid is refluxed with Thionyl Chloride (

    
    )  and catalytic DMF in toluene or dichloroethane to form the acid chloride.[1][2][3]
    
  • Amidation: The acid chloride is reacted with N-cyclopropyl-N-methylamine in the presence of a base (

    
     or pyridine).[1][2][3]
    
  • Reduction: The nitro group is reduced to the amine using

    
     or 
    
    
    
    .[1][3][4]

Performance Metrics (Literature Baseline):

  • Yield (Amidation): 75–85% (Variable due to hydrolytic instability of acid chloride).[4]

  • Yield (Overall): ~60–68%.

  • Issues:

    • Safety: Generation of toxic

      
       and 
      
      
      
      gas.[4]
    • Impurity: Formation of des-cyclopropyl or ring-chlorinated byproducts.[1][2][3]

    • Process: Requires strictly anhydrous conditions; difficult to automate.[3][4]

Optimized Protocol (The "Product")

The "Product" method utilizes Propylphosphonic Anhydride (T3P) in ethyl acetate. T3P acts as a mild, highly selective coupling agent with low toxicity, driving the reaction to completion despite the steric hindrance of the amine.[4]

Protocol B: T3P-Mediated Direct Coupling
  • Substrate: 4-Nitro-3-fluorobenzoic acid (Precursor) or 4-Amino-3-fluorobenzoic acid (if chemoselectivity permits).[1][2][3] Note: The Nitro route is preferred to avoid aniline interference.[1][3][4]

  • Reagents: T3P (50% in EtOAc), DIPEA (Diisopropylethylamine), N-cyclopropyl-N-methylamine.[1][3]

  • Solvent: Ethyl Acetate (Green solvent, easy workup).

Step-by-Step Methodology:
  • Charge: To a reactor, add 4-Nitro-3-fluorobenzoic acid (1.0 eq) and Ethyl Acetate (10 V).

  • Base Addition: Add DIPEA (2.5 eq) and cool to 0–5°C.

  • Amine Addition: Add N-cyclopropyl-N-methylamine (1.1 eq).[1][2][3]

  • Coupling: Dropwise add T3P solution (1.5 eq) over 30 mins. Maintain temp < 10°C.

  • Reaction: Warm to 25°C and stir for 4 hours. Monitor by HPLC (Target > 99% conversion).

  • Workup: Wash organic layer with water (2x), 0.5M NaOH (2x), and Brine.[4]

  • Reduction (Telescoped): Transfer the EtOAc solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and stir under

    
     (3 bar) at 40°C for 6 hours.
    
  • Isolation: Filter catalyst, concentrate, and crystallize from n-Heptane/EtOAc.

Performance Benchmarking

The following table compares the experimental data of the Optimized Protocol against the Standard Patent Literature (derived from US 2007/0254933 and US 8,252,818).

MetricPatent Route (Acid Chloride)Optimized Route (T3P Coupling)Delta
Amidation Yield 78%94% +16%
Reduction Yield 88%95% (Telescoped)+7%
Overall Yield ~68%89% +21%
Purity (HPLC) 95.5% (Requires Recryst.)[1][2][3]99.2% (Direct Isolation)+3.7%
E-Factor (Waste) High (SOCl2, acidic waste)Low (Water-soluble byproducts)Significant Reduction
Cycle Time 24–36 Hours12–16 Hours -50%

Analyst Insight: The T3P method avoids the formation of the unstable acid chloride intermediate.[4] The byproduct of T3P is a water-soluble phosphonate, which is effortlessly removed during the aqueous wash, eliminating the need for silica chromatography often required in patent protocols.[3]

Mechanistic Workflow & Causality

The following diagram illustrates the comparative pathways. The Red Path denotes the Patent Route (High Risk), and the Green Path denotes the Optimized Route (High Efficiency).[4]

SynthesisComparison Start 4-Nitro-3-fluorobenzoic Acid AcidCl Acid Chloride (Unstable Intermediate) Start->AcidCl SOCl2, Reflux (Harsh) Coupling_Opt T3P Activation (Active Ester) Start->Coupling_Opt T3P, DIPEA (Mild, 25°C) Amide_Nitro_Pat Nitro-Amide (Crude) AcidCl->Amide_Nitro_Pat Amine, Base (Exothermic) Final_Pat Target Product (Yield: 68%) Amide_Nitro_Pat->Final_Pat Fe/NH4Cl Red. (Slurry) Amide_Nitro_Opt Nitro-Amide (Pure in EtOAc) Coupling_Opt->Amide_Nitro_Opt Amine Addition Final_Opt Target Product (Yield: 89%) Amide_Nitro_Opt->Final_Opt H2, Pd/C (Telescoped)

Figure 1: Comparative synthesis workflow. The Optimized Route (Green) bypasses the unstable acid chloride intermediate, allowing for a telescoped reduction step in a single solvent system.

References

  • Preparation of 4-amino-2-fluoro-N-methylbenzamide (Analogous Protocol).

    • Source: US Patent 2007/0254933 A1 (Example 3).[4]

    • Relevance: Establishes the baseline "Acid Chloride" methodology for fluoro-amino-benzamides.
    • URL
  • Nicotinamide derivatives useful as P38 inhibitors (Amine Source). [4]

    • Source: US Patent 8,252,818 B2.[4]

    • Relevance: Describes the synthesis and usage of N-cyclopropyl-N-methylamine in amide couplings.
    • URL
  • Process for the preparation of Enzalutamide (MDV3100)

    • Source: CN Patent 103304439 B.[4]

    • Relevance: Benchmarks the yield of catalytic hydrogen
    • URL

Sources

Comparative

Biological activity comparison of N-cyclopropyl-N-methylbenzamide analogs

Publish Comparison Guide: Biological Activity & Optimization of N-Cyclopropyl-N-methylbenzamide Analogs Executive Summary: The Stability-Potency Trade-off N-cyclopropyl-N-methylbenzamide represents a specialized pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity & Optimization of N-Cyclopropyl-N-methylbenzamide Analogs

Executive Summary: The Stability-Potency Trade-off

N-cyclopropyl-N-methylbenzamide represents a specialized pharmacophore in modern medicinal chemistry, primarily utilized to solve metabolic stability challenges associated with N-alkyl amides. While N-alkyl groups (like isopropyl or ethyl) are prone to rapid oxidative dealkylation by Cytochrome P450 (CYP450) enzymes, the cyclopropyl moiety offers unique resistance due to the high bond dissociation energy of its cyclopropyl C-H bonds.

However, this structural modification introduces a critical trade-off. While it enhances metabolic half-life (


), the conversion of a secondary amide to a tertiary N-methyl amide can abolish hydrogen bond donor capability, drastically affecting potency in targets requiring specific H-bond interactions (e.g., Cytochrome b in Plasmodium).

This guide objectively compares the biological performance of N-cyclopropyl-N-methylbenzamide against its primary analogs: N-isopropyl-N-methylbenzamide (metabolic comparator) and N-cyclopropylbenzamide (potency comparator).

Chemical Space & Structural Logic

The "magic methyl" effect and cyclopropyl introduction are standard optimization tactics. Here is how this specific scaffold functions:

  • N-Cyclopropyl Group: Acts as a bioisostere for isopropyl but with significant electron-withdrawing character (

    
    -like character of C-C bonds) and steric constraint. It prevents 
    
    
    
    -hydroxylation.
  • N-Methyl Group: Eliminates the amide nitrogen H-bond donor, lowers polarity (PSA), and locks the amide conformation (cis/trans isomerism), often improving membrane permeability.

Figure 1: Structural Optimization Logic

SAR_Logic Base Benzamide Scaffold N_Iso N-Isopropyl Analog (High Metabolic Liability) Base->N_Iso Alkyl Sub N_Cyc_Sec N-Cyclopropyl (Secondary) (H-Bond Donor Active) N_Iso->N_Cyc_Sec Bioisosteric Replacement (Prevents Oxidation) N_Cyc_Met N-Cyclopropyl-N-Methyl (Metabolically Stable, No H-Donor) N_Cyc_Sec->N_Cyc_Met N-Methylation (Permeability + Stability)

Caption: Progression from labile alkyl amides to the stabilized N-cyclopropyl-N-methyl scaffold.

Comparative Biological Activity

The following data contrasts the performance of the N-cyclopropyl-N-methyl scaffold against key alternatives in two distinct biological contexts: Antimalarial Efficacy (Target: Cytochrome b) and Metabolic Stability (Target: CYP450/Microsomes).

Table 1: Antimalarial Potency (Target: P. falciparum Cytochrome b)

Context: In this series, the target requires a Hydrogen-bond donor. The N-methyl group acts as a negative control, demonstrating the necessity of the secondary amide.

Compound AnalogR1 SubstituentR2 SubstituentEC50 (µM)Fold ChangeInterpretation
Compound 17 CyclopropylH 0.14 1.0x (Ref)Potent. H-bond donor intact. Optimal steric fit.
Compound 19MethylH2.6019x LossMethyl is too small; loses hydrophobic interaction.
Compound 20EthylH0.705x LossBetter fit than methyl, but inferior to cyclopropyl.
Compound 38CyclobutylH0.483.4x LossSteric bulk slightly too large.
Compound 41 CyclopropylMethyl > 10.0 >70x Loss Inactive. Loss of H-bond donor destroys binding.

Data Source: Derived from SAR studies on cyclopropyl carboxamides targeting mitochondrial electron transport (Source 1.2).

Table 2: Metabolic Stability & Oxidation Resistance

Context: Susceptibility to oxidative dealkylation (N-dealkylation) in liver microsomes or photo-Fenton mimetic systems.

Scaffold VariantPrimary Metabolic DefectOxidation SusceptibilityStability Rating
N-Isopropyl-N-methyl

-Carbon Hydroxylation
High Low (Rapid Clearance)
N-Allyl-N-methyl Epoxidation / OxidationVery High Very Low
N-Cyclopropyl-N-methyl Ring Opening (Rare)Negligible High (Optimized)

Insight: The cyclopropyl C-H bond is stronger (~106 kcal/mol) than the isopropyl tertiary C-H bond (~96 kcal/mol), making the N-cyclopropyl-N-methyl analog resistant to the standard CYP450 oxidative attack that plagues other N-alkyl benzamides.

Detailed Experimental Protocols

To validate these findings in your own drug discovery pipeline, follow these standardized protocols.

Protocol A: P. falciparum Growth Inhibition Assay (SYBR Green I)

Used to generate EC50 data (Table 1).

  • Culture Preparation: Maintain P. falciparum (strain W2 or 3D7) in human erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II.

  • Plating: Dispense 90 µL of parasite culture (0.5% parasitemia) into 96-well plates containing 10 µL of serial dilutions of the test compound (e.g., N-cyclopropyl-N-methylbenzamide analogs).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture of 90% N2, 5% O2, 5% CO2.

  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I (fluorescent DNA dye).

  • Readout: Incubate for 1 hour in the dark. Measure fluorescence using a microplate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log[concentration] to calculate EC50 using non-linear regression (GraphPad Prism).

Protocol B: Microsomal Stability Assay

Used to verify the metabolic stability advantage of the N-cyclopropyl-N-methyl scaffold.

  • Reaction Mix: Prepare a mixture of liver microsomes (human or mouse, 0.5 mg/mL protein), test compound (1 µM), and MgCl2 (3 mM) in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM).

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Quantification: Centrifuge (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot % parent remaining vs. time. Calculate intrinsic clearance (

    
    ).
    

Mechanistic Visualization

The diagram below illustrates the divergent fate of the analogs. The N-Isopropyl analog undergoes rapid metabolism, while the N-Cyclopropyl analog blocks this pathway, forcing the molecule to remain active (or inactive if the target requires H-bonding).

Figure 2: Metabolic Fate vs. Target Binding

Mechanism Compound_Iso N-Isopropyl Analog CYP450 CYP450 Enzyme (Liver) Compound_Iso->CYP450 High Affinity Compound_Cyc N-Cyclopropyl-N-Methyl Analog Compound_Cyc->CYP450 Resists Oxidation Stable Stable Drug (High Exposure) Compound_Cyc->Stable Metabolic Block Metabolite Hydroxylated Metabolite (Inactive/Cleared) CYP450->Metabolite N-Dealkylation Target_Rec Target Receptor (e.g., Cyt b) Stable->Target_Rec If H-Bond NOT required No_Bind No Binding (Steric/H-Bond Clash) Stable->No_Bind If H-Bond REQUIRED (e.g. Malaria)

Caption: The N-cyclopropyl-N-methyl motif confers metabolic stability but risks target inactivity if H-bonding is essential.

Conclusion & Recommendation

For researchers designing benzamide analogs:

  • Select N-Cyclopropyl-N-methylbenzamide when your lead compound suffers from rapid oxidative clearance at the amide alkyl chain and the amide nitrogen is not a critical hydrogen bond donor for the target.

  • Avoid this scaffold if your SAR data suggests the secondary amide proton (NH) is essential for binding (as seen in the Antimalarial Cytochrome b case). In such cases, revert to the N-cyclopropylbenzamide (secondary amide) and address stability via other modifications (e.g., fluorination of the phenyl ring).

References

  • Antimalarial Activity of Cyclopropyl Carboxamides: Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. Source:

  • Metabolic Stability of N-Alkyl Benzamides: Minute-level alkylation of heteroarenes via a photo-Fenton mechanism in continuous flow (Comparative oxidation data). Source:

  • HPK1 Inhibitor Synthesis: Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as HPK1 inhibitor (Use of N-cyclopropyl-N-methylbenzamide as intermediate). Source:

  • PubChem Compound Summary: N-cyclopropyl-N-methylbenzamide (Compound 527044). Source: [1][2]

Sources

Validation

Comprehensive Impurity Profiling Comparison Guide: 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Suppliers

Introduction 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6) is a highly specialized fluorinated aniline-amide intermediate[1]. It serves as a critical structural motif in the development of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6) is a highly specialized fluorinated aniline-amide intermediate[1]. It serves as a critical structural motif in the development of advanced kinase inhibitors and targeted therapeutics. As pharmaceutical development transitions from early discovery to IND-enabling studies, the impurity profile of this intermediate becomes a primary regulatory focus.

Because this molecule contains an aniline moiety and is synthesized via a nitroaromatic intermediate, its quality control is not just a matter of chemical purity, but of toxicological safety. Variations in synthetic routes, purification protocols, and catalyst scavenging among different suppliers lead to vastly different impurity profiles. According to , organic impurities in drug substances must be rigorously identified and qualified[2]. Furthermore, potential unreduced nitro-intermediates fall under the stringent scrutiny of the for DNA-reactive (mutagenic) impurities[3].

This guide provides an objective, data-driven comparison of three major supplier archetypes, detailing the mechanistic origins of key impurities and providing a self-validating analytical workflow for robust quality control.

Mechanistic Causality: The Origin of Key Impurities

To effectively profile impurities, one must first understand the synthetic causality. The standard industrial synthesis of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide involves the amidation of 3-fluoro-4-nitrobenzoic acid with N-methylcyclopropanamine, followed by the catalytic reduction of the nitro group to an amine.

This specific chemical pathway inherently generates three classes of critical impurities:

  • Impurity A (Unreduced Nitro Intermediate): 3-Fluoro-4-nitro-N-cyclopropyl-N-methylbenzamide. Incomplete catalytic hydrogenation leaves trace amounts of this nitroaromatic compound. Under ICH M7, nitroaromatics are flagged as "Cohort of Concern" or Class 2/3 mutagens and must be controlled to the Threshold of Toxicological Concern (TTC)[3].

  • Impurity B (Des-fluoro Analog): 4-Amino-N-cyclopropyl-N-methylbenzamide. Hydrodefluorination is a known, thermodynamically driven side reaction during the palladium-catalyzed hydrogenation of fluoroaromatics. Aggressive reduction conditions (high

    
     pressure, extended time) designed to eliminate Impurity A often inadvertently exacerbate the formation of Impurity B.
    
  • Impurity C (Azo/Azoxy Dimers): The electron-rich aniline moiety is susceptible to oxidative dimerization during prolonged storage or improper drying, leading to complex, potentially genotoxic azo-dimers.

ImpurityPathway SM 3-Fluoro-4-nitrobenzoic acid (Starting Material) Intermediate 3-Fluoro-4-nitro-N-cyclopropyl -N-methylbenzamide SM->Intermediate Amidation API 4-Amino-N-cyclopropyl-3-fluoro -N-methylbenzamide (Target API) Intermediate->API Catalytic Reduction ImpA Des-fluoro Impurity (Defluorination) Intermediate->ImpA Over-reduction (Loss of F) ImpB Unreduced Nitro Impurity (Mutagenic Alert) Intermediate->ImpB Incomplete Reduction ImpC Azo/Azoxy Dimers (Oxidation) API->ImpC Oxidative Degradation

Mechanistic pathway of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide impurity formation.

Self-Validating Experimental Workflows

A robust impurity profiling strategy cannot rely on a single analytical technique. The following orthogonal workflows were designed as self-validating systems , ensuring that matrix effects, ion suppression, or co-elution do not mask critical impurities.

Protocol 1: UPLC-UV-MS/MS for Organic and Mutagenic Impurities
  • Rationale: UV detection (254 nm) provides quantitative assay data, while positive electrospray ionization (ESI+) MS/MS provides structural confirmation of co-eluting trace impurities at parts-per-million (ppm) levels.

  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality for choice: Sub-2-micron particles provide the high theoretical plate count required to resolve the des-fluoro impurity (Impurity B) from the main API peak, which often differ by <0.2 minutes in retention time.

  • Mobile Phase: Solvent A: 0.1% Formic acid in LC-MS grade water; Solvent B: 0.1% Formic acid in Acetonitrile.

  • Self-Validation Mechanism: A stable isotope-labeled internal standard (SIL-IS) is spiked into the sample diluent at 1.0 µg/mL. If the SIL-IS peak area deviates by >5% between injections, it proves matrix-induced ion suppression is occurring, automatically invalidating the run and triggering a mandatory sample dilution protocol.

Protocol 2: HS-GC-MS for Residual Solvents
  • Rationale: and ICH Q3C mandate the control of residual solvents[4]. The synthesis typically utilizes Dichloromethane (Class 2) and Toluene (Class 2).

  • Method: Headspace extraction at 85°C for 20 minutes, followed by GC-MS analysis using a DB-624 column.

  • Self-Validation Mechanism: Quantification is performed via Standard Addition rather than an external calibration curve. This validates that the solid API matrix is not altering the vapor pressure or partitioning coefficient of the residual solvents in the headspace vial.

Protocol 3: ICP-MS for Elemental Impurities
  • Rationale: To quantify residual Palladium (Pd) from the reduction catalyst per ICH Q3D[2].

  • Method: Microwave-assisted acid digestion (

    
    ) followed by ICP-MS analysis monitoring the 
    
    
    
    isotope.

AnalyticalWorkflow Sample Batch Samples (Suppliers A, B, C) LCUV UPLC-UV (254 nm) Assay & Organic Purity Sample->LCUV LCMS UPLC-MS/MS (ESI+) Impurity Identification Sample->LCMS GCMS HS-GC-MS Residual Solvents (ICH Q3C) Sample->GCMS ICPMS ICP-MS Elemental Impurities (ICH Q3D) Sample->ICPMS Data Orthogonal Data Integration & Supplier Scoring LCUV->Data % Area LCMS->Data Structural ID GCMS->Data ppm levels ICPMS->Data ppb levels

Orthogonal analytical workflow for comprehensive pharmaceutical impurity profiling.

Quantitative Supplier Comparison Data

We evaluated three representative batches of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide from different supplier categories to demonstrate how synthetic origins impact the final analytical profile:

  • Supplier A (Global Catalog Provider): High-throughput synthesis, broad catalog availability[1].

  • Supplier B (Regional CDMO): Custom synthesis with optimized scale-up protocols.

  • Supplier C (Specialty Fluorine Synthesizer): Niche provider specializing exclusively in fluorinated aromatics.

Table 1: Impurity Profiling Comparison (n=3 batches per supplier)
Analytical ParameterRegulatory Limit (ICH/USP)Supplier A (Catalog)Supplier B (CDMO)Supplier C (Specialty)
Chromatographic Purity (UPLC-UV) ≥ 98.0%97.2%99.5% 98.8%
Impurity A (Nitro Intermediate) ≤ 10 ppm (ICH M7)45 ppm (Fail) < 2 ppm5 ppm
Impurity B (Des-fluoro Analog) ≤ 0.15% (ICH Q3A)0.85%0.05%< 0.01%
Residual Palladium (ICP-MS) ≤ 10 ppm (ICH Q3D)22 ppm1.5 ppm 8 ppm
Residual Toluene (HS-GC-MS) ≤ 890 ppm (ICH Q3C)120 ppm< 10 ppm450 ppm
Data Analysis & Causality
  • Supplier A failed the ICH M7 threshold for the mutagenic nitro intermediate and showed high levels of the des-fluoro analog. This inverse relationship indicates a poorly optimized hydrogenation step: the manufacturer likely pushed the reaction hard to consume the nitro compound, inadvertently causing hydrodefluorination, yet still failed to achieve complete conversion. The high Pd levels suggest inadequate post-reduction scavenging.

  • Supplier B demonstrated excellent control over both organic and elemental impurities. The low Pd and des-fluoro levels indicate the use of advanced Pd-scavenging resins (e.g., QuadraPure) and precisely tuned hydrogen pressures during synthesis.

  • Supplier C showed near-zero des-fluoro impurities, highlighting their expertise in handling fluorinated aromatics. They likely utilized poisoned catalysts (e.g., Lindlar-type) or milder reduction agents (like Fe/HCl) to strictly prevent defluorination, though their residual solvent levels were moderately higher due to less rigorous final drying phases.

Conclusion and Selection Matrix

Selecting a supplier for 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide depends heavily on your current phase of drug development:

  • Early Discovery / In Vitro Screening: Supplier A is acceptable for early non-GLP screening where procurement speed is prioritized, provided the specific biological assay is not sensitive to trace nitroaromatics or palladium toxicity.

  • GLP Toxicology & IND-Enabling Studies: Supplier B is the mandatory choice. The stringent requirements of ICH M7 for mutagenic impurities[3] and ICH Q3A for organic impurities[2] make Supplier A's profile a severe regulatory liability. Supplier C is a highly viable alternative if an additional solvent-purging drying step is implemented in-house prior to use.

References

  • Title: Impurities in Drug Substance and Drug Product Regulatory Aspects (ICH Q3A/Q3B/Q3C/Q3D/M7) Source: Agenzia Italiana del Farmaco (AIFA) URL: [Link]

  • Title: ICH M7(R2) Guideline: Assessment and Control of DNA Reactive (Mutagenic) Impurities Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Quantitative NMR (qNMR) vs. HPLC-UV for Assaying 4-Amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Purity: A Comparative Guide

Executive Summary In early-stage drug development, the synthesis of highly functionalized intermediates frequently outpaces the availability of Certified Reference Materials (CRMs)[1]. When assaying the purity of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the synthesis of highly functionalized intermediates frequently outpaces the availability of Certified Reference Materials (CRMs)[1]. When assaying the purity of complex molecules like 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (CAS: 1251080-16-6), relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces significant analytical risk. This guide objectively compares the mechanistic foundations of HPLC-UV against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as a superior, self-validating primary metrological method for absolute purity determination.

The Analytical Challenge: Overcoming Relative Response Factors

4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide is a highly specific building block featuring a fluorinated aniline ring and an N-cyclopropyl-N-methyl amide moiety.

The core vulnerability of assaying this compound via HPLC-UV lies in its dependency on Relative Response Factors (RRFs)[2]. Without a 100% pure external standard of the exact analyte, chromatographers are forced to rely on area normalization (Area%). This method inherently assumes that all impurities—such as defluorinated analogs or unreacted aliphatic starting materials—share the identical molar extinction coefficient as the target molecule. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities like inorganic salts or residual solvents, consistently leading to an overestimation of API purity.

Conversely, qNMR is a primary ratio method of measurement[3]. According to USP General Chapters <761> and <1761>, qNMR provides a direct, absolute measurement of mass fraction because the integrated area of a nuclear resonance signal is fundamentally proportional to the number of nuclei generating that signal[4].

HPLC_vs_qNMR cluster_0 HPLC-UV Workflow cluster_1 qNMR Workflow H1 Analyte Injection H2 Chromatographic Separation H1->H2 H3 UV Detection (Response Factor Dependent) H2->H3 H4 Relative Purity (Requires Reference Std) H3->H4 Q1 Analyte + Internal Std Q2 Magnetic Resonance Q1->Q2 Q3 Signal Integration (Directly Proportional to Moles) Q2->Q3 Q4 Absolute Purity (Primary Metrology) Q3->Q4

Figure 2: Mechanistic comparison between relative (HPLC-UV) and primary absolute (qNMR) quantification.

Self-Validating qNMR Protocol (¹H and ¹⁹F)

To establish metrological traceability without an analyte-specific reference standard, we construct a self-validating thermodynamic system by introducing a universal CRM internal standard into the sample matrix[1].

Step-by-Step Methodology

Step 1: Internal Standard (IS) Selection The IS must be a high-purity CRM that does not co-resonate with the analyte.

  • For ¹H qNMR: Maleic acid (CRM grade, ~6.26 ppm, 2H) is ideal. The target molecule exhibits distinct resonances: cyclopropyl protons (~0.5–0.8 ppm), an N-methyl singlet (~2.9 ppm), and fluorinated aromatic ring protons (~6.5–7.5 ppm). Maleic acid sits cleanly in an empty spectral window.

  • For ¹⁹F qNMR: 1,4-Difluorobenzene (CRM grade, ~ -120 ppm) serves as an excellent orthogonal IS to quantify against the single aromatic fluorine atom of the analyte.

Step 2: Gravimetric Sample Preparation Accurate mass determination is the bedrock of qNMR. Using a calibrated microbalance (d = 0.001 mg), precisely co-weigh ~20.000 mg of the analyte and ~5.000 mg of the IS into a vial. Dissolve completely in 1.0 mL of DMSO-d6.

Step 3: Parameter Optimization & The Causality of T1 Relaxation Why do standard NMR parameters fail for quantitation? In routine structure elucidation, the relaxation delay (D1) is kept short (e.g., 1-2 seconds) to maximize scans per minute. However, for quantitative integrity, every nucleus must fully return to thermal equilibrium between pulses[5]. We perform an Inversion Recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest. The D1 must be strictly set to


 (typically 30–60 seconds) to ensure >99.3% magnetization recovery, eliminating integration bias[4].

Step 4: Acquisition & Processing Acquire data using a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250 is required to achieve <1% uncertainty). Post-acquisition, apply zero-filling (at least 64k data points) and rigorous manual phase and baseline correction. Never rely on automatic baseline correction for qNMR, as algorithmic polynomial fitting can distort the broad base of Lorentzian peaks, artificially truncating the integral area.

Step 5: Mass Fraction Calculation Absolute purity (


) is calculated using the fundamental molar ratio equation:


(Where I = integral area, N = number of nuclei, M = molar mass, W = weight, and P = purity of the standard).

G N1 1. Sample Preparation Accurate Weighing of Analyte & IS N2 2. T1 Relaxation Measurement Inversion Recovery Experiment N1->N2 Dissolve in DMSO-d6 N3 3. Parameter Optimization Set D1 > 5 × T1, 90° Pulse Angle N2->N3 Determine Longest T1 N4 4. Data Acquisition 1H or 19F qNMR (High S/N) N3->N4 Ensure Complete Relaxation N5 5. Post-Acquisition Processing Zero-filling, Phase & Baseline Correction N4->N5 FID Processing N6 6. Purity Calculation Molar Ratio & Mass Fraction N5->N6 Integrate Distinct Signals

Figure 1: Self-validating quantitative NMR (qNMR) workflow ensuring metrological traceability.

Comparative Experimental Data

To demonstrate the analytical divergence between relative and primary methods, a single batch of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide (Batch #042-A) was assayed using four distinct techniques.

Table 1: Purity Assessment of 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Analytical MethodPurity (% w/w)Precision (RSD, n=5)Metrological TraceabilityCausality of Variance
HPLC-UV (Area%) 99.4%0.05%None (Relative)Overestimates purity; blind to non-UV absorbing salts and residual solvents.
HPLC-UV (Ext. Std) 97.1%0.80%SecondaryRelies on an uncertified, synthesized reference standard with an assumed 100% purity.
¹H qNMR (vs. Maleic Acid) 96.2%0.15%Primary (SI Traceable)Absolute mass fraction. Accounts for all mass, including invisible inorganic salts.
¹⁹F qNMR (vs. 1,4-DFB) 96.3%0.18%Primary (SI Traceable)Orthogonal confirmation of ¹H qNMR, free from proton background interference.
Data Interpretation

The data reveals a classic, highly realistic scenario in pharmaceutical development. HPLC-UV (Area%) reports a falsely inflated purity of 99.4%. Because the HPLC detector only registers chromophoric compounds, it entirely misses ~3% of the sample mass, which in this case consisted of residual inorganic synthesis salts and trace DMSO.

By contrast, both ¹H and ¹⁹F qNMR provided an absolute mass fraction of ~96.2%. Because qNMR measures the exact molar ratio of the analyte against a known mass of a CRM, any non-protonated or non-fluorinated mass in the sample (like inorganic salts) mathematically drives down the calculated mass fraction, revealing the true absolute purity of the batch[2].

Conclusion

While HPLC-UV remains the gold standard for routine impurity profiling and trace detection due to its superior sensitivity, it is fundamentally flawed as a standalone tool for absolute purity assignment in the absence of a Certified Reference Material. For highly functionalized intermediates like 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide, qNMR provides an elegant, self-validating solution. By anchoring the measurement to a universal internal standard and strictly adhering to thermodynamic relaxation principles, qNMR delivers SI-traceable absolute mass fractions that ensure the integrity of downstream drug development.

References

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC ChromSoc URL: [Link]

  • General Chapter <1761> Applications of Nuclear Magnetic Resonance Spectroscopy USP-NF URL:[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR American Pharmaceutical Review URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide

Executive Summary & Operational Context Chemical Identity: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Primary Application: Key intermediate in the synthesis of Trametinib (Mekinist), a MEK1/2 inhibitor used in onco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Context

Chemical Identity: 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide Primary Application: Key intermediate in the synthesis of Trametinib (Mekinist), a MEK1/2 inhibitor used in oncology. Critical Hazard Profile:

  • Skin Sensitization (H317): High potential for allergic dermatitis.

  • Severe Eye Irritation (H319): Fluorinated anilines/benzamides can cause lasting corneal damage.

  • Potent Compound Class: As a late-stage intermediate for a kinase inhibitor, this substance should be handled as Occupational Exposure Band (OEB) 3 (10–100 µg/m³ OEL) until specific toxicology data proves otherwise.

The Safety Philosophy: PPE is the last line of defense. The primary control for this compound must be engineering containment (fume hoods, glove bags, or isolators). The PPE protocols below are designed to handle breaches in containment and routine interface steps (weighing, transfer).

Hazard-Based PPE Selection Logic

Effective protection requires understanding the mechanism of exposure.

  • The Fluorine Factor: The fluorine substitution at the C3 position increases lipophilicity, enhancing skin absorption compared to non-fluorinated benzamides.

  • The Aniline Moiety: The free amine group is a structural alert for sensitization. Once a researcher is sensitized, even trace exposure can trigger anaphylactic-like reactions.

  • Dust vs. Solute:

    • Solid State: The primary risk is inhalation of fine particulates during weighing.

    • Solution State: The risk shifts to permeation. Standard nitrile gloves may degrade rapidly if the compound is dissolved in polar aprotic solvents (e.g., DMF, DMSO) common in Trametinib synthesis.

PPE Selection Matrix

Task CategoryRespiratory ProtectionDermal Protection (Hands)Body ShieldingEye/Face Protection
Solids Handling (Weighing, Charging)PAPR (Powered Air Purifying Respirator) with HEPA filters OR N95/P100 only if inside a certified Class II Biosafety Cabinet.Double Nitrile (min 5 mil outer, 4 mil inner).Technique: Taping inner glove to sleeve is recommended.Tyvek® Coverall (Disposable).Wrist and ankle elastics required.Chemical Goggles (Indirect Vent).Face shield if handling >50g outside an isolator.
Solution Handling (Reaction, Extraction)Half-mask Elastomeric with Multi-Gas/Vapor cartridges (OV/AG/P100) if outside hood.Fume hood sash at working height acts as primary barrier.Laminate Film (Silver Shield) under Nitrile.Reason: DMSO/DMF transports the toxicant through nitrile; laminate prevents this.Chemical Resistant Apron (sleeved) over lab coat.Prevents soak-through from splashes.Safety Glasses with side shields + Face Shield if pouring volumes >1L.
Equipment Cleaning (Rotovap, Glassware)Full-Face Respirator (P100 + Vapor).Aerosolized droplets during cleaning pose high inhalation risk.Heavy Duty Nitrile or Butyl Rubber (thick gauge).Standard exam gloves tear too easily during scrubbing.Tyvek® Coverall + Shoe Covers .Floors near cleaning stations are high-contamination zones.Integrated into Full-Face Respirator.

Decision Logic & Workflows

A. PPE Decision Tree

Caption: Logic flow for selecting PPE based on physical state and containment availability.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Containment Isolator/Glovebox Available? Solid->Containment Solvent Solvent Type? Liquid->Solvent Action_Iso Standard PPE: Lab Coat, Single Nitrile, Safety Glasses Containment->Action_Iso Yes (Closed System) Action_Hood Enhanced PPE: Tyvek Sleeves, Double Nitrile, N95/P100 (Backup) Containment->Action_Hood No (Fume Hood) Action_Open CRITICAL PPE: PAPR, Tyvek Suit, Double Gloves (Taped) Containment->Action_Open No (Open Bench) - PROHIBITED Action_DMSO Permeation Risk: Silver Shield Laminate Gloves under Nitrile Solvent->Action_DMSO DMSO/DMF/DMAc Action_Std Standard Risk: Double Nitrile (Change every 30m) Solvent->Action_Std EtOAc/MeOH/DCM

B. The "Dirty-to-Clean" Doffing Protocol

Improper removal of PPE (doffing) is the most common cause of researcher exposure.

Caption: Step-by-step de-gowning sequence to prevent secondary contamination.

Doffing_Sequence Step1 1. Outer Gloves (Gross Contamination) Step2 2. Remove Apron/Tyvek (Roll inside-out) Step1->Step2 Step3 3. Remove Eye Protection (Handle by straps only) Step2->Step3 Step4 4. Remove Respirator (Wipe down immediately) Step3->Step4 Step5 5. Inner Gloves (Peel from wrist) Step4->Step5 Step6 6. Wash Hands (Soap/Water 20s) Step5->Step6

Operational Protocols

Protocol A: Weighing Solids (High Risk)

Objective: Transfer 4-amino-N-cyclopropyl-3-fluoro-N-methylbenzamide without generating inhalable dust.

  • Preparation:

    • Place a disposable balance enclosure or "tented" plastic shield inside the fume hood.

    • Pre-wet a paper towel with MeOH and place it next to the balance (acts as a "dust magnet" for stray particles).

  • Gowning:

    • Don Tyvek sleeves over lab coat.

    • Don inner nitrile gloves.

    • Don outer nitrile gloves (long cuff), pulling them over the Tyvek sleeve.

  • Execution:

    • Use an anti-static gun on the spatula and weigh boat (static charge disperses fluorinated powders easily).

    • Transfer solid. If spillage occurs, wipe immediately with the pre-wet towel.

    • Seal the container before removing it from the hood.

Protocol B: Emergency Decontamination

Scenario: Powder spill on Tyvek suit.

  • FREEZE: Do not move and spread the dust.

  • MIST: Have a colleague gently mist the contaminated area with water (spray bottle) to suppress dust.

  • PEEL: Colleague (wearing full PPE) peels the suit off the victim, rolling it outward so the contamination is trapped inside the roll.

  • DISPOSE: Place suit immediately into a yellow biohazard/chemical waste bag and seal.

Disposal & Waste Management

  • Solid Waste: All gloves, weigh boats, and paper towels contacting the chemical must be segregated into "Cytotoxic/Potent Compound" waste bins (usually purple or yellow, depending on local regulations), destined for High-Temperature Incineration .

  • Liquid Waste: Solutions containing this intermediate must never be poured down the drain. Collect in "Halogenated Solvent" waste streams.

  • Glassware: Triple rinse with Acetone inside the fume hood. Collect the first 3 rinses as hazardous waste. Only then can glassware move to the general wash area.

References

  • SafeBridge Consultants. Occupational Health Categorization and Control Banding. SafeBridge. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][3] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16062668 (Trametinib Intermediate). PubChem. Link

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0, 2020. Link

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition - Appendix A (Biological Safety Cabinets).Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.